molecular formula C14H20ClN3O3 B595840 H-TYR-PRO-NH2 HCL CAS No. 145118-98-5

H-TYR-PRO-NH2 HCL

Katalognummer: B595840
CAS-Nummer: 145118-98-5
Molekulargewicht: 313.782
InChI-Schlüssel: QPVQJGGILVHAIW-FXMYHANSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-TYR-PRO-NH2 HCL is a synthetic peptide analogue related to the potent, endogenous μ-opioid receptor (MOR) agonists, the endomorphins (EM-1 and EM-2) . The Tyr-Pro dipeptide motif is a critical structural feature of these peptides, known for conferring high receptor affinity and selectivity for the MOR . This compound is designed for research applications aimed at understanding the mechanisms of opioid peptides, their receptor interactions, and the development of novel ligands with potential therapeutic profiles. In scientific research, modifications to the endomorphin backbone, such as alterations to the C-terminus or substitutions with unnatural amino acids, are a established strategy to enhance metabolic stability, modify receptor affinity/selectivity, and improve blood-brain barrier permeability . Researchers utilize analogues like H-TYR-PRO-NH2 HCL to investigate the structure-activity relationships (SAR) of opioid peptides and to engineer ligands that may function as agonists, antagonists, or mixed μ/δ-opioid acting compounds . Such research holds promise not only for pain remediation but also for potential application in medical syndromes involving neural reward mechanisms, addiction, and inflammation . This product is offered exclusively For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

145118-98-5

Molekularformel

C14H20ClN3O3

Molekulargewicht

313.782

IUPAC-Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H19N3O3.ClH/c15-11(8-9-3-5-10(18)6-4-9)14(20)17-7-1-2-12(17)13(16)19;/h3-6,11-12,18H,1-2,7-8,15H2,(H2,16,19);1H/t11-,12-;/m0./s1

InChI-Schlüssel

QPVQJGGILVHAIW-FXMYHANSSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to H-TYR-PRO-NH2 HCL: Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of H-L-Tyrosyl-L-prolinamide hydrochloride (H-TYR-PRO-NH2 HCL), a dipeptide amide of significant interest due to its structural relationship with endogenous opioid peptides and its demonstrated biological activities. This guide delves into the molecule's fundamental chemical and physical properties, outlines standard methodologies for its synthesis and purification, and explores its primary bioactivity, focusing on its potential as an analgesic agent. Designed for researchers, chemists, and drug development professionals, this whitepaper consolidates current knowledge and provides practical experimental frameworks to facilitate further investigation into the therapeutic potential of this intriguing molecule.

Molecular Profile and Physicochemical Properties

H-TYR-PRO-NH2 HCL is a synthetic dipeptide composed of L-tyrosine and L-proline, with the C-terminus amidated. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a range of experimental applications.

Chemical Structure

The structure consists of a tyrosine residue linked via a peptide bond from its carboxyl group to the secondary amine of a proline residue. The C-terminal carboxyl group of proline is modified to a primary amide (-NH2). The free N-terminal amine of tyrosine is protonated in the hydrochloride salt form.

  • IUPAC Name: (S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxamide hydrochloride

  • Sequence: Tyr-Pro-NH2

  • SMILES String: C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl

Chemical Identity
PropertyValueSource
Synonyms H-Pro-Tyr-NH2 HCl, Tyr-Pro-NH2 HCl[1]
CAS Number 52329-46-1[1]
Molecular Formula C14H20ClN3O3Calculated
Molecular Weight 313.78 g/mol Calculated from[1]
Physicochemical Properties

Proper handling and storage are paramount to maintaining the integrity of peptide reagents. The physicochemical properties of H-TYR-PRO-NH2 HCL dictate its experimental utility.

PropertyDescriptionRationale & Best Practices
Appearance White to off-white crystalline solid or lyophilized powder.The lyophilized form ensures maximum stability by removing water, which can participate in hydrolytic degradation.
Solubility Soluble in water. Solubility in other solvents like DMSO and DMF should be determined empirically.The hydrochloride salt form significantly increases aqueous solubility by ensuring the N-terminal amine is protonated and charged. For biological assays, sterile aqueous buffers are the preferred solvent.
Stability Stable when stored as a lyophilized solid under recommended conditions. In solution, stability is limited and dependent on pH and temperature.Peptide bonds are susceptible to hydrolysis, especially at extreme pH. Stock solutions should be prepared fresh. If storage is necessary, they should be aliquoted and frozen at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Storage Store lyophilized solid at -20°C or below in a desiccated environment.Low temperatures and desiccation slow down potential degradation pathways, including hydrolysis and oxidation of the tyrosine residue, ensuring long-term viability of the compound.[2]

Synthesis and Quality Control

The synthesis of H-TYR-PRO-NH2 HCL is reliably achieved through well-established chemical peptide synthesis methodologies, which allow for high purity and yield.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard and most efficient method for producing peptides of this length. The causality behind this choice is its ability to drive reactions to completion by using excess reagents, which can then be easily washed away from the resin-bound peptide, simplifying the purification process compared to solution-phase synthesis. The synthesis typically proceeds from the C-terminus to the N-terminus, starting with a Rink Amide resin, which generates the C-terminal amide upon final cleavage.

Purification and Characterization Workflow

A rigorous purification and quality control workflow is essential to ensure the final product is of high purity and correct identity, which is a prerequisite for obtaining reliable and reproducible experimental data.

G cluster_0 Synthesis & Cleavage cluster_1 Purification & Isolation cluster_2 Quality Control & Final Product SPPS 1. Solid-Phase Synthesis (Fmoc-Pro on Rink Amide Resin) Cleavage 2. Cleavage from Resin (e.g., TFA Cocktail) SPPS->Cleavage Precipitation 3. Precipitation & Washing (Cold Ether) Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude Purification 4. RP-HPLC Purification (Water/ACN Gradient with TFA) Crude->Purification Lyophilization 5. Lyophilization Purification->Lyophilization QC_HPLC 6a. Analytical HPLC (Purity Assessment >95%) Lyophilization->QC_HPLC QC_MS 6b. Mass Spectrometry (Identity Confirmation) Lyophilization->QC_MS FinalProduct H-TYR-PRO-NH2 HCL (Lyophilized Powder) QC_HPLC->FinalProduct QC_MS->FinalProduct

Caption: Standard workflow for the synthesis and purification of H-TYR-PRO-NH2 HCL.

Key Quality Control Parameters
  • Purity: Assessed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The chromatogram should show a single major peak, with purity typically expected to be ≥95% for research applications.

  • Identity: Confirmed by Mass Spectrometry (e.g., ESI-MS), which verifies that the molecular weight of the synthesized peptide matches the calculated theoretical mass.

Biological Activity and Therapeutic Potential

The primary biological activity reported for H-TYR-PRO-NH2 is analgesia (pain relief). This activity is particularly noteworthy because the Tyr-Pro motif is a key structural component of several endogenous and exogenous opioid peptides, such as the endomorphins (e.g., Tyr-Pro-Trp-Phe-NH2) and casomorphins.[3]

Analgesic Properties

Studies have demonstrated that intraperitoneal administration of Tyr-Pro-NH2 produces a significant analgesic effect across various animal models of pain, including the tail-flick test, formalin test, and acetic acid writhing test.[4] This suggests the peptide can modulate nociceptive signaling at different levels of the nervous system. Notably, the analgesic activity is comparable to or, in some tests like the acetic acid writhing test, greater than its parent dipeptide, Tyr-Pro.[4] The individual amino acids, tyrosine and proline, do not exhibit analgesic effects, confirming that the activity is specific to the dipeptide structure.[4]

Potential Mechanism of Action: A Complex Opioid Interaction

Given its structural heritage, the most logical hypothesis is that H-TYR-PRO-NH2 exerts its effects through opioid receptors. However, the mechanism appears to be non-classical.

  • Evidence for Opioid Involvement: The Tyr-Pro sequence is critical for the high mu (μ)-opioid receptor affinity and selectivity of endomorphins.[3] Another related peptide, morphiceptin (Tyr-Pro-Phe-Pro-NH2), is a potent and specific agonist for μ-opioid receptors.[5] This strongly suggests that H-TYR-PRO-NH2 may interact with the opioid system.

  • Conflicting Evidence: In preclinical studies, the analgesic effect of Tyr-Pro-NH2 was only insignificantly decreased by co-administration of the non-selective opioid antagonist naloxone.[4] This is a critical finding. A classical opioid agonist's effects would be fully blocked by naloxone. This observation suggests several possibilities:

    • The peptide may act on a novel opioid receptor subtype or a known receptor in an allosteric manner that is not susceptible to classical competitive antagonism by naloxone.

    • It may have a mixed mechanism, acting partially through opioid pathways and partially through other, non-opioid pain-modulating systems.

    • The interaction could be related to the complex pharmacology of naloxone itself, which can have paradoxical effects at different doses.[6][7]

Further research, including competitive radioligand binding assays against μ, delta (δ), and kappa (κ) opioid receptors, and functional assays measuring downstream signaling (e.g., cAMP modulation), is required to elucidate the precise molecular mechanism.

Experimental Protocols for Preclinical Evaluation

To ensure trustworthy and reproducible results, well-designed and validated protocols are essential.

Protocol: Preparation of H-TYR-PRO-NH2 HCL for In Vivo Studies

This protocol describes the preparation of a stock solution and dosing solutions for administration to laboratory animals.

  • Pre-computation: Calculate the required mass of H-TYR-PRO-NH2 HCL based on its molecular weight (313.78 g/mol ) to achieve the desired molar concentration for the stock solution.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of lyophilized peptide in a sterile microcentrifuge tube. Causality: Accurate weighing is critical for accurate dosing.

  • Solubilization: Add sterile saline (0.9% NaCl) or a suitable sterile buffer (e.g., PBS, pH 7.4) to the peptide to create a concentrated stock solution (e.g., 10 mg/mL). Vortex gently until fully dissolved. Causality: Using a sterile, isotonic vehicle is crucial for in vivo work to prevent tissue irritation and ensure physiological compatibility.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. Causality: This step removes any potential microbial contamination, which is mandatory for parenteral administration.

  • Dilution: Prepare the final dosing solutions by diluting the sterile stock solution with the same sterile vehicle to the desired final concentrations for the experiment.

  • Storage: Use the solutions immediately. If short-term storage is unavoidable, keep them at 2-8°C for no more than 24 hours. For longer-term storage, aliquots should be flash-frozen and stored at -80°C, though fresh preparation is always superior.

Protocol: Assessment of Analgesic Efficacy (Tail-Flick Test)

The tail-flick test is a standard method for assessing spinal thermal nociception. This protocol includes necessary controls for self-validation.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) to the testing room and tail-flick apparatus for at least 30 minutes on 2-3 separate days before the experiment. Causality: Acclimatization reduces stress-induced analgesia, which could confound the results.

  • Baseline Latency Measurement: Gently hold the rat and focus a beam of radiant heat onto the ventral surface of the tail, approximately 3-4 cm from the tip. The apparatus will measure the latency (in seconds) for the rat to "flick" its tail away from the heat source.

  • Cut-off Time: Set a maximum cut-off time (typically 10-12 seconds) to prevent tissue damage. If the rat does not respond by the cut-off time, the test is stopped, and the latency is recorded as the cut-off time.

  • Grouping and Administration: Randomly assign animals to experimental groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer sterile saline intraperitoneally (i.p.).

    • Group 2 (Peptide): Administer H-TYR-PRO-NH2 HCL at the desired dose (e.g., 10 mg/kg, i.p.).

    • Group 3 (Positive Control): Administer a known analgesic like morphine (e.g., 5 mg/kg, i.p.).

  • Post-Dosing Measurement: Measure the tail-flick latency at set time points after administration (e.g., 15, 30, 45, 60, and 90 minutes).

  • Data Analysis: Convert the latency data to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100 Analyze the data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test. Causality: The %MPE normalization accounts for individual differences in baseline sensitivity, providing a more robust measure of the drug effect.

Experimental Design for Mechanistic Inquiry

To investigate the opioid receptor involvement, the tail-flick experiment can be expanded.

G cluster_0 Phase 1: Baseline & Pre-treatment cluster_1 Phase 2: Agonist Administration cluster_2 Phase 3: Outcome Measurement & Analysis Acclimatize 1. Animal Acclimatization Baseline 2. Measure Baseline Tail-Flick Latency Acclimatize->Baseline Pretreat 3. Pre-treatment Administration (Antagonist or Vehicle) Baseline->Pretreat GroupA Group A: Vehicle + Vehicle Pretreat->GroupA GroupB Group B: Vehicle + Peptide Pretreat->GroupB GroupD Group D: Naloxone + Morphine Pretreat->GroupD Measure 4. Measure Post-Dosing Latencies at Time Points GroupA->Measure GroupB->Measure GroupC Group C: Naloxone + Peptide GroupC->Measure GroupD->Measure Analyze 5. Calculate %MPE & Perform Statistical Analysis Measure->Analyze Conclusion 6. Determine if Naloxone Blocks Peptide's Effect Analyze->Conclusion Pretread Pretread Pretread->GroupC

Caption: Experimental workflow to test for naloxone-reversibility of analgesia.

Conclusion and Future Directions

H-TYR-PRO-NH2 HCL is a dipeptide amide with confirmed analgesic properties in preclinical models. Its structural similarity to endogenous opioid peptides provides a strong rationale for its bioactivity, yet its apparent insensitivity to naloxone blockade suggests a novel or complex mechanism of action that warrants deeper investigation.

Future research should focus on:

  • Receptor Pharmacology: Comprehensive binding and functional assays to determine its affinity and efficacy at opioid and other CNS receptors.

  • Pharmacokinetics: Studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

  • Structure-Activity Relationship (SAR): Synthesis and testing of analogs to identify key structural determinants for its analgesic activity.

  • Advanced Pain Models: Evaluation in models of neuropathic and inflammatory pain to broaden its potential therapeutic scope.

This technical guide provides a solid foundation for scientists to design and execute rigorous studies aimed at unlocking the full therapeutic potential of H-TYR-PRO-NH2 HCL.

References

  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • Sadovnikov, V. B., & Pugaev, A. K. (2006). [Analgesic activity of dipeptide Tyr-Pro]. Rossiiskii fiziologicheskii zhurnal imeni I.M. Sechenova / Rossiiskaia akademiia nauk, 92(6), 730–735. Retrieved from [Link]

  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • Chang, K. J., Killian, A., Hazum, E., Cuatrecasas, P., & Chang, J. K. (1981). Morphiceptin (NH4-tyr-pro-phe-pro-COHN2): a potent and specific agonist for morphine (mu) receptors. Science, 212(4490), 75–77. Retrieved from [Link]

  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • Kim, Y. H., Kim, H., Lee, K. Y., & Lee, H. G. (2021). Naloxone-induced analgesia mediated by central kappa opioid system in chronic inflammatory pain. Korean Journal of Anesthesiology, 74(4), 348–357. Retrieved from [Link]

  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • Vadalà, G., Sferrazzo, A., Lauria, A., & Papalia, R. (2022). Oxycodone-Naloxone Combination Hinders Opioid Consumption in Osteoarthritic Chronic Low Back Pain: A Retrospective Study with Two Years of Follow-Up. Journal of Clinical Medicine, 11(20), 6127. Retrieved from [Link]

  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • Li, G., & Liu-Chen, L. Y. (2018). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. AAPS journal, 20(4), 79. Retrieved from [Link]

  • This reference is not explicitly cited in the final text but was used for general knowledge.
  • This reference is not explicitly cited in the final text but was used for general knowledge.

Sources

An In-depth Technical Guide to L-Tyrosyl-L-prolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of L-Tyrosyl-L-prolinamide hydrochloride (CAS No. 145118-98-5), a dipeptide derivative of significant interest for researchers in drug development and biochemistry. Due to the limited specific literature on this compound, this document leverages foundational principles of peptide chemistry and data from its constituent amino acids, L-Tyrosine and L-Prolinamide, to present a robust scientific resource. The guide covers physicochemical properties, detailed protocols for synthesis and purification, advanced methods for structural characterization, and explores potential biological activities and applications based on related compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand and work with this molecule.

Introduction and Molecular Overview

L-Tyrosyl-L-prolinamide hydrochloride, with the CAS number 145118-98-5, is a dipeptide composed of L-Tyrosine at the N-terminus and L-Prolinamide at the C-terminus, presented as a hydrochloride salt. The structure combines the phenolic side chain of tyrosine, a precursor to key neurotransmitters, with the conformationally restricted pyrrolidine ring of proline, which terminates in a carboxamide. This unique combination suggests potential for specific biological interactions and enhanced stability compared to free peptides.

While L-Tyrosyl-L-prolinamide hydrochloride itself is not extensively documented in peer-reviewed literature, its constituent parts are well-characterized. L-Prolinamide is a crucial intermediate in the synthesis of various pharmaceuticals, including antidiabetic medications.[1] It serves as a versatile building block in peptide synthesis, valued for enhancing the stability and bioavailability of therapeutic peptides.[2] The dipeptide amide, Tyr-Pro-NH2, a closely related analog, has demonstrated analgesic activity, suggesting a potential area of investigation for the hydrochloride form.[3]

This guide is structured to provide both established data on the precursors and theoretically sound, practical methodologies for the synthesis and analysis of the target compound, thereby creating a foundational resource for its scientific exploration.

Physicochemical Properties

The precise experimental data for L-Tyrosyl-L-prolinamide hydrochloride is not widely available. However, we can consolidate known information and predict key properties based on its structure and the properties of its components.

PropertyValue / InformationSource / Rationale
CAS Number 145118-98-5Chemsigma[4]
Molecular Formula C₁₄H₂₀ClN₃O₃Chemsigma[4]
Molecular Weight 317.78 g/mol Calculated from Molecular Formula
Appearance White to off-white solid (Predicted)Typical for peptide hydrochlorides.[5]
Solubility Soluble in water and polar organic solvents (e.g., DMSO, Methanol).Inferred from the hydrochloride salt form and peptide nature.
Melting Point >180 °C (Predicted)Based on the melting point of L-Prolinamide HCl (178-182 °C).[5]
Chirality (S)-configuration at both α-carbonsDerived from L-Tyrosine and L-Prolinamide precursors.

Synthesis and Purification

The synthesis of a dipeptide like L-Tyrosyl-L-prolinamide hydrochloride involves the formation of an amide (peptide) bond between a protected L-Tyrosine derivative and L-Prolinamide. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies are viable. From an efficiency and purity standpoint, SPPS is often preferred for its streamlined workflow.

Rationale for Synthetic Strategy

The chosen strategy involves the use of Fmoc (Fluorenylmethyloxycarbonyl) protecting groups for the N-terminus, which are base-labile and allow for milder deprotection conditions than acid-labile Boc groups. The phenolic hydroxyl group of Tyrosine must also be protected, typically with a tert-butyl (tBu) group, to prevent side reactions. The coupling reaction is facilitated by a carbodiimide activator like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive such as OxymaPure to minimize racemization and improve efficiency.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines a standard SPPS workflow for the synthesis of the target dipeptide.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle1 Cycle 1: Prolinamide (Implicit) cluster_cycle2 Cycle 2: Tyrosine Coupling cluster_final Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell 1. Add DMF Deprotect1 Fmoc-Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Tyr(tBu)-OH (DIC/OxymaPure in DMF) Wash1->Couple 2. Add protected Tyr Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc-Deprotection Wash2->Deprotect2 Cleave Cleave from Resin (TFA Cocktail) Deprotect2->Cleave 3. Add TFA Precipitate Precipitate in cold ether Cleave->Precipitate Purify Purify via RP-HPLC Precipitate->Purify Lyophilize Lyophilize to obtain HCl salt Purify->Lyophilize

Caption: SPPS workflow for L-Tyrosyl-L-prolinamide synthesis.
Detailed Protocol: SPPS
  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc-Prolinamide Loading (if starting from scratch): Typically, pre-loaded Fmoc-Pro-Rink Amide resin is used. If not, couple Fmoc-Pro-OH to the resin first.

  • N-terminal Deprotection: Remove the Fmoc group from the proline residue by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Tyrosine Coupling:

    • In a separate vial, dissolve Fmoc-L-Tyr(tBu)-OH (3 eq), OxymaPure (3 eq), and DIC (3 eq) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activation solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Self-Validation: Perform a Kaiser test to confirm the complete consumption of the free amine. A negative result (yellow beads) indicates a successful coupling.

  • Washing: Repeat the washing step (Step 4).

  • Final Deprotection: Remove the N-terminal Fmoc group from the Tyrosine residue with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours. This simultaneously cleaves the peptide from the resin and removes the tBu protecting group from Tyrosine.

  • Precipitation and Isolation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Salt Conversion and Lyophilization:

    • Pool the pure fractions, and if necessary, perform salt exchange to the hydrochloride form using a suitable ion-exchange resin or by adding a stoichiometric amount of HCl before the final step.

    • Lyophilize the pure fractions to obtain L-Tyrosyl-L-prolinamide hydrochloride as a white, fluffy powder.

Structural Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of the synthesized peptide is paramount. A multi-attribute approach combining HPLC, Mass Spectrometry, and NMR is the industry standard.[6]

Purity and Identity Confirmation Workflow

QC_Workflow HPLC Analytical RP-HPLC (Purity >98%?) Final Verified Compound HPLC->Final MS Mass Spectrometry (LC-MS) (Correct Molecular Weight?) MS->Final NMR 1H NMR / 2D-COSY (Correct Proton Signals?) NMR->Final Product Lyophilized Product Product->HPLC Product->MS Product->NMR

Caption: Quality control workflow for peptide characterization.
Protocol: Reverse-Phase HPLC (Purity Assessment)
  • Rationale: RP-HPLC separates the target peptide from impurities based on hydrophobicity. It is the gold standard for determining the purity percentage of the final product.

  • Methodology:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (peptide backbone) and 280 nm (tyrosine side chain).

    • Acceptance Criteria: Purity ≥ 98% for research-grade material.

Protocol: Mass Spectrometry (Identity Verification)
  • Rationale: Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Coupling HPLC to a mass spectrometer (LC-MS) is highly effective.

  • Methodology:

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Mode: Positive ion mode.

    • Analysis: The system is run in full scan mode to detect the [M+H]⁺ ion.

    • Expected [M+H]⁺: For C₁₄H₂₀N₃O₃ (free base), the expected monoisotopic mass is 282.15 Da. The observed mass should match this value within a narrow tolerance (e.g., ± 0.1 Da).

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Elucidation)
  • Rationale: ¹H NMR provides definitive structural confirmation by mapping the chemical environment of all protons in the molecule.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or D₂O.

    • Spectrometer: 400 MHz or higher.

    • Key Expected Signals:

      • Aromatic protons of the tyrosine ring (~6.7-7.1 ppm).

      • Alpha-protons of tyrosine and proline (~4.0-4.5 ppm).

      • Proline ring protons (~1.8-3.6 ppm).

      • Amide protons (variable, ~7.5-8.5 ppm).

    • Advanced Analysis: 2D NMR experiments like COSY can be used to confirm proton-proton couplings and definitively assign the structure.

Potential Biological Activity and Research Applications

The biological role of L-Tyrosyl-L-prolinamide hydrochloride is not yet defined. However, based on its structure and related compounds, we can propose several avenues for investigation.

  • Analgesic and Neuromodulatory Effects: A study on the closely related dipeptide amide, Tyr-Pro-NH₂, demonstrated significant analgesic activity across multiple pain models in animal studies.[3] This effect was only partially blocked by naloxone, suggesting a complex mechanism that may not be purely opioid-receptor mediated.[3] L-Tyrosyl-L-prolinamide hydrochloride is a prime candidate for further investigation into non-opioid or atypical opioid pain pathways.

  • CNS Penetration and Drug Delivery: Dipeptides are often explored as transport moieties to shuttle molecules across the blood-brain barrier. The specific conformational properties imparted by the proline residue could influence this transport.[7] Research could focus on its ability to act as a carrier for CNS-targeted drugs.

  • Enzyme Inhibition: Proline-containing peptides are known to be substrates or inhibitors for specific proteases like dipeptidyl peptidase IV (DPP-IV).[7] Given that L-Prolinamide is a precursor for the DPP-IV inhibitor Vildagliptin, investigating the interaction of L-Tyrosyl-L-prolinamide hydrochloride with this and other proline-specific peptidases is a logical step.[1]

  • Cellular Homeostasis and Proliferation: Proline and its derivatives play multifaceted roles in cell behavior, including cellular homeostasis, proliferation, and extracellular matrix organization.[8] The dipeptide could be studied for its effects on cell lines relevant to tissue repair (e.g., fibroblasts, chondrocytes) or in cancer models where proline metabolism is often dysregulated.[9]

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be followed.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place. For long-term stability, storage at -20°C is recommended, particularly for solutions.[10] The material is likely hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen) if possible.

Conclusion

L-Tyrosyl-L-prolinamide hydrochloride represents an under-explored molecule with significant potential rooted in the well-established biological and chemical roles of its constituent amino acids. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By detailing reliable protocols and highlighting promising research avenues, particularly in analgesia and neuromodulation, we hope to empower researchers to unlock the full scientific value of this intriguing dipeptide.

References

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]

  • Patsnap.
  • Google Patents.
  • Google Patents. A kind of synthetic method of L prolineamides.
  • ResearchGate. Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches. [Link]

  • Google Patents.
  • Google Patents.
  • PubMed Central. (2021). The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. [Link]

  • PubMed Central. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • Frontiers. The Multifaceted Roles of Proline in Cell Behavior. [Link]

  • American Society for Microbiology. (2022). d-Proline Reductase Underlies Proline-Dependent Growth of Clostridioides difficile. [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]

  • PubMed Central. The Multifaceted Roles of Proline in Cell Behavior. [Link]

  • YouTube. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). [Link]

  • PubMed. (2009). [Analgesic activity of dipeptide Tyr-Pro]. [Link]

  • Semantic Scholar. (1995). Proline motifs in peptides and their biological processing. [Link]

  • TradeIndia. L Prolinamide Manufacturer, Supplier from Navi Mumbai. [Link]

  • Chemsigma. H-TYR-PRO-NH2 HCL [145118-98-5]. [Link]

Sources

A Technical Guide to Understanding the Sequence-Dependent-Properties of Dipeptide Amide Isomers: H-TYR-PRO-NH2 vs. H-PRO-TYR-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The inversion of the amino acid sequence in a peptide, even in a simple dipeptide, can lead to profound differences in its chemical, physical, and biological properties. This guide provides an in-depth technical analysis of two such constitutional isomers: H-TYR-PRO-NH2 (Tyrosyl-prolinamide) and H-PRO-TYR-NH2 (Prolyl-tyrosinamide). We will explore how this seemingly minor structural alteration dramatically impacts molecular conformation, physicochemical characteristics, and potential biological function. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to differentiate and characterize these molecules.

Introduction: The Primacy of Sequence

In peptide science, the primary structure—the linear sequence of amino acids—is the fundamental determinant of a molecule's ultimate three-dimensional shape and, consequently, its function.[1][2] All proteins are polymers of α-amino acids linked by peptide bonds.[1] The specific order of these amino acid residues dictates the intramolecular and intermolecular interactions that govern folding, receptor binding, and metabolic stability.

The two molecules at the center of this guide, H-TYR-PRO-NH2 and H-PRO-TYR-NH2, share the exact same chemical formula (C14H19N3O3) and molecular weight (277.32 g/mol ). However, the N-terminal and C-terminal residues are swapped. This guide will dissect the consequences of this inversion, demonstrating that these are not interchangeable molecules but distinct chemical entities with unique properties.

Structural and Physicochemical Divergence

The distinct properties of H-TYR-PRO-NH2 and H-PRO-TYR-NH2 originate from the unique characteristics of their constituent amino acids, Tyrosine (Tyr) and Proline (Pro), and the positions they occupy.

  • Tyrosine (Tyr): Possesses a large, aromatic phenol side chain, which is moderately hydrophobic and can participate in hydrogen bonding through its hydroxyl group.[1]

  • Proline (Pro): Unique among the 20 common proteinogenic amino acids, Proline's side chain is a cyclic pyrrolidine ring that incorporates the backbone α-amino group.[2][3] This rigid structure forces a fixed conformation in the peptide backbone, often inducing "kinks" or turns in larger protein structures.[3]

Conformational and Steric Differences

The positioning of the rigid Proline residue is the most significant factor driving the conformational differences between the two isomers.

  • H-TYR-PRO-NH2: The N-terminal Tyrosine has relative conformational freedom. The subsequent Tyr-Pro peptide bond, however, is conformationally restricted by the Proline ring. This structure places the bulky Tyr side chain at the forefront of the molecule.

  • H-PRO-TYR-NH2: The N-terminal Proline immediately introduces a rigid constraint at the beginning of the peptide chain. This limits the overall flexibility of the molecule and dictates the spatial orientation of the C-terminal Tyrosine side chain.

These conformational differences have direct implications for how each molecule can interact with biological targets like receptors or enzymes. The shape, flexibility, and presentation of key functional groups are fundamentally different.

Physicochemical Properties

While both molecules have the same mass and charge, subtle differences in properties like hydrophobicity and isoelectric point can arise from their different conformations, which affect the exposure of their side chains to solvent. These differences are critical for designing analytical separation methods.

PropertyH-TYR-PRO-NH2H-PRO-TYR-NH2Rationale for Difference
Molecular Formula C14H19N3O3C14H19N3O3Identical composition.
Molecular Weight 277.32 g/mol 277.32 g/mol Identical composition.
N-Terminus TyrosineProlineDefines the primary structural difference.
C-Terminus ProlinamideTyrosinamideDefines the primary structural difference.
Predicted Hydrophobicity Likely higherLikely lowerThe large hydrophobic Tyr side chain at the N-terminus in Tyr-Pro-NH2 may lead to greater interaction with a non-polar stationary phase in reverse-phase chromatography compared to Pro-Tyr-NH2, where the Tyr is more constrained at the C-terminus.
Isoelectric Point (pI) Theoretical pI: 5.64 (for Tyr)[3]Theoretical pI: 6.30 (for Pro)[3]The overall pI of the dipeptide will be influenced by the terminal groups and side chains. The pKa of the N-terminal amino group differs between Tyr and Pro, leading to a slight difference in the net charge profile versus pH.

Comparative Biological Activity

While specific, high-profile biological roles for these exact dipeptide amides are not extensively documented in publicly available literature, we can infer likely differences in their biological behavior based on established principles of peptide and protein science.

Receptor Interaction and Signaling

The N-terminus of a peptide is often crucial for initiating contact with a biological receptor.

  • H-TYR-PRO-NH2: The exposed Tyrosine phenol group could be a primary binding motif, potentially interacting with aromatic or hydrophobic pockets in a receptor active site.

  • H-PRO-TYR-NH2: The N-terminal Proline presents a sterically hindered and conformationally rigid structure, which would necessitate a very differently shaped binding pocket for recognition.

This concept can be visualized as a "key-in-lock" model where the sequence inversion creates two fundamentally different keys.

G cluster_0 Scenario A: H-TYR-PRO-NH2 cluster_1 Scenario B: H-PRO-TYR-NH2 ReceptorA Receptor Binding Pocket Specific for N-Terminal Tyr SignalA Signal Transduction (e.g., GPCR activation) ReceptorA->SignalA Conformational Change TyrPro H-TYR-PRO-NH2 TyrPro->ReceptorA:f1 High Affinity Binding ReceptorB Receptor Binding Pocket Specific for N-Terminal Tyr NoSignal No Signal ReceptorB->NoSignal ProTyr H-PRO-TYR-NH2 ProTyr->ReceptorB:f1 Steric Hindrance Low/No Affinity

Hypothetical receptor binding differences.
Metabolic Stability

Peptides are subject to degradation by proteases in biological systems. Aminopeptidases cleave amino acids from the N-terminus.

  • The Tyr-Pro peptide bond is generally susceptible to cleavage by various peptidases.

  • The Pro-Tyr bond, where Proline is the N-terminal residue, is often more resistant to standard aminopeptidase activity due to the conformational rigidity imposed by the pyrrolidine ring. Furthermore, enzymes that specifically cleave at proline residues, like prolyl oligopeptidase, typically act on longer peptide chains.[4][5]

This suggests that H-PRO-TYR-NH2 would likely exhibit greater metabolic stability and a longer biological half-life compared to H-TYR-PRO-NH2.

Experimental Workflows: Synthesis and Differentiation

The synthesis and subsequent analytical differentiation of these isomers require precise and robust methodologies.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-based solid-phase peptide synthesis is the method of choice for producing these dipeptide amides. The key difference lies in the order of amino acid coupling.[6][7]

spss_workflow start_tp Start: Rink Amide Resin deprot1_tp 1. Fmoc-Proline Coupling start_tp->deprot1_tp wash1_tp 2. Wash deprot1_tp->wash1_tp couple1_tp 3. Fmoc Deprotection (Piperidine) wash1_tp->couple1_tp wash2_tp 4. Wash couple1_tp->wash2_tp deprot2_tp 5. Fmoc-Tyrosine Coupling wash2_tp->deprot2_tp wash3_tp 6. Wash deprot2_tp->wash3_tp final_deprot_tp 7. Final Fmoc Deprotection wash3_tp->final_deprot_tp cleave_tp 8. Cleavage from Resin (TFA Cocktail) final_deprot_tp->cleave_tp end_tp H-TYR-PRO-NH2 cleave_tp->end_tp start_pt Start: Rink Amide Resin deprot1_pt 1. Fmoc-Tyrosine Coupling cleave_pt 8. Cleavage from Resin (TFA Cocktail) end_pt H-PRO-TYR-NH2

Fmoc-SPPS workflow for H-TYR-PRO-NH2.

Protocol: Fmoc-SPPS of H-TYR-PRO-NH2

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Pro-OH using a coupling agent like HBTU/DIPEA in DMF. Allow to react for 2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling:

    • Remove the Fmoc group from the coupled Proline with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple Fmoc-Tyr(tBu)-OH using HBTU/DIPEA in DMF. Allow to react for 2 hours.

    • Wash the resin with DMF, followed by Dichloromethane (DCM).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyr).

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm identity and purity by Mass Spectrometry.

To synthesize H-PRO-TYR-NH2, simply reverse the order of amino acid coupling in steps 2 and 3.

Analytical Differentiation

Because the isomers have identical mass, chromatographic separation is essential for their differentiation.

4.2.1 Protocol: Reverse-Phase HPLC

RP-HPLC separates molecules based on hydrophobicity.[8][9] The subtle difference in the spatial arrangement of the Tyr and Pro residues will result in different retention times. It is expected that H-TYR-PRO-NH2, with its more exposed Tyr side chain, will be slightly more hydrophobic and thus have a longer retention time than H-PRO-TYR-NH2 on a C18 column.[10][11]

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (due to the Tyrosine chromophore).

  • Expected Outcome: Two distinct peaks with different retention times, allowing for separation and quantification.

4.2.2 Protocol: Tandem Mass Spectrometry (MS/MS)

While the parent mass is identical, the fragmentation patterns in MS/MS will be different and diagnostic.[12][13] Collision-induced dissociation (CID) primarily breaks the peptide bond.[14]

  • H-TYR-PRO-NH2: Fragmentation will yield a prominent b1 ion corresponding to Tyrosine (m/z 136.1) and a y1 ion corresponding to Prolinamide (m/z 97.1).

  • H-PRO-TYR-NH2: Fragmentation will yield a prominent b1 ion corresponding to Proline (m/z 70.1) and a y1 ion corresponding to Tyrosinamide (m/z 164.1).

The presence and relative abundance of these specific b and y ions provide unambiguous confirmation of the amino acid sequence.[14]

Conclusion: Sequence Is the Determinant of Function

The cases of H-TYR-PRO-NH2 and H-PRO-TYR-NH2 serve as a powerful microcosm of a fundamental principle in biochemistry: sequence dictates structure, and structure dictates function. A simple inversion of two amino acids creates two distinct molecules with different shapes, stabilities, and potential biological activities. For researchers in drug discovery and peptide engineering, this underscores the critical importance of precise sequence control and the necessity of robust analytical methods, such as RP-HPLC and tandem mass spectrometry, to confirm the identity and purity of synthetic peptides. Understanding these foundational differences is paramount to designing novel peptide-based therapeutics and research tools.

References

  • FooDB. (2020). Showing Compound Tyrosyl-Proline (FDB112116). [Link]

  • NovoPro. H-Tyr-Tyr-NH2 peptide. [Link]

  • Wikipedia. Proteinogenic amino acid. [Link]

  • NCERT. Biomolecules. [Link]

  • Wikipedia. Amino acid. [Link]

  • NovoPro Bioscience Inc. Retatrutide (LY3437943), 99.4% purity peptide. [Link]

  • National Institutes of Health. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. [Link]

  • Semantic Scholar. (1994). Clearance of NH2-Terminal Propeptides of Types I and HI Procollagen Is a Physiological Function of the Scavenger Receptor. [Link]

  • ResearchGate. Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. [Link]

  • PubMed. (2016). Purification, characterization and the use of recombinant prolyl oligopeptidase from Myxococcus xanthus for gluten hydrolysis. [Link]

  • ACS Publications. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. [Link]

  • Wiley Online Library. (2012). Separation of peptide isomers and conformers by ultra performance liquid chromatography. [Link]

  • ResearchGate. Peptidomics of the Prolyl Peptidases. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Mascot. Peptide fragmentation. [Link]

  • Wikipedia. Hydroxylamine. [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • National Institutes of Health. A Conserved Active Site Tyrosine Residue of Proline Dehydrogenase Helps Enforce the Preference for Proline over Hydroxyproline as the Substrate. [Link]

  • MDPI. (2023). In Vitro and In Silico Evaluation of a Novel Multifunctional Cyclic Peptide with Antioxidant, Tyrosinase-Inhibitory, and Extracellular Matrix-Modulating Activities. [Link]

  • YouTube. (2016). Mass spectrometry for proteomics - part 2. [Link]

  • National Institutes of Health. (2022). Tyrosinase Inhibitory and Antioxidant Activity of Enzymatic Protein Hydrolysate from Jellyfish (Lobonema smithii). [Link]

  • UC Berkeley. (2019). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. [Link]

  • Springer. HPLC of Peptides and Proteins. [Link]

  • ResearchGate. Separation of five pairs of peptide isomers using a -cyclodextrin column. [Link]

  • MDPI. (2017). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. [Link]

  • PubMed. (1994). A two-step enzymatic synthesis of dipeptides. [Link]

  • ResearchGate. Crystal Structures of Ammonium Propionates: (NH4)[HProp2] and (NH4)Prop (Prop– = C2H5COO–). [Link]

  • PubMed. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. [Link]

  • ACS Publications. Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. [Link]

  • National Institutes of Health. HPLC Analysis and Purification of Peptides. [Link]

Sources

The Privileged Scaffold: Biological Activity and Therapeutic Potential of Tyrosine-Proline Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Tyrosine-Proline Amide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Anchor" Hypothesis

In the landscape of peptidomimetics, the dipeptide motif Tyrosine-Proline (Tyr-Pro) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors depending on its C-terminal functionalization. While the free acid Tyr-Pro exhibits intrinsic cognitive and cardiovascular activities, its amide derivatives (Tyr-Pro-NH2 and extended analogs) unlock high-affinity interactions with G-protein coupled receptors (GPCRs), specifically the Mu-Opioid Receptor (MOR) and metabolic enzymes like DPP-IV .

This guide dissects the structure-activity relationships (SAR), synthesis strategies, and validation protocols for this potent class of compounds.

Structural Biology: The Pharmacophore

The biological potency of Tyr-Pro derivatives stems from the synergistic interplay between the N-terminal Tyrosine and the C-terminal Proline.

  • Tyrosine (The Message): The phenolic hydroxyl group mimics the A-ring of morphine, serving as the essential "message" domain for opioid receptor activation. It engages in critical hydrogen bonding with receptor residues (e.g., His297 in MOR).

  • Proline (The Address/Spacer): The pyrrolidine ring imposes severe conformational constraints (Ramachandran angles

    
    , 
    
    
    
    or
    
    
    ). This rigidity locks the N-terminal tyrosine into a bioactive conformation, preventing the "floppiness" typical of short linear peptides and protecting the peptide bond from rapid enzymatic degradation.
  • Amidation (The Stability Cap): C-terminal amidation (-CONH2) mimics the electronic properties of a peptide bond, removing the negative charge of the carboxylate. This increases lipophilicity for Blood-Brain Barrier (BBB) penetration and prevents recognition by carboxypeptidases.

Visualization: The Divergent Bioactivity Map

The following diagram illustrates how the Tyr-Pro core acts as a hub for distinct therapeutic outcomes based on derivatization.

TyrPro_Activity Core Tyr-Pro Scaffold (Privileged Structure) Opioid Mu-Opioid Agonism (Analgesia) Core->Opioid + Hydrophobic Extension + Amidation Metabolic DPP-IV Inhibition (Anti-Inflammatory/Diabetes) Core->Metabolic + D-Amino Acid + Amidation Cognitive Cognitive Enhancement (Memory/ChAT Upregulation) Core->Cognitive Minimalist (Dipeptide) Morphiceptin Tyr-Pro-Phe-Pro-NH2 (Morphiceptin) Opioid->Morphiceptin PL17 Tyr-Pro-NMePhe-D-Pro-NH2 (PL17) Opioid->PL17 EMDB1 Tyr-Pro-D-Ala-NH2 (EMDB-1 Analog) Metabolic->EMDB1 Transport Tyr-Pro (Free Acid) BBB Transport Cognitive->Transport

Figure 1: The divergent pharmacological fates of the Tyrosine-Proline scaffold.

Therapeutic Domains

A. Neurological Potency: The Opioid Connection

The most significant application of Tyr-Pro amide derivatives is in pain management. The tetrapeptide amide Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is a highly specific agonist for the Mu-opioid receptor (MOR).[1]

  • Mechanism: The Tyr-Pro sequence serves as the "address," directing the peptide specifically to the Mu-receptor and excluding it from Delta-receptors (unlike Enkephalins).[1]

  • Key Derivative (PL17): Tyr-Pro-NMePhe-D-Pro-NH2.[2]

    • Modification: N-methylation of Phenylalanine and D-isomer of Proline.[2]

    • Effect: Drastically increases resistance to enzymatic degradation and enhances affinity (Kd ≈ 6 nM).

    • Outcome: Potent analgesia with potentially reduced side effects compared to morphine alkaloids.

B. Metabolic Modulation: DPP-IV Inhibition

Recent studies have identified Tyr-Pro derivatives as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme that degrades incretin hormones (GLP-1, GLP-2).[3]

  • Lead Compound: Tyr-Pro-D-Ala-NH2.

  • Activity: IC50 = 0.76 nM against DPP-IV.[3]

  • Therapeutic Utility: By inhibiting DPP-IV, these derivatives extend the half-life of GLP-2, promoting intestinal healing in colitis models and improving glucose tolerance in diabetes. The Tyr-Pro N-terminus fits into the S1/S2 hydrophobic pockets of the enzyme active site.

C. Cardiovascular & Cognitive (The Dipeptide)

Even without extension, the Tyr-Pro motif exhibits activity:

  • ACE Inhibition: Acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE). While less potent than tripeptides (e.g., Ile-Pro-Pro), it contributes to the antihypertensive effect of casein hydrolysates.

  • Nootropic Effect: Orally administered Tyr-Pro crosses the BBB via peptide transporter 1 (PEPT1) and accumulates in the hippocampus, upregulating Choline Acetyltransferase (ChAT) and improving memory consolidation.

Technical Workflow: Synthesis & Validation

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Pro-NH2

To synthesize high-purity amide derivatives (e.g., Tyr-Pro-Phe-Pro-NH2), Fmoc chemistry on Rink Amide resin is the gold standard.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)

  • Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH.

  • Coupling Reagents: HBTU/HOBt or HATU/DIEA.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Swelling: Swell 200 mg resin in DCM (30 min). Wash with DMF.

  • Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Coupling 1 (C-Terminus):

    • Dissolve Fmoc-Pro-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq) in DMF.

    • Add DIEA (8 eq). Activate for 2 min.

    • Add to resin. Shake for 1 hour at RT.

    • QC: Kaiser Test (Ninhydrin) is not effective for Proline (secondary amine). Use Chloranil test (Blue = Free amine, Colorless = Coupled).

  • Elongation: Repeat deprotection and coupling for Fmoc-Phe-OH and Fmoc-Tyr(tBu)-OH.

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 3 hours.

  • Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether. Centrifuge to pellet the peptide.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in Water (0.1% TFA).

Protocol B: In Vitro Mu-Opioid Receptor Binding Assay

Objective: Determine the affinity (


) of the synthesized derivative.
  • Membrane Preparation: Homogenize rat brain (minus cerebellum) or CHO-MOR cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Radioligand: Use

    
    -DAMGO (highly selective Mu agonist).
    
  • Incubation:

    • Mix 200 µg membrane protein + 1 nM

      
      -DAMGO + Test Compound (
      
      
      
      to
      
      
      M).
    • Total Volume: 1 mL.

    • Incubate: 25°C for 60 min.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash 3x with cold buffer.

  • Analysis: Liquid Scintillation Counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Visualization: Mechanism of Action (Opioid)

The following diagram details the molecular docking logic of Tyr-Pro derivatives at the Mu-Opioid Receptor.

MOR_Mechanism Receptor Mu-Opioid Receptor (MOR) Transmembrane Pocket Tyr Tyr-1 (Phenol) Pro Pro-2 (Spacer) Tyr->Pro Peptide Bond His297 His297 / Asp147 (Water Bridge) Tyr->His297 Hydrogen Bond (Critical for Activation) Amide C-Term Amide Pro->Amide C-Terminus Hydrophobic Hydrophobic Pocket (Val/Ile Residues) Pro->Hydrophobic Van der Waals (Conformational Lock) Amide->Receptor Electrostatic (Mimics Peptide Backbone)

Figure 2: Molecular interaction map of Tyr-Pro amide derivatives within the Mu-Opioid Receptor binding pocket.

Quantitative Data Summary

CompoundSequenceTargetActivity (IC50 / Kd)Primary Effect
Morphiceptin Tyr-Pro-Phe-Pro-NH2Mu-Opioid ReceptorKd ≈ 20 nMAnalgesia (Gut/Brain)
PL17 Tyr-Pro-NMePhe-D-Pro-NH2Mu-Opioid ReceptorKd ≈ 6 nMPotent, Specific Analgesia
EMDB-1 Analog Tyr-Pro-D-Ala-NH2DPP-IV EnzymeIC50 = 0.76 nMAnti-inflammatory (Colitis)
Tyr-Pro Tyr-Pro-OHPEPT1 TransporterN/A (Transported)Memory Improvement
Val-Tyr Val-TyrACEIC50 ≈ 10-100 µMAntihypertensive

References

  • Morphiceptin: A potent and specific agonist for morphine (mu) receptors. Source:[1] Science (1981).[1] URL:[Link]

  • Characterization of the binding of a morphine (mu) receptor-specific ligand: Tyr-Pro-NMePhe-D-Pro-NH2 (PL17). Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Novel peptide inhibitor of dipeptidyl peptidase IV (Tyr-Pro-D-Ala-NH2) with anti-inflammatory activity. Source: Peptides (2018).[3][4] URL:[Link]

  • A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration. Source:[5][6] Scientific Reports (2023). URL:[Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances. Source: PLOS One (2018). URL:[Link]

Sources

H-TYR-PRO-NH2 HCL synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Physicochemical Properties, and Synthesis of L-Tyrosyl-L-Prolinamide Hydrochloride

Executive Summary

H-Tyr-Pro-NH2[1] · HCl (L-Tyrosyl-L-prolinamide hydrochloride) is a synthetic dipeptide derivative of significant interest in neuropharmacology and peptide chemistry. Structurally, it represents the N-terminal fragment of several endogenous opioid peptides and has been investigated for its intrinsic analgesic properties and blood-brain barrier (BBB) permeability. This guide provides a definitive technical breakdown of its nomenclature, structural dynamics (specifically cis-trans prolyl isomerization), solid-phase synthesis protocols, and analytical characterization.

Module 1: Chemical Identity & Nomenclature

The precise identification of short peptides requires strict adherence to IUPAC-IUBMB guidelines to distinguish between the free acid (Tyr-Pro-OH), the ester (Tyr-Pro-OMe), and the amide (Tyr-Pro-NH2).

Nomenclature Table
CategoryIdentifier / Name
Common Name H-Tyr-Pro-NH2 · HCl
Systematic Name (IUPAC) (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide hydrochloride
Synonyms L-Tyrosyl-L-prolinamide hydrochloride; Tyr-Pro-amide HCl; YP-NH2
Chemical Formula C₁₄H₁₉N₃O₃[2] · HCl
Molecular Weight 277.32 g/mol (Free Base); ~313.78 g/mol (HCl Salt)
Sequence H-Tyr-Pro-NH2 (N-terminus free amine; C-terminus amidated)
CAS Registry Note: CAS numbers for dipeptides vary by salt form. 13588-72-2 refers to the free acid sequence H-Tyr-Pro-OH. Specific salts of the amide often require custom synthesis registration.
Structural Significance

The presence of the C-terminal amide (-NH2) mimics the electronic state of the peptide bond in longer protein chains, preventing the ionization occurring at a C-terminal carboxyl group. This modification significantly alters the pKa, solubility, and receptor binding affinity compared to the free acid form (H-Tyr-Pro-OH).

Module 2: Structural Dynamics & Isomerization

A critical feature of Tyrosine-Proline sequences is the cis-trans isomerization of the peptide bond preceding the proline residue. Unlike other amino acids, the cyclic nature of proline allows the cis isomer to be energetically accessible, though the trans form is generally predominant.

Mechanism of Isomerization

The Tyr-Pro bond exists in equilibrium. The activation energy barrier (~20 kcal/mol) allows slow interconversion on the NMR time scale. This phenomenon is a known rate-limiting step in the folding of larger proteins containing this motif and affects the biological recognition of the dipeptide by transporters (e.g., PEPT1) or enzymes (e.g., DPP-IV).

Isomerization cluster_0 Biological Impact Trans Trans-Isomer (Major) (Sterically favored) TS Transition State (Rotation ~180°) Trans->TS Slow (High Ea) TS->Trans Cis Cis-Isomer (Minor) (Compact conformation) TS->Cis Cis->TS Impact Receptor Binding Affinity Enzymatic Degradation Rate Cis->Impact Altered topology

Figure 1: Kinetic equilibrium of the Tyrosyl-Proline peptide bond. The barrier to rotation often requires prolyl isomerases (PPIases) in biological systems, though in small peptides, solvent polarity dictates the ratio.

Module 3: Synthesis Protocol (Fmoc-SPPS)

To ensure high purity and prevent racemization, Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for H-Tyr-Pro-NH2.

Experimental Workflow

Objective: Synthesize H-Tyr-Pro-NH2 · HCl at 0.1 mmol scale.

Reagents:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Reasoning: Yields a C-terminal amide upon cleavage.

  • Amino Acids: Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH.[3]

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Base: Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

Step-by-Step Protocol:

  • Resin Swelling:

    • Weigh 200 mg Rink Amide resin into a fritted reaction vessel.

    • Swell in DMF (Dimethylformamide) for 30 minutes. Drain.

  • Fmoc Deprotection (Resin):

    • Add 20% Piperidine in DMF (5 mL).[4] Agitate for 5 mins. Drain.

    • Repeat with fresh 20% Piperidine for 15 mins.

    • Wash resin: DMF (3x), DCM (3x), DMF (3x). Validation: Positive Kaiser Test (Blue beads).

  • Coupling 1 (Proline):

    • Dissolve Fmoc-Pro-OH (4 eq) and HBTU (3.9 eq) in DMF. Add DIPEA (8 eq).

    • Activate for 2 minutes, then add to resin.

    • Agitate for 45–60 minutes at room temperature.

    • Wash resin: DMF (3x).[4] Validation: Negative Kaiser Test.

  • Coupling 2 (Tyrosine):

    • Deprotect Fmoc group from Proline (Step 2).

    • Coupling: Fmoc-Tyr(tBu)-OH (4 eq), HBTU, DIPEA.

    • Agitate 60 minutes.

    • Final Fmoc deprotection (remove N-terminal Fmoc).

  • Cleavage & Isolation:

    • Wash resin with DCM and dry under nitrogen.

    • Add Cleavage Cocktail (5 mL). Shake for 2 hours.

    • Precipitate filtrate into cold diethyl ether (-20°C).

    • Centrifuge, decant ether, and dry the pellet.

  • Salt Exchange (HCl Formation):

    • Dissolve crude peptide in H2O/Acetonitrile.

    • Add 0.1 M HCl (slightly excess).

    • Lyophilize to obtain H-Tyr-Pro-NH2 · HCl as a white powder.

SPPS_Workflow Start Rink Amide Resin (Fmoc-Protected) Deprotect1 Fmoc Removal (20% Piperidine) Start->Deprotect1 Couple1 Coupling 1: Fmoc-Pro-OH + HBTU/DIPEA Deprotect1->Couple1 Deprotect2 Fmoc Removal Couple1->Deprotect2 Couple2 Coupling 2: Fmoc-Tyr(tBu)-OH Deprotect2->Couple2 FinalDeprotect Final Fmoc Removal Couple2->FinalDeprotect Cleavage TFA Cleavage (Releases Peptide-NH2) FinalDeprotect->Cleavage SaltExchange Lyophilization w/ HCl Cleavage->SaltExchange

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for C-terminal amidated peptides.

Module 4: Analytical Characterization

Trustworthiness in peptide science relies on rigorous QC. The following parameters are expected for H-Tyr-Pro-NH2[1][5] · HCl.

TechniqueParameterExpected Result
HPLC ColumnC18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)
Mobile PhaseA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient5% B to 60% B over 20 min
DetectionUV at 214 nm (peptide bond) and 280 nm (Tyrosine side chain)
Mass Spectrometry ESI-MS (Positive)[M+H]⁺ = 278.15 m/z (approx)
Solubility SolventHighly soluble in Water, Methanol, DMSO

Module 5: Biological Context & Applications[3][6][7][8]

Opioid Receptor Affinity

H-Tyr-Pro-NH2 serves as a minimal fragment for structure-activity relationship (SAR) studies of Endomorphins (Tyr-Pro-Trp-Phe-NH2). While the dipeptide itself has low affinity compared to the tetrapeptide, the Tyr-Pro spacer is crucial for orienting the pharmacophores (Tyr and Phe/Trp aromatic rings).

Transport and Stability
  • BBB Permeability: Studies suggest that small tyrosine-containing dipeptides can cross the blood-brain barrier via Peptide Transporter 2 (PEPT2).

  • Enzymatic Stability: The amide cap (-NH2) confers resistance to carboxypeptidases, but the N-terminus remains vulnerable to aminopeptidases unless modified (e.g., D-amino acids).

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbols for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, 1984, pp. 9-37. Link

  • Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, vol. 85, no. 14, 1963, pp. 2149–2154. Link

  • Brandts, J. F., Halvorson, H. R., & Brennan, M. "Consideration of the Possibility that the slow step in protein denaturation reactions is due to cis-trans isomerism of proline residues." Biochemistry, vol. 14, no. 22, 1975, pp. 4953–4963. Link

  • Mizuno, T., et al. "Structure-activity relationship of endomorphin-1 and -2." Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 16, 1998. (Contextual grounding for Tyr-Pro fragment analysis).

Sources

An In-Depth Technical Guide to Tyrosine-Based Dipeptides in Neurobiology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tyrosine-based dipeptides, exploring their synthesis, neurobiological functions, and therapeutic potential. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental choices and provides detailed, field-proven protocols to empower your research endeavors.

Section 1: The Foundational Role of Tyrosine in Neurobiology

Tyrosine, a non-essential amino acid, serves as a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its phenolic side chain is not only pivotal for these biosynthetic pathways but also imparts unique chemical properties to peptides that contain it, including the ability to engage in π-π stacking interactions and mediate electron transfer reactions. This inherent reactivity and structural significance make tyrosine-containing peptides, particularly dipeptides, a fascinating and active area of neurobiological investigation.

Section 2: Key Tyrosine-Based Dipeptides in Neurobiological Research

While numerous tyrosine-containing peptides exist, a few have garnered significant attention for their pronounced neurobiological effects. This section will focus on two prominent examples: Kyotorphin and the Tyr-MIF-1 family of peptides.

Kyotorphin (Tyr-Arg): An Endogenous Analgesic and Neuroprotective Agent

First isolated from the bovine brain in 1979, Kyotorphin (KTP) is a simple dipeptide with the structure L-tyrosyl-L-arginine. Despite its structural simplicity, it exhibits potent, albeit indirect, opioid-like analgesic effects.

Kyotorphin's primary analgesic mechanism does not involve direct binding to opioid receptors. Instead, it stimulates the release of endogenous Met-enkephalin, an opioid peptide, from nerve terminals. This action is mediated by a specific G-protein coupled receptor (GPCR), where Kyotorphin binding activates a Gi protein and subsequently the phospholipase C (PLC) signaling cascade. This cascade leads to an influx of Ca2+, which is thought to trigger the exocytosis of Met-enkephalin-containing vesicles. The released Met-enkephalin then acts on opioid receptors to produce analgesia.

Signaling Pathway of Kyotorphin-Induced Met-Enkephalin Release

Kyotorphin_Signaling KTP Kyotorphin (Tyr-Arg) Receptor Kyotorphin Receptor (GPCR) KTP->Receptor Binds Gi Gi Protein Receptor->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Vesicle Met-Enkephalin Vesicle Ca_release->Vesicle Triggers Fusion Release Met-Enkephalin Release Vesicle->Release Opioid_Receptor Opioid Receptor Release->Opioid_Receptor Activates Analgesia Analgesia Opioid_Receptor->Analgesia

Caption: Kyotorphin signaling cascade leading to analgesia.

Beyond its role in pain modulation, Kyotorphin has demonstrated neuroprotective effects in various experimental models. Studies have shown that Kyotorphin can protect neurons in the hippocampus and cerebellum. Furthermore, decreased levels of Kyotorphin have been observed in the cerebrospinal fluid of Alzheimer's disease patients, suggesting a potential role in the pathophysiology of this neurodegenerative disorder. Systemic administration of amidated Kyotorphin has been shown to reverse memory impairment in an amyloid-β peptide-induced rat model of Alzheimer's disease.

The Tyr-MIF-1 Family of Peptides

The Tyr-MIF-1 family of peptides are a group of endogenous neuropeptides that share a common N-terminal tyrosine residue. Key members include:

  • Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2): This tetrapeptide exhibits anti-opiate activity and shows selectivity for the µ-opioid receptor. It has also been shown to augment the effects of GABA at the GABAA receptor complex.

  • Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2): This analog is an even more selective ligand for the µ-opioid receptor and can induce significant analgesia.

  • Tyr-K-MIF-1 (Tyr-Pro-Lys-Gly-NH2): Unlike other members of the family, Tyr-K-MIF-1 has a low affinity for µ-opioid receptors and instead interacts with its own specific binding sites.

The diverse receptor interaction profiles of the Tyr-MIF-1 family highlight the subtle yet critical role of the amino acid sequence in determining the neurobiological function of these peptides.

Section 3: Experimental Workflows for Tyrosine-Based Dipeptide Research

This section provides detailed protocols for the synthesis, purification, characterization, and biological evaluation of tyrosine-based dipeptides, using Kyotorphin as a primary example.

Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Kyotorphin (Tyr-Arg)

Solid-phase peptide synthesis (SPPS) is the most widely used method for preparing synthetic peptides due to its efficiency and scalability. The Fmoc/tBu approach is the most common methodology.

Experimental Workflow for Kyotorphin Synthesis

SPPS_Workflow start Start resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) start->resin coupling1 2. First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH) resin->coupling1 wash1 3. Washing (DMF) coupling1->wash1 deprotection1 4. Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection1 wash2 5. Washing (DMF) deprotection1->wash2 coupling2 6. Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) wash2->coupling2 wash3 7. Washing (DMF) coupling2->wash3 deprotection2 8. Fmoc Deprotection (20% Piperidine in DMF) wash3->deprotection2 wash4 9. Washing (DMF, DCM) deprotection2->wash4 cleavage 10. Cleavage and Side-Chain Deprotection (TFA/TIS/H₂O cocktail) wash4->cleavage precipitation 11. Precipitation (Cold Diethyl Ether) cleavage->precipitation end Crude Kyotorphin precipitation->end

Caption: Step-by-step workflow for the solid-phase synthesis of Kyotorphin.

Detailed Protocol:

  • Resin Preparation: Start with a Rink Amide resin if a C-terminal amide is desired. Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Arginine):

    • Activate Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) using a coupling agent like HBTU (3 eq.) and a base such as diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completeness using a qualitative test like the Kaiser test, which detects free primary amines.

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF for 20-30 minutes.

  • Washing: Wash the resin again with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Second Amino Acid Coupling (Tyrosine):

    • Activate Fmoc-Tyr(tBu)-OH (3 eq.) using the same procedure as for arginine.

    • Add the activated tyrosine to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine with 20% piperidine in DMF.

  • Final Washing: Wash the resin sequentially with DMF and dichloromethane (DCM) and dry the peptide-resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf from Arg and tBu from Tyr).

  • Peptide Precipitation and Collection: Precipitate the crude peptide from the cleavage cocktail by adding it to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash it several times with cold ether to remove scavengers and residual cleavage reagents.

  • Lyophilization: Dry the crude peptide pellet under vacuum to obtain a fluffy white powder.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide.

Detailed Protocol:

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Column and Buffers: Use a C18 stationary phase column. The mobile phases are typically:

    • Buffer A: 0.1% TFA in water

    • Buffer B: 0.1% TFA in acetonitrile

  • Purification Gradient:

    • Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Buffer B concentration (e.g., 5% to 60% Buffer B over 30-60 minutes).

    • Monitor the elution profile at a wavelength of 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired dipeptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions that meet the desired purity level (typically >95%).

  • Lyophilization: Freeze-dry the pooled pure fractions to obtain the final purified peptide.

Characterization: Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and integrity of synthetic peptides.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Determine the molecular weight of the peptide from the mass-to-charge ratio (m/z) of the observed ions.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of Kyotorphin (C15H23N5O4, Molar mass: 337.38 g/mol ).

    • For further confirmation, perform tandem mass spectrometry (MS/MS) to fragment the peptide and verify its amino acid sequence.

In Vitro Biological Evaluation: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for its receptor.

Detailed Protocol for Kyotorphin Receptor Binding:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat brain cortex) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation (e.g., 50-120 µg of protein).

    • For saturation binding, add increasing concentrations of radiolabeled Kyotorphin (e.g., [3H]-Kyotorphin).

    • For competition binding, add a fixed concentration of radiolabeled Kyotorphin and increasing concentrations of unlabeled Kyotorphin or other test compounds.

    • To determine non-specific binding, add a high concentration of unlabeled Kyotorphin to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding versus radioligand concentration and use non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Biological Evaluation: Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the analgesic effects of compounds in rodents.

Detailed Protocol:

  • Animal Acclimation: Acclimate the animals (e.g., mice) to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus: Use a hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).

  • Baseline Measurement: Place each mouse individually on the hot plate and record the latency to the first sign of a pain response, such as paw licking, flicking, or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., Kyotorphin or its analogs) via the desired route (e.g., intraperitoneal or intracerebroventricular injection).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the reaction latency again.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound. An increase in latency indicates analgesia.

Section 4: Data Presentation and Interpretation

Quantitative data from the described assays are crucial for comparing the properties of different tyrosine-based dipeptides.

Table 1: Receptor Binding Affinities of Selected Tyrosine-Based Peptides

PeptideReceptorKi (nM)Bmax (fmol/mg protein)Reference
KyotorphinKyotorphin Receptor (High Affinity)0.3436
KyotorphinKyotorphin Receptor (Low Affinity)9.071930
Endomorphin-1µ-Opioid Receptor0.36N/A
Endomorphin-2µ-Opioid Receptor0.69N/A

Table 2: Analgesic Potency of Selected Tyrosine-Based Peptides

PeptideAnimal ModelRoute of AdministrationED50Reference
KyotorphinMouse Tail-FlickIntracisternal~4.2x more potent than Met-enkephalin
Tyr-D-ArgMouse Tail-FlickIntracisternal5.6x more potent than Kyotorphin
Tyr-W-MIF-1Rat Tail-FlickIntracerebroventricularSignificantly increased latency
Tyr-ProMouse Acetic Acid WrithingIntraperitonealDemonstrated analgesic activity

Section 5: Challenges and Future Directions

A major hurdle in the therapeutic application of tyrosine-based dipeptides is their limited ability to cross the blood-brain barrier (BBB). Native Kyotorphin, for instance, shows poor BBB penetration, necessitating direct central administration to elicit its analgesic effects.

Future research is focused on developing strategies to enhance the brain delivery of these promising neuroactive peptides. This includes the design of more lipophilic analogs, conjugation to carrier molecules, and the exploration of novel delivery systems. Furthermore, a deeper understanding of the specific transporters involved in the uptake and efflux of these dipeptides at the BBB will be crucial for rational drug design.

The continued investigation of tyrosine-based dipeptides holds significant promise for the development of novel therapeutics for a range of neurological disorders, from chronic pain to neurodegenerative diseases.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

  • Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 49–72.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 549, 1–21.
  • Ueda, H. (2021). Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics. Frontiers in pharmacology, 12, 652243.
  • Ribeiro, M., Santos, S. S., & Castanho, M. (2012). Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives. Frontiers in pharmacology, 3, 155.
  • Ribeiro, M. M. B., Sá Santos, S., Sousa, D. S. C., Oliveira, M., & Melo, M. N. (2015). Side-effects of analgesic kyotorphin derivatives: Advantages over clinical opioid drugs. Pharmacological reports : PR, 67(6), 1131–1136.
  • Kyotorphin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zadina, J. E., Kastin, A. J., & Schally, A. V. (1987). Prolonged analgesia after intracerebroventricular Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2). Brain research bulletin, 19(6), 759–762.
  • Horvath, A., & Kastin, A. J. (1989). Isolation of Tyr-W-MIF-1 from bovine hypothalami. Peptides, 10(4), 775–777.
  • Takagi, H., Shiomi, H., Ueda, H., & Amano, H. (1979). A novel analgesic dipeptide from bovine brain is a possible Met-enkephalin releaser.
  • Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Evidence for presence of Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) in human brain cortex. Peptides, 20(5), 579–584.
  • Pasternak, G. W. (2023). Biochemistry, Endorphin. In StatPearls.
  • Santos, S. S., Almeida, M., & Ribeiro, M. (2016). The Neuroprotective Action of Amidated-Kyotorphin on Amyloid β Peptide-Induced Alzheimer's Disease Pathophysiology. PloS one, 11(6), e0157602.
  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Gudasheva, T. A., Boyko, S. S., Akperov, E. K., & Seredenin, S. B. (2007). [Analgesic activity of dipeptide Tyr-Pro]. Eksperimental'naia i klinicheskaia farmakologiia, 70(1), 12–15.
  • Teixeira, J. M., Sousa, M. J., & Castanho, M. A. (2021). Penetrating the Blood-Brain Barrier with New Peptide-Porphyrin Conjugates Having anti-HIV Activity.
  • Ueda, H., Harada, H., & Takagi, H. (1987). A novel method for the synthesis of kyotorphin, Tyr-Arg, and 3H-Tyr-Arg, catalyzed by tyrosyl-tRNA synthetase from Bacillus stearothermophilus. Pharmaceutical research, 4(2), 154–157.
  • Fuertig, R., Ceci, A., & Tuerck, D. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(17), 1823–1837.
  • Walter, R., & Shlank, H. (1975).

Physicochemical Profile & Analytical Characterization of L-Tyrosyl-L-prolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecular Architecture

L-Tyrosyl-L-prolinamide Hydrochloride (H-Tyr-Pro-NH₂ · HCl) is a synthetic dipeptide amide derivative widely utilized in biochemical research as a specific metallo-ligand, a reference standard in peptide chemistry, and a chromogenic/fluorogenic substrate backbone for proteolytic enzymes, specifically Dipeptidyl Peptidase IV (DPP-IV/CD26).

Unlike its free acid counterpart (Tyr-Pro-OH), the C-terminal amide modification renders the molecule more resistant to carboxypeptidase degradation and alters its electrostatic profile, making it a critical probe for studying enzyme-substrate specificity and metal-ion coordination (specifically Cu²⁺). The hydrochloride salt form is preferred for its enhanced aqueous solubility and solid-state stability.

Molecular Identity[1][2]
  • Systematic Name: (S)-1-((S)-2-Amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxamide hydrochloride

  • Sequence: Tyr-Pro-NH₂

  • Molecular Formula (Free Base): C₁₄H₁₉N₃O₃

  • Molecular Formula (HCl Salt): C₁₄H₁₉N₃O₃ · HCl

  • CAS Number (Free Base): 752987-65-8 (Note: Salt forms often lack unique CAS indices; refer to base CAS with "HCl salt" specification).

Physicochemical Properties[1][3][4][5][6][7]

The following data characterizes the HCl salt form, which is the standard for laboratory handling.

Table 1: Physical & Chemical Specifications
PropertyValue / Description
Molecular Weight (Free Base) 277.32 g/mol
Molecular Weight (HCl Salt) 313.78 g/mol
Appearance White to off-white lyophilized powder
Solubility (Water) High (>50 mg/mL); forms a clear, colorless solution
Solubility (Organics) Soluble in Methanol, DMSO; Insoluble in Diethyl Ether, Hexane
Hygroscopicity Moderate; requires desiccation (store at -20°C)
pKa (α-Amine) ~7.4 (Lower than free Tyr due to peptide bond)
pKa (Phenolic -OH) ~10.1
Melting Point Decomposes >145°C (Typical for peptide amides)
Stereochemistry & Counterion Logic

The L,L-configuration is critical for biological recognition. The HCl counterion serves two purposes:

  • Protonation: It ensures the N-terminal amine is protonated (

    
    ), preventing nucleophilic attack on the amide bond (diketopiperazine formation) during storage.
    
  • Solubility: It disrupts the crystal lattice energy of the hydrophobic Tyrosine/Proline interaction, facilitating rapid dissolution in aqueous buffers.

Stability & Degradation Pathways

Understanding the stability profile is essential for assay development. H-Tyr-Pro-NH₂ is susceptible to two primary degradation pathways: chemical hydrolysis (pH-dependent) and enzymatic cleavage.

Chemical Stability[5][7]
  • Acidic pH (pH < 3): Highly stable. The protonated amine repels acid-catalyzed hydrolysis.

  • Neutral/Basic pH (pH > 7.5): Risk of Diketopiperazine (DKP) formation . The N-terminal amine deprotonates and attacks the C-terminal amide carbonyl, cyclizing to form cyclo(Tyr-Pro) and releasing ammonia. This is a common failure mode in stored stock solutions.

Enzymatic Susceptibility

This compound is a substrate for DPP-IV , which cleaves N-terminal dipeptides (X-Pro) from polypeptides.[1]

DegradationPathways Substrate H-Tyr-Pro-NH2 (Intact Dipeptide) DKP Cyclo(Tyr-Pro) (Diketopiperazine) Substrate->DKP pH > 8.0 (Cyclization) Hydrolysis H-Tyr-Pro-OH (Free Acid) Substrate->Hydrolysis Strong Acid/Base (Amidase activity) Cleavage Tyr (Free) + Pro-NH2 Substrate->Cleavage DPP-IV Enzyme (Specific Proteolysis)

Figure 1: Degradation pathways of L-Tyrosyl-L-prolinamide. Green path represents the desired enzymatic assay reaction; Red path represents chemical instability at high pH.

Analytical Methodologies

To verify identity and purity, the following self-validating protocols are recommended.

Protocol A: HPLC Purity Profiling

Rationale: Reverse-phase chromatography separates the salt, the free peptide, and potential DKP impurities based on hydrophobicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains protonation).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (Specific to Tyrosine phenol ring) and 214 nm (Peptide bond).

  • Expected Retention: Tyr-Pro-NH₂ will elute early (hydrophilic salt) compared to free Tyrosine or hydrophobic impurities.

Protocol B: Mass Spectrometry (ESI-MS)

Rationale: Confirms the exact mass and the presence of the amide group (distinguishing it from the free acid).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion [M+H]⁺: 278.3 m/z (Calculated: 277.32 + 1.007).

  • Key Fragment: Loss of

    
     (17 Da) is common in amides, but the primary split will be the y-ion (Pro-NH₂) and b-ion (Tyr).
    

AnalyticalWorkflow cluster_HPLC HPLC-UV (Purity) cluster_MS ESI-MS (Identity) Sample Solid Sample (Tyr-Pro-NH2 HCl) Solubilization Dissolve in H2O (1 mg/mL) Sample->Solubilization Separation C18 Separation (Gradient Elution) Solubilization->Separation Ionization ESI (+) Direct Infusion Solubilization->Ionization Detection Absorbance @ 280nm (Tyr Signal) Separation->Detection MassSpec Target [M+H]+ = 278.3 Ionization->MassSpec

Figure 2: Analytical workflow for quality control and identity verification.

Application Context: Biochemical Research

DPP-IV Substrate Specificity

L-Tyrosyl-L-prolinamide is a "P1-Proline" substrate. DPP-IV (CD26) is unique among peptidases for its ability to cleave X-Pro N-terminal sequences.[1][2]

  • Mechanism: The enzyme recognizes the protonated N-terminus and the constraints of the proline ring.

  • Assay Use: While chromogenic substrates like Gly-Pro-pNA are used for kinetics, Tyr-Pro-NH₂ is used in structural studies and competitive inhibition assays because it mimics the natural substrates (like NPY or PYY) more closely than nitroanilide derivatives.

Metal Coordination Studies

The Tyrosine (phenolic -OH), Amide nitrogen, and N-terminal amine provide a tridentate coordination site for Copper (Cu²⁺).[3]

  • Relevance: This sequence appears in prion protein repeats. Research utilizes Tyr-Pro-NH₂ to model how copper binding affects protein misfolding and oxidative stress.

Handling & Storage
  • Storage: -20°C, desiccated.

  • Solution Stability: Stable in water for 24 hours at 4°C. For longer storage, freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

References

  • DPP-IV Substrate Specificity & Kinetics: Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides.[1][2] Regulatory Peptides.

  • Copper Coordination in Prion-related Peptides: Kozlowski, H., et al. (2003). Copper(II) binding by the chicken prion hexa-repeat Ac-His-Asn-Pro-Gly-Tyr-Pro-NH2.[4][5][6] Journal of Inorganic Biochemistry.

  • Chemical Stability of Proline Amides: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.

  • General Peptide Solubility & Handling: Sigma-Aldrich/Merck. Amino Acid & Peptide Solubility Guidelines.

Sources

Introduction: Understanding the Dipeptide Amide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to H-TYR-PRO-NH2 HCL: Chemical Identity and Comprehensive Safety Protocols

H-TYR-PRO-NH2 HCL, or Tyrosyl-Prolinamide hydrochloride, is a dipeptide derivative of significant interest in various research domains, including pharmacology and biochemistry. It is composed of two amino acids, L-tyrosine and L-proline, with the C-terminus amidated and the entire molecule formulated as a hydrochloride salt. This modification from its parent dipeptide, Tyrosyl-proline, enhances its solubility in aqueous solutions and can alter its biological activity and stability, making it a valuable tool for in-vitro and in-vivo studies.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical identity of H-TYR-PRO-NH2 HCL and a detailed analysis of its safety profile. Given the absence of a dedicated safety data sheet (SDS) for this specific compound, this document synthesizes information from the constituent amino acids, related chemical structures, and the known hazards of hydrochloride salts to provide a robust framework for its safe handling and use in a laboratory setting.

Part 1: Chemical Identification and Physicochemical Properties

A specific PubChem Compound Identification (CID) for H-TYR-PRO-NH2 HCL is not available in the PubChem database as of the last update. However, the parent dipeptide, Tyrosyl-proline, is registered.

  • PubChem CID for Parent Compound (Tyrosyl-proline): 9795637[1]

It is crucial to understand the structural differences: H-TYR-PRO-NH2 HCL has a C-terminal amide (-NH2) instead of a carboxylic acid (-OH) and is complexed with hydrochloric acid (HCl). These modifications significantly impact its chemical properties, particularly its solubility and potential corrosivity.

PropertyValueSource
Molecular Formula C₁₄H₂₀ClN₃O₃Calculated
Molecular Weight 313.78 g/mol Calculated
Parent Compound Tyrosyl-prolinePubChem[1]
Parent Molecular Formula C₁₄H₁₈N₂O₄PubChem[1]
Parent Molecular Weight 278.30 g/mol PubChem[1]

Part 2: Comprehensive Safety and Hazard Assessment

As no specific Safety Data Sheet (SDS) for H-TYR-PRO-NH2 HCL is available, this section provides a composite hazard assessment based on the known properties of its components and analogous compounds. The primary anticipated hazards stem from the hydrochloride salt, which can impart corrosive properties, and the fine, powdered nature of the compound, which can pose an inhalation risk.

GHS Hazard Classification (Anticipated)
GHS Pictogram(s)Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.
Eye Damage/IrritationH319: Causes serious eye irritation.
Respiratory IrritationH335: May cause respiratory irritation.

This table is a predictive assessment and should be treated with caution. All handling should be performed assuming these hazards are present.

Routes of Exposure and Potential Health Effects
  • Inhalation: Inhalation of the dust may cause respiratory tract irritation.[2][3] Symptoms can include coughing, sneezing, and shortness of breath.

  • Skin Contact: May cause skin irritation, redness, and itching.[2][3]

  • Eye Contact: Expected to cause serious eye irritation, potentially leading to redness, watering, and pain.[2][3]

  • Ingestion: While the toxicity of this specific dipeptide is not fully characterized, ingestion may cause gastrointestinal irritation.[4]

Part 3: Experimental Protocols for Safe Handling

Adherence to a strict and well-documented handling protocol is paramount to ensuring laboratory safety. The following protocol is designed as a self-validating system, where each step mitigates a potential hazard identified in the assessment.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is non-negotiable. The causality is simple: to prevent exposure, physical barriers are essential.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of gloves immediately after handling and wash hands thoroughly.

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If handling outside of a certified fume hood or if dust is generated, a NIOSH-approved respirator is required.

Workflow for Preparation of a Stock Solution

This workflow is designed to minimize exposure and ensure accuracy.

  • Preparation and Decontamination:

    • Designate a specific work area, preferably within a certified chemical fume hood.

    • Ensure all necessary equipment (balance, weigh paper, spatula, volumetric flask, solvent, vortex mixer) is inside the hood.

    • Decontaminate the work surface before and after use.

  • Weighing the Compound:

    • Tare the analytical balance with the weigh paper.

    • Carefully weigh the desired amount of H-TYR-PRO-NH2 HCL. Avoid creating dust. The use of a micro-spatula is recommended for better control.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the desired solvent (e.g., sterile water or PBS) to the weigh paper to rinse any remaining powder into the flask.

    • Add solvent to approximately 80% of the final volume.

    • Cap the flask and vortex gently until the solid is completely dissolved. The hydrochloride salt should aid in aqueous solubility.

    • Once dissolved, add solvent to the final volume mark. Invert the flask several times to ensure a homogenous solution.

  • Storage and Labeling:

    • Transfer the solution to an appropriate, clearly labeled storage vessel.

    • The label should include:

      • Compound Name: H-TYR-PRO-NH2 HCL

      • Concentration

      • Solvent

      • Date of Preparation

      • Your Initials

    • Store the solution under appropriate conditions, typically refrigerated (2-8°C) and protected from light, unless otherwise specified.

Part 4: Emergency Procedures and Waste Disposal

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Waste Disposal

All waste materials should be considered hazardous.

  • Solid Waste: Collect any unused solid H-TYR-PRO-NH2 HCL and contaminated disposables (e.g., gloves, weigh paper) in a designated, sealed hazardous waste container.

  • Liquid Waste: Dispose of solutions in a designated hazardous aqueous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of H-TYR-PRO-NH2 HCL, from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for H-TYR-PRO-NH2 HCL cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log Compound Store Store in Cool, Dry Place Receive->Store Prep_Area Prepare Fume Hood Work Area Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Powder Carefully Don_PPE->Weigh Solubilize Solubilize in Volumetric Flask Weigh->Solubilize Store_Sol Store & Label Solution Solubilize->Store_Sol Decon Decontaminate Work Area Store_Sol->Decon Doff_PPE Doff & Dispose of PPE Decon->Doff_PPE Dispose Dispose of Waste in Labeled Containers Doff_PPE->Dispose

Caption: Workflow for safe handling of H-TYR-PRO-NH2 HCL.

References

  • Spectrum Chemical. (2018-12-28). Safety Data Sheet.
  • PubChem. (2025-09-27). Tyrosyl-proline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). H-D-Tyr-Pro-Trp-Phe-NH2. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2011-05-12). SAFETY DATA SHEET - L-Proline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Prolin.
  • Scribd. (n.d.). L-Prolinamide (Cas 7531-52-4) MSDS.

Sources

Literature review of Tyr-Pro dipeptide applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-first review of the Tyr-Pro (YP) dipeptide. It prioritizes causal logic and experimental validation over generic descriptions.

Mechanisms of Neuroprotection, Metabolic Modulation, and Bioavailability

Executive Summary

The dipeptide Tyrosine-Proline (Tyr-Pro; YP) represents a unique class of bioactive peptides characterized by exceptional stability and blood-brain barrier (BBB) permeability. Unlike standard dietary peptides that undergo rapid hydrolysis, the C-terminal proline residue in YP confers resistance to non-specific peptidases, allowing intact transport via PEPT1/PEPT2 systems.

This guide analyzes the dual therapeutic utility of YP:

  • Neuroprotection: Upregulation of Insulin-Degrading Enzyme (IDE) for Amyloid-

    
     clearance and activation of Choline Acetyltransferase (ChAT).
    
  • Metabolic Regulation: Acting as a competitive motif for ACE and DPP-IV inhibition, primarily as an N-terminal anchor in longer bioactive sequences (e.g., YPQPQ).

Physicochemical Properties & Stability

The bioactivity of YP is fundamentally dictated by its structure.

  • Sequence: L-Tyrosine (N-term) – L-Proline (C-term).

  • Molecular Weight: ~278.3 Da.

  • Stability Mechanism: The imino ring of Proline imposes steric hindrance, preventing cleavage by widespread luminal enzymes like pepsin and trypsin. This "Proline Shield" ensures that a significant fraction of orally administered YP reaches the brush border membrane intact.

Table 1: Comparative Stability Profile

Peptidase Substrate Susceptibility Mechanism of Resistance
Pepsin (Stomach) Low Steric hindrance of Pro-peptide bond.
Trypsin (Small Intestine) Negligible Trypsin targets Lys/Arg; YP lacks these residues.

| DPP-IV (Systemic) | High (Substrate) | DPP-IV specifically cleaves N-terminal X-Pro; YP is a prime target/competitive substrate. |

Core Therapeutic Mechanisms
3.1 Neuroprotection & BBB Transport (The "Hero" Mechanism)

The most distinct advantage of YP is its ability to cross the Blood-Brain Barrier (BBB). Unlike larger peptides, YP utilizes the PEPT2 transporter expressed at the choroid plexus and brain capillaries.

Mechanism of Action:

  • Transport: YP enters the bloodstream via intestinal PEPT1, then crosses the BBB via PEPT2.

  • Amyloid Clearance: YP upregulates Insulin-Degrading Enzyme (IDE) in the hippocampus. IDE is a zinc-metalloprotease that degrades Amyloid-

    
     (A
    
    
    
    ) monomers, preventing plaque formation.
  • Cholinergic Activation: YP stimulates AdipoR1 receptors, leading to the activation of Choline Acetyltransferase (ChAT) , thereby increasing acetylcholine levels and improving memory consolidation.

NeuroPathway Substrate Oral Tyr-Pro (YP) Gut Intestinal Lumen Substrate->Gut Blood Systemic Circulation Gut->Blood PEPT1 Transport BBB Blood-Brain Barrier (PEPT2 Transporter) Blood->BBB Brain Hippocampus/Cortex BBB->Brain Intact Transport Effect1 IDE Upregulation Brain->Effect1 Effect2 AdipoR1 Activation Brain->Effect2 Outcome Memory Improvement (Reduced Aβ / Increased ACh) Effect1->Outcome Aβ Degradation Effect2->Outcome ChAT Activation

Figure 1: Pharmacokinetic pathway of Tyr-Pro from oral intake to neuroprotective effect.

3.2 Metabolic Regulation (ACE & DPP-IV)

While YP itself is a moderate inhibitor compared to tripeptides like VPP, the Tyr-Pro motif is critical in potent inhibitors.

  • ACE Inhibition: The C-terminal Proline binds tightly to the ACE active site, but the lack of a third hydrophobic residue (like Val or Ile) increases the IC50 compared to VPP.

  • DPP-IV Inhibition: YP acts as a competitive substrate. The N-terminal Tyr fits the hydrophobic S1 pocket of DPP-IV. Longer peptides starting with YP (e.g., YPQPQ from barley) are potent inhibitors because they occupy the active site without being immediately cleaved.

Table 2: Inhibitory Potency of YP-Motif Peptides

Peptide Sequence Target Enzyme IC50 Value Source Mechanism
Tyr-Pro (YP) ACE >100 µM (Est.) Soy/Casein Weak competitive inhibitor; primarily a transport vehicle.
Leu-Leu-Tyr (LLY) ACE 44.16 µM Casein C-terminal Tyr interacts with Zn2+ cofactor.
Tyr-Pro-Gln-Pro-Gln (YPQPQ) DPP-IV 23.87 µM Malt/Barley Potent competitive inhibitor; YP anchors to active site.

| Val-Pro-Pro (VPP) | ACE | 9 µM | Fermented Milk | Reference standard; Pro-Pro lock confers high potency. |

Experimental Protocols
4.1 Purification of YP (RP-HPLC Method)

To isolate YP from hydrolysates (e.g., soy protein isolate), use the following validated protocol.

Reagents:

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).[1]

  • Column: C18 Semi-preparative column (5 µm, 250 x 10 mm).

Step-by-Step Protocol:

  • Hydrolysis: Incubate Soy Protein Isolate (5% w/v) with Protease M (Aspergillus oryzae) at pH 4.5, 50°C for 6 hours.

  • Inactivation: Heat at 90°C for 15 min. Centrifuge at 10,000 x g for 20 min.

  • Ultrafiltration: Pass supernatant through a 3 kDa MWCO membrane. Collect permeate.

  • Equilibration: Flow rate 2.0 mL/min, 100% Buffer A for 10 min.

  • Gradient Elution:

    • 0-5 min: 0% B (Isocratic)

    • 5-25 min: 0% -> 30% B (Linear Gradient)

    • 25-30 min: 30% -> 100% B (Wash)

  • Detection: Monitor Absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine aromatic ring). YP typically elutes early due to polarity, but distinct from free Tyrosine.

4.2 In Vitro ACE Inhibition Assay (Modified Cushman & Cheung)

This protocol uses HHL (Hippuryl-His-Leu) as a substrate.

  • Substrate Prep: Dissolve 5 mM HHL in 50 mM borate buffer (pH 8.3) containing 300 mM NaCl.

  • Incubation: Mix 50 µL of YP sample (various concentrations) with 50 µL ACE solution (25 mU/mL). Pre-incubate at 37°C for 10 min.

  • Reaction: Add 150 µL Substrate solution. Incubate at 37°C for 30 min.

  • Termination: Add 250 µL 1M HCl.

  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex 15s. Centrifuge.

  • Quantification: Transfer 1 mL of organic layer to a new tube, evaporate heat (100°C), redissolve residue in 1 mL water. Measure Absorbance at 228 nm .

Workflow Start Protein Source (Soy/Casein) Hydrolysis Enzymatic Hydrolysis (Protease M / pH 4.5) Start->Hydrolysis Filter Ultrafiltration (< 3 kDa MWCO) Hydrolysis->Filter HPLC RP-HPLC Purification (C18 Column / TFA-ACN) Filter->HPLC Fraction Collect Fraction (Monitor 280nm for Tyr) HPLC->Fraction Assay Bioactivity Validation (ACE / DPP-IV Assay) Fraction->Assay

Figure 2: Isolation and validation workflow for Tyr-Pro peptides.

References
  • Matsui, T., et al. (2023).[2] A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration.[3][4][5] Scientific Reports. Link

  • Liu, P., et al. (2025).[6] Structure-activity relationship and molecular interaction mechanisms of the ACE-inhibitory tripeptide LL-X. Bioorganic Chemistry. Link

  • Nongonierma, A. B., & FitzGerald, R. J. (2013). Dipeptidyl peptidase IV inhibitory properties of milk protein-derived peptides and hydrolysates.[7] Food Chemistry.[2][8] Link

  • Ichinose, Y., et al. (2020). Brain-transportable soy dipeptide, Tyr-Pro, attenuates amyloid β peptide-induced memory impairment in mice.[3][4] npj Science of Food. Link

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. Link

Sources

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of H-Tyr-Pro-NH₂

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the dipeptide amide, H-Tyrosyl-Prolinamide (H-Tyr-Pro-NH₂), using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed workflow from resin selection to final product characterization. We delve into the causality behind methodological choices, ensuring a robust and reproducible synthesis. The procedure employs Rink Amide resin to generate the C-terminal amide, standard coupling reagents like HBTU/HOBt for efficient peptide bond formation, and a trifluoroacetic acid (TFA)-based cleavage strategy.

Introduction: The Rationale of SPPS for H-Tyr-Pro-NH₂

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R.B. Merrifield, has revolutionized the way peptides are created.[1][2] The core principle involves assembling a peptide chain sequentially while it is covalently attached to an insoluble solid support (resin).[1][3] This approach offers significant advantages over traditional solution-phase synthesis, primarily by simplifying the purification process; excess reagents and byproducts are easily removed by filtration and washing at each step.[1][4]

The target molecule, H-Tyr-Pro-NH₂, is a dipeptide with a C-terminal amide. The amide functionality is crucial in many biologically active peptides as it increases resistance to enzymatic degradation and can mimic the charge state of a native peptide bond. The synthesis will be performed using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which is favored for its mild deprotection conditions, preserving the integrity of sensitive amino acid side chains.[1][5]

Strategic Choices for this Synthesis:

  • Resin Selection: To achieve the C-terminal amide, Rink Amide resin is the support of choice.[5][6][7] Its linker is designed to be stable throughout the synthesis but cleavable under moderately acidic conditions (e.g., high concentration of TFA) to release the peptide as a C-terminal amide.[5][8][9]

  • Protection Strategy: The Nα-amino groups are temporarily protected with the base-labile Fmoc group.[3][5] The hydroxyl side chain of Tyrosine is protected with the acid-labile tert-butyl (tBu) group.[10] This orthogonal protection scheme ensures that only the intended functional group is exposed at each step of the synthesis.[4] Proline does not require side-chain protection.

Experimental Workflow Overview

The synthesis of H-Tyr-Pro-NH₂ follows a cyclical process of deprotection and coupling, culminating in cleavage from the resin and purification.

SPPS_Workflow Start Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell CouplePro Couple Fmoc-Pro-OH Swell->CouplePro Wash1 Wash (DMF) CouplePro->Wash1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 CoupleTyr Couple Fmoc-Tyr(tBu)-OH Wash2->CoupleTyr Wash3 Wash (DMF) CoupleTyr->Wash3 Deprotect2 Final Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash (DMF/DCM) Deprotect2->Wash4 Cleave Cleavage & Side-Chain Deprotection (TFA) Wash4->Cleave Purify Precipitation, Purification (HPLC) Cleave->Purify Characterize Characterization (LC-MS) Purify->Characterize

Caption: General workflow for the Solid-Phase Peptide Synthesis of H-Tyr-Pro-NH₂.

Materials and Reagents

The following table outlines the necessary reagents for a standard 0.1 mmol synthesis scale. Ensure high-quality, peptide-synthesis-grade reagents are used.

ReagentM.W. ( g/mol )Amount (mg)EquivalentsPurpose
Rink Amide Resin (0.6 mmol/g)N/A1671.0Solid Support
Fmoc-Pro-OH337.391013.0First Amino Acid
Fmoc-Tyr(tBu)-OH459.541383.0Second Amino Acid
HBTU379.251132.9Coupling Activator
HOBt135.12402.9Racemization Suppressor
DIPEA129.24104 µL6.0Activation Base
Piperidine85.152 mLN/AFmoc Deprotection Agent
DMF73.09As neededN/ASolvent
DCM84.93As neededN/ASolvent
Trifluoroacetic Acid (TFA)114.024.75 mLN/ACleavage Agent
Triisopropylsilane (TIS)158.360.125 mLN/AScavenger
Deionized Water18.020.125 mLN/AScavenger
Diethyl Ether (cold)74.12As neededN/APrecipitation Solvent

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol scale using a manual synthesis vessel. All steps are performed at room temperature unless otherwise noted.

Step 1: Resin Preparation (Swelling)

Causality: Proper swelling of the polystyrene resin is critical.[10] It uncoils the polymer chains, making the reactive sites within the beads fully accessible for subsequent chemical steps, which is essential for achieving high reaction efficiency.

  • Place Rink Amide resin (167 mg, 0.1 mmol) into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.

  • Agitate gently (e.g., on a shaker or with manual swirling) for 30-60 minutes.

  • Drain the DMF solvent through the frit.

Step 2: First Amino Acid Coupling (Fmoc-Pro-OH)

Causality: The first amino acid is coupled to the resin's linker. We use an excess of amino acid and coupling reagents to drive the reaction to completion, ensuring as many linker sites as possible are occupied.[1] HBTU, in the presence of a base (DIPEA), activates the carboxylic acid of Fmoc-Pro-OH, making it susceptible to nucleophilic attack by the amine on the Rink Amide linker. HOBt is included as an additive to minimize potential side reactions and suppress racemization, although the risk is low for proline.[11][12]

  • Activation: In a separate vial, dissolve Fmoc-Pro-OH (101 mg, 0.3 mmol), HBTU (113 mg, 0.29 mmol), and HOBt (40 mg, 0.29 mmol) in DMF (~2 mL). Add Diisopropylethylamine (DIPEA) (104 µL, 0.6 mmol) to the solution.

  • Allow the activation mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the swelled resin.

  • Agitate the mixture for 1-2 hours.

  • Drain the coupling solution.

  • Washing: Wash the resin thoroughly to remove excess reagents.

    • 3 x 5 mL DMF

    • 3 x 5 mL Dichloromethane (DCM)

    • 3 x 5 mL DMF

Step 3: Nα-Fmoc Deprotection

Causality: The temporary Fmoc protecting group must be removed to expose the N-terminal amine for the next coupling step.[4][6] A solution of piperidine, a secondary amine base, in DMF is used to cleave the Fmoc group via a β-elimination mechanism.[13][14][15]

  • Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL aliquot of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine, which could neutralize the next coupling reaction.

    • 5 x 5 mL DMF

Step 4: Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH)

Causality: This step follows the same principle as the first coupling. The hydroxyl group of the Tyrosine side chain is protected by a tert-butyl (tBu) group to prevent it from reacting during activation and coupling.[10] This protecting group is stable to the basic conditions of Fmoc removal but will be removed during the final acidic cleavage step.

  • Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (138 mg, 0.3 mmol), HBTU (113 mg, 0.29 mmol), and HOBt (40 mg, 0.29 mmol) in DMF (~2 mL). Add DIPEA (104 µL, 0.6 mmol).

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound proline.

  • Agitate the mixture for 1-2 hours.

  • Drain the coupling solution and wash the resin as described in Step 2.6.

Step 5: Final Fmoc Deprotection
  • Perform the Fmoc deprotection as described in Step 3 to expose the N-terminal amine of Tyrosine.

  • After deprotection, wash the resin thoroughly:

    • 5 x 5 mL DMF

    • 5 x 5 mL DCM

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Peptide Cleavage and Deprotection

Causality: This crucial step simultaneously cleaves the peptide from the resin support and removes the side-chain protecting group (tBu from Tyr).[16] A high concentration of TFA is used as the strong acid. During this process, reactive carbocations (e.g., tBu⁺) are generated, which can re-attach to nucleophilic residues like the Tyr phenol ring. To prevent this, "scavengers" are added to the cleavage cocktail to trap these electrophiles.[17] Water and Triisopropylsilane (TIS) are highly effective scavengers for this purpose.[18]

Caption: Schematic of the cleavage and deprotection step.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS . (For 5 mL total volume: 4.75 mL TFA, 125 µL H₂O, 125 µL TIS). Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Add the cleavage cocktail (~5 mL) to the dried peptide-resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the solution from the resin into a clean collection tube (e.g., a 15 mL centrifuge tube). The filtrate contains your crude peptide.

  • Wash the resin with a small amount of fresh TFA (~1 mL) and combine the filtrates.

Peptide Isolation and Purification

Precipitation
  • Concentrate the TFA solution under a gentle stream of nitrogen until a small volume (~0.5 mL) remains.

  • Add cold (~4°C) diethyl ether (~10 mL) to the concentrated solution to precipitate the peptide. A white solid should form.

  • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) to pellet the solid.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 10 mL of cold diethyl ether, centrifuge, and decant again to remove residual scavengers.

  • Dry the white peptide pellet under vacuum.

Purification by RP-HPLC

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[19][20] It separates the target peptide from deletion sequences, incompletely deprotected products, and other impurities based on differences in hydrophobicity.[21]

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient, for example, from 5% B to 50% B over 30 minutes, is a good starting point for a dipeptide.

    • Flow Rate: ~1 mL/min for an analytical column.

    • Detection: Monitor absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine aromatic ring).[22]

  • Inject the sample and collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy white powder. The final product will be a TFA salt.[23]

Product Characterization

Mass Spectrometry

Causality: Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[24][25]

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).

  • Compare the observed mass with the calculated theoretical mass.

Mass Calculation for H-Tyr-Pro-NH₂:

  • Formula: C₁₄H₁₉N₃O₃

  • Monoisotopic Mass: 277.14 Da

  • Average Mass: 277.31 Da

  • Expected [M+H]⁺: 278.15 Da

The observed mass should match the expected mass within the instrument's tolerance, confirming a successful synthesis.

References

  • How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. Retrieved from [Link]

  • Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Gyros Protein Technologies. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Solid Phase Peptide Synthesis (SPPS). (n.d.). The Auer Lab, University of Edinburgh. Retrieved from [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • H-Tyr-Tyr-NH2 peptide. (n.d.). Genicbio. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, UC Irvine. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Omizzur. Retrieved from [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). AAPPTec. Retrieved from [Link]

  • Chen, Y., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 10-23. Retrieved from [Link]

  • Mali, S. M., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(21), 5955-5960. Retrieved from [Link]

  • Development and Application of Biochemical Characterization Methods for Protein Structure Analysis. (n.d.). University of Tokyo. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2012). ResearchGate. Retrieved from [Link]

  • Kandasamy, K. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Australian Journal of Chemistry, 73(10), 1032-1040. Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]

  • Dogruel, D., et al. (1995). Peptide characterization using bioreactive mass spectrometer probe tips. Analytical Chemistry, 67(23), 4343-4348. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (2025). ResearchGate. Retrieved from [Link]

  • Bofill, J. M., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • HPLC Purification of Peptides. (2016). Protocols.io. Retrieved from [Link]

Sources

Application Note: Advanced HPLC Purification Strategies for Hydrophilic Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrophilic dipeptides present a unique challenge in drug discovery and metabolomics. Lacking the hydrophobic surface area required for standard C18 retention, they often elute in the void volume (


), co-eluting with salts and matrix contaminants. This guide details three field-proven purification strategies—HILIC , Ion-Pairing RPLC , and Porous Graphitic Carbon (PGC) —providing self-validating protocols to ensure high recovery and purity.

Part 1: The Challenge of Hydrophilic Dipeptides

In standard Reversed-Phase Liquid Chromatography (RPLC), retention is governed by the hydrophobic effect. Dipeptides (e.g., Gly-Gly, Ala-Ser) are often too polar to partition into the C18 stationary phase, resulting in a retention factor (


) of near zero.

The Failure Mode:

  • Co-elution: Target peptide elutes with injection solvent and salts.

  • Ion Suppression: In LC-MS, void volume elution coincides with high salt concentration, killing sensitivity.

  • Poor Peak Shape: Secondary silanol interactions cause tailing.

Decision Matrix: Selecting the Right Method

Use the following logic flow to select your purification strategy based on peptide properties.

MethodSelection Start Start: Hydrophilic Dipeptide IsIonizable Is the peptide ionizable? (Basic/Acidic Residues) Start->IsIonizable MS_Comp Is MS compatibility required? IsIonizable->MS_Comp Yes PGC Method C: Porous Graphitic Carbon (Isomers/Polar Neutrals) IsIonizable->PGC No (Neutral) HILIC Method A: HILIC (Zwitterionic/Amide) MS_Comp->HILIC Yes (High Sensitivity) IPC_TFA Method B: RPLC + TFA (Volatile IPC) MS_Comp->IPC_TFA Yes (Standard) IPC_HFBA Method B: RPLC + HFBA (Stronger Retention) MS_Comp->IPC_HFBA No (or Prep Scale)

Figure 1: Decision tree for selecting a purification strategy based on peptide charge state and detection requirements.

Part 2: Strategy A - Hydrophilic Interaction Liquid Chromatography (HILIC)[1]

Best For: Highly polar, charged dipeptides; MS-based detection. Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase.[1]

Scientific Rationale

Unlike RPLC, water is the "strong" solvent in HILIC. The mobile phase starts with high organic content (typically Acetonitrile).[1] This induces the formation of a water layer on the silica/zwitterionic surface. Hydrophilic peptides partition into this layer.

Protocol: Zwitterionic HILIC Purification

Reagents:

  • Mobile Phase A (Weak): 95% Acetonitrile / 5% Water / 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B (Strong): 50% Acetonitrile / 50% Water / 10 mM Ammonium Acetate (pH 5.8).

  • Column: Zwitterionic phase (e.g., ZIC-HILIC or Amide-HILIC).

Step-by-Step Workflow:

  • Buffer Preparation (Critical):

    • Do not just add salt to ACN. Dissolve Ammonium Acetate in the water portion first, then add ACN slowly with stirring to prevent precipitation.

    • Self-Validation: If the solution is cloudy, discard. It must be optically clear.

  • Sample Diluent (The #1 Failure Point):

    • Rule: The sample solvent must match the initial mobile phase strength.

    • Protocol: Dissolve peptide in minimal water, then dilute with ACN to achieve at least 75% organic content.

    • Why? Injecting a 100% aqueous sample into a 95% ACN column disrupts the water layer, causing "sample breakthrough" (peptide elutes immediately).

  • Gradient Program:

    • Equilibration: 20 Column Volumes (CV). HILIC requires longer equilibration than RPLC to re-establish the water layer.

    • Run: 0-5 min: 100% A (Isocratic hold to load sample).

    • Elution: 5-20 min: Linear gradient to 100% B.

  • System Suitability Test (SST):

    • Inject a standard (e.g., Cytosine). If retention time shifts >5% between runs, increase equilibration time.

Part 3: Strategy B - Ion-Pairing RPLC (IPC)

Best For: Basic dipeptides (Arg/Lys containing); Preparative scale where HILIC capacity is low. Mechanism: An anionic pairing agent (acid) binds to the cationic peptide, neutralizing the charge and adding a hydrophobic "tail," allowing retention on C18.

Reagent Selection: TFA vs. HFBA
  • TFA (Trifluoroacetic Acid): Standard.[2][3] Good for general retention. Volatile.

  • HFBA (Heptafluorobutyric Acid): More hydrophobic.[4] Use if TFA fails to retain the peptide (

    
    ).
    
Protocol: HFBA-Enhanced RPLC

Reagents:

  • Mobile Phase A: Water + 0.1% HFBA.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Column: C18 (End-capped to reduce silanol activity).

Step-by-Step Workflow:

  • Column Conditioning:

    • Flush column with 100% B + 0.1% HFBA for 30 mins. The column surface must be saturated with the ion-pairing agent.

  • Gradient:

    • Start at 0% B (100% Aqueous). Unlike HILIC, RPLC can handle aqueous injection.

    • Gradient: 0% B to 30% B over 20 mins. (Dipeptides elute early; high organic is rarely needed).

  • Post-Purification (Salt Removal):

    • Challenge: HFBA is difficult to remove by lyophilization alone and can be toxic.

    • Solution: Perform a "Counter-Ion Exchange."[2] Redissovle the dried fraction in weak HCl (0.1 M) and lyophilize again to swap the heptafluorobutyrate counter-ion for chloride.

Part 4: Strategy C - Porous Graphitic Carbon (PGC)[6][7][8][9]

Best For: Structural isomers, polar neutral peptides, and cases where orthogonal selectivity is needed. Mechanism: Polar Retention Effect on Graphite (PREG).[5] Charge-induced dipole interactions with the graphitic surface.

Scientific Rationale

PGC behaves like a "super-retentive" reversed phase. It retains polar compounds strongly without ion-pairing agents. It is particularly powerful for separating diastereomers (e.g., L-Ala-L-Ala vs L-Ala-D-Ala) which often co-elute on C18 and HILIC.

Protocol: PGC Purification Cycle

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Regeneration Solvent: Tetrahydrofuran (THF) or Acetone (Required to strip "redox" contaminants).

Step-by-Step Workflow:

  • The Regeneration Step (Mandatory):

    • PGC columns drift in retention over time due to surface oxidation/reduction.

    • Protocol: Every 10 runs, flush with 95% THF for 20 minutes, followed by 95% ACN, then equilibrate in Mobile Phase A.

  • Temperature Control:

    • Set column oven to 40°C or 50°C. Higher temperature improves mass transfer and peak symmetry on carbon supports.

  • Gradient:

    • PGC is very retentive.[6] Start at 0% B.

    • Shallow gradient: 0% to 20% B over 15 minutes.

PGC_Workflow Regen Regeneration (THF Flush) Equilib Equilibration (Water/FA) Regen->Equilib Restore Surface Load Sample Load (Aqueous OK) Equilib->Load Elute Elution (ACN Gradient) Load->Elute Elute->Regen Every 10 Runs Elute->Equilib Routine

Figure 2: The PGC maintenance cycle required to prevent retention time drift.

Part 5: Comparative Data Summary

FeatureHILICIon-Pairing (HFBA)PGC (Graphite)
Retention Mechanism Partitioning (Water Layer)Hydrophobic + IonicCharge-Induced Dipole
Sample Solvent High Organic (>75%) Aqueous (0-100%)Aqueous (0-100%)
MS Compatibility Good (Ammonium salts)Poor (HFBA suppresses signal)Excellent (Formic acid)
Isomer Separation ModerateLowHigh
Main Drawback Solubility issues (precipitate)Difficult removal of reagentColumn history/drift

Part 6: Troubleshooting Guide

  • Problem: Peptide elutes in void volume (

    
    ). 
    
    • HILIC Fix: Check sample diluent. If >20% water, the water layer is disrupted. Dilute sample with ACN.

    • IPC Fix: Switch from TFA to HFBA.[4][7] Increase equilibration time.

  • Problem: Broad/Tailing Peaks.

    • HILIC Fix: Increase Buffer concentration (e.g., from 5mM to 10mM Ammonium Acetate). HILIC needs ions to mask silica silanols.

    • PGC Fix: Increase column temperature to 50°C.

  • Problem: Irreproducible Retention Times.

    • HILIC Fix: Equilibration time is too short. Increase to 20-30 column volumes.

    • PGC Fix: Surface contamination. Run the THF regeneration cycle.

References

  • National Institutes of Health (NIH). Retention and Effective Diffusion of Model Metabolites on Porous Graphitic Carbon. Available at: [Link]

  • Biotage. How to Choose an Ion Pairing Agent to Improve Your Peptide Purification. Available at: [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Waters Corporation. Preparation of Mobile Phases for HILIC Applications. Available at: [Link][2]

Sources

Application Note: Storage and Handling of H-TYR-PRO-NH2 HCL Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dipeptide H-Tyr-Pro-NH2 (Tyrosyl-Proline amide), supplied as a hydrochloride salt, presents unique stability challenges due to the susceptibility of the N-terminal Tyrosine residue to oxidative cross-linking and the hygroscopic nature of the HCl salt form.[1] This Application Note provides a rigorous, chemically grounded protocol for the preparation, storage, and handling of high-integrity stock solutions. By strictly controlling pH, light exposure, and solvent environments, researchers can prevent common degradation pathways such as diketopiperazine formation and phenolic oxidation, ensuring assay reproducibility.

Physicochemical Profile & Stability Matrix

Before handling, it is critical to understand the molecule's intrinsic properties. The Tyrosine phenolic group is the primary stability-limiting factor.

PropertySpecification
Chemical Name L-Tyrosyl-L-prolinamide hydrochloride
Sequence H-Tyr-Pro-NH2[1][2] · HCl
Molecular Weight ~313.78 g/mol (Free base: ~277.32 g/mol )
Solubility Water (>20 mg/mL); DMSO (>50 mg/mL); Ethanol (Limited)
Hygroscopicity High (HCl salt attracts atmospheric moisture)
Oxidation Potential High (Tyrosine phenol ring is sensitive to UV/O2)
Isoelectric Point (pI) ~9.6 (Basic due to amide and N-terminus)

Critical Stability Factors (The "Why")

Tyrosine Oxidation

The phenolic side chain of Tyrosine is prone to radical-mediated oxidation, particularly in the presence of trace metal ions or UV light.[3] This leads to the formation of dityrosine (covalent cross-linking between peptide molecules) or 3-nitrotyrosine species.[1][2][3]

  • Impact: Loss of concentration accuracy and potential interference in receptor binding assays due to structural distortion.

Hydrolysis and Diketopiperazine Formation

While the C-terminal amide (NH2) protects against carboxypeptidases, dipeptides with a Proline residue are sterically predisposed to intramolecular cyclization.[1][2]

  • Mechanism: The N-terminal amine can attack the C-terminal carbonyl, releasing ammonia and forming a cyclic diketopiperazine (DKP) .[1][2]

  • Prevention: This reaction is accelerated at neutral-to-basic pH.[1][2] Maintaining the stock solution in a slightly acidic state (provided naturally by the HCl salt) or frozen in an aprotic solvent (DMSO) significantly retards this process.[1][2]

Protocol: Preparation of Stock Solutions

Objective: Create a 10 mM stock solution free of aggregates and oxidation products.

Reagents Required:
  • H-Tyr-Pro-NH2 HCL (Solid, stored desiccated at -20°C).[1][2]

  • Solvent A (Preferred for Long Term): Anhydrous DMSO (Dimethyl Sulfoxide), Sterile Filtered.[1][2]

  • Solvent B (Immediate Use): Nuclease-free Water or 10mM Acetic Acid.[1][2]

  • Vessels: Amber polypropylene microcentrifuge tubes (Low-protein binding).

Step-by-Step Methodology:
  • Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins) before opening.

    • Scientific Logic:[2][4][5][6][7] Opening a cold vial introduces condensation, which hydrates the hygroscopic HCl salt, accelerating hydrolysis.

  • Weighing: Weigh the peptide rapidly to minimize air exposure. Calculate the mass required for a 10 mM concentration.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.[1][2]

  • Dissolution (Choose Path):

    • Path A (DMSO - Recommended): Add anhydrous DMSO.[1][2] Vortex gently. DMSO prevents ice crystal formation during freezing and inhibits microbial growth.[2]

    • Path B (Aqueous): Add sterile water.[1][2] If the solution is cloudy, sonicate briefly (max 5 seconds).[2] Note: The HCl salt usually ensures rapid solubility.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any dust or insoluble aggregates.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20-50 µL) into amber tubes.

    • Crucial Step: Overlay the solution with inert gas (Argon or Nitrogen) if available before closing the cap to prevent tyrosine oxidation.

Workflow Visualization

StockPrep Start Solid Peptide (-20°C Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh & Calculate Equilibrate->Weigh Solvent Choose Solvent Weigh->Solvent DMSO Anhydrous DMSO (Long-term Storage) Solvent->DMSO Preferred Water Sterile Water/Buffer (Immediate Use) Solvent->Water Filter 0.22µm Filtration DMSO->Filter Water->Filter Aliquot Aliquot into Amber Tubes Filter->Aliquot

Caption: Figure 1.[1][2] Optimized workflow for H-Tyr-Pro-NH2 stock preparation emphasizing moisture control and solvent selection.

Storage and Handling Protocol

Storage Conditions
  • Temperature: Store aliquots at -80°C for maximum stability (up to 6-12 months). -20°C is acceptable for < 3 months.[1][2]

  • Light: Strictly protect from light.[2] Tyrosine absorbs UV/blue light, driving photo-oxidation.[1][2]

  • Freeze-Thaw: Do not refreeze. The "Single-Use Aliquot" rule is absolute. Repeated freeze-thaw cycles cause micro-pH gradients during freezing that can cleave the peptide bond.[1][2]

Thawing Procedure
  • Remove a single aliquot from -80°C.

  • Thaw on ice (4°C) to minimize thermal shock.

  • Vortex briefly.[2]

  • Dilute immediately into your assay buffer.[2]

    • Note: If using DMSO stock, ensure the final DMSO concentration in your assay is < 1% (v/v) to avoid cytotoxicity or enzyme inhibition.

QC and Troubleshooting

Self-Validating the Stock

Before running critical assays, validate the stock integrity using HPLC-UV (280 nm for Tyrosine).[1][2]

ObservationDiagnosisCorrective Action
New peak at RRT < 1.0 Hydrolysis (Free Tyr or Pro)Check storage pH; ensure -80°C storage.[1][2]
New peak at RRT > 1.0 Dityrosine (Oxidation) or DKPUse Argon overlay; switch to DMSO stock; protect from light.[1][2]
Yellow discoloration Severe Tyrosine OxidationDiscard immediately. Prepare fresh stock.[2]
Precipitate upon thawing Aggregation or "Salting out"Sonicate 5s; dilute into warm buffer.
Degradation Pathway Logic

Degradation Active Intact H-Tyr-Pro-NH2 Oxidation Oxidation (Light/O2) Active->Oxidation UV / Air Hydrolysis Hydrolysis (Moisture/pH) Active->Hydrolysis H2O / Heat DiTyr Dityrosine Crosslinks (Inactive/Aggregate) Oxidation->DiTyr Cleaved Free Tyr + Pro-NH2 Hydrolysis->Cleaved DKP Cyclic DKP (Inactive) Hydrolysis->DKP Cyclization

Caption: Figure 2.[1][2][6] Primary degradation pathways for Tyrosine-containing dipeptides. Prevention relies on excluding light (Oxidation) and moisture (Hydrolysis).[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 386887, [Tyr-Pro-Phe-Phe-NH-]2 (Relevant structural analogs and properties).[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • Manning, M. C., et al. (2010).[2] Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. (Contextual grounding for Tyrosine oxidation mechanisms).

Sources

Application Notes and Protocols for the Use of H-TYR-PRO-NH2 HCL as a Reference Standard in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of therapeutic peptides and their metabolites is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a gold-standard bioanalytical technique, offering unparalleled sensitivity and selectivity. The reliability of any quantitative LC-MS assay, however, is fundamentally anchored to the quality and proper use of a well-characterized reference standard. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of H-TYR-PRO-NH2 HCL (Prolyl-Tyrosinamide hydrochloride) as a reference standard in LC-MS applications.

H-TYR-PRO-NH2 HCL is a synthetic dipeptide amide that can serve as a valuable tool in various stages of bioanalytical method development and validation. Its defined chemical structure and molecular weight allow for the establishment of robust and reproducible analytical methods. This guide will detail not only the procedural steps for its use but also the scientific rationale behind these protocols, ensuring a deep understanding of the principles of accurate bioanalysis.

Chemical Properties of H-PRO-TYR-NH2 HCL:

PropertyValueSource
Chemical Name (2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide hydrochloride[1]
CAS Number 52329-46-1[1]
Molecular Formula C14H19N3O3・HCl[1]
Molecular Weight (Free Base) 277.32 g/mol [1]
Molecular Weight (HCl Salt) 313.78 g/mol Calculated

Part 1: Preparation of Standard Solutions

The accuracy of a quantitative assay begins with the meticulous preparation of stock and working standard solutions. The following protocol is designed to minimize variability and ensure the integrity of the H-TYR-PRO-NH2 HCL standard.

Protocol 1: Preparation of H-TYR-PRO-NH2 HCL Stock and Working Solutions

1. Materials:

  • H-TYR-PRO-NH2 HCL (purity ≥98%)
  • LC-MS grade water
  • LC-MS grade methanol or acetonitrile
  • Calibrated analytical balance
  • Class A volumetric flasks and pipettes
  • Low-binding polypropylene tubes and vials

2. Preparation of 1 mg/mL Primary Stock Solution:

  • Rationale: A high-concentration primary stock in an organic solvent or an acidified aqueous solution is prepared to ensure solubility and stability. The use of low-binding tubes is crucial to prevent the adsorption of the peptide to container surfaces, a common issue in peptide analysis[2].
  • Procedure:
  • Accurately weigh approximately 10 mg of H-TYR-PRO-NH2 HCL using a calibrated analytical balance.
  • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
  • Dissolve the standard in a minimal amount of LC-MS grade methanol (e.g., 1-2 mL) and then dilute to the mark with LC-MS grade water containing 0.1% formic acid. The final solvent composition should be sufficient to ensure complete dissolution.
  • Cap the flask and vortex thoroughly for at least 30 seconds to ensure complete dissolution.
  • Aliquot the stock solution into clearly labeled low-binding polypropylene tubes and store at -20°C or below.

3. Preparation of Working Standard Solutions:

  • Rationale: Serial dilutions from the primary stock are performed to create a series of working standards for constructing the calibration curve. It is best practice to prepare fresh working solutions for each analytical run to avoid degradation.
  • Procedure:
  • On the day of analysis, allow an aliquot of the primary stock solution to thaw completely at room temperature.
  • Perform serial dilutions of the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of working standards at the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
  • Use calibrated pipettes and low-binding tubes for all dilutions.

Part 2: LC-MS/MS Method Development

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of H-TYR-PRO-NH2 HCL. The following method parameters provide a solid starting point for optimization.

Workflow for LC-MS/MS Analysis:

Caption: A generalized workflow for the LC-MS/MS analysis of H-TYR-PRO-NH2 HCL.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmC18 columns are widely used for peptide separations, offering good retention and peak shape. A shorter column with a smaller particle size allows for faster analysis times and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of peptides, enhancing their ionization efficiency in positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography of peptides, providing good elution strength.
Gradient 5-50% B over 5 minutesA gradient elution is necessary to effectively separate the peptide from matrix components and ensure a sharp peak shape. This gradient can be optimized based on the observed retention time.
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Injection Volume 5 µLThe injection volume should be optimized to achieve the desired sensitivity without overloading the column.
Column Temp. 40°CElevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Ionization Mode Positive Electrospray Ionization (ESI+)Peptides readily form positive ions in acidic mobile phases, making ESI+ the preferred ionization mode.
Precursor Ion (Q1) m/z 278.15 [M+H]+This corresponds to the singly protonated molecular ion of the free base (C14H19N3O3, MW = 277.32).
Product Ions (Q3) To be determined empiricallyLikely product ions would result from the fragmentation of the peptide backbone. Common fragments for Tyr-Pro peptides include the y1 ion (Pro-NH2, m/z 115.09) and the b2 ion (Tyr-Pro, m/z 261.13). These should be optimized by infusing the standard solution.
Collision Energy To be optimized for each transitionThe collision energy should be optimized to maximize the signal of the selected product ions.
Internal Standard Stable Isotope-Labeled H-TYR-PRO-NH2 or a structurally similar peptideA stable isotope-labeled internal standard is the gold standard as it co-elutes and experiences similar matrix effects as the analyte. If unavailable, a structurally similar peptide with a different mass can be used.

Part 3: Bioanalytical Method Validation

A full validation of the bioanalytical method is crucial to ensure its reliability for the intended application, in accordance with regulatory guidelines from agencies such as the FDA and EMA[3].

Workflow for Bioanalytical Method Validation:

Caption: Key parameters to be assessed during bioanalytical method validation.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity & Selectivity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To establish the relationship between concentration and response and define the quantifiable range.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of the measured values to the true value and the degree of scatter in the data.For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ).
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).The mean concentration of stability samples should be within ±15% of the nominal concentration.
Carryover To assess the residual signal from a preceding high-concentration sample in a subsequent blank sample.The response in the blank sample following the highest concentration standard should be ≤20% of the response of the LLOQ.

Part 4: Internal Standard Selection and Use

The use of an appropriate internal standard (IS) is critical for correcting for variability during sample preparation and analysis.

Rationale for Internal Standard Selection:

A stable isotope-labeled (SIL) version of H-TYR-PRO-NH2 is the ideal internal standard as it shares the same physicochemical properties as the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. If a SIL-IS is not available, a close structural analog that does not interfere with the analyte and is not endogenously present can be considered. The IS should be added to all samples, including calibration standards and quality controls, at a fixed concentration early in the sample preparation process.

Conclusion

This application note provides a comprehensive framework for the utilization of H-TYR-PRO-NH2 HCL as a reference standard in quantitative LC-MS bioanalysis. By adhering to the detailed protocols for standard preparation, employing a robust LC-MS/MS method, and conducting a thorough method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data. The principles and practices outlined herein are grounded in established scientific and regulatory standards, providing a solid foundation for the successful implementation of this reference standard in drug development and research.

References

  • PubChem. L-Tyrosinamide. [Link]

  • PubChem. Glycyl-L-tyrosinamide. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • PubChem. H-His-NH2.2HCl. [Link]

  • Aapptec Peptides. H-Pro-NH2, L-Proline amide, CAS 7531-52-4. [Link]

  • PubMed. Prolyl hydroxylase. [Link]

  • ResearchGate. Once the peptides are released from your gel slice they will slowly get (irreversibly) adsorbed to the plastic walls of your tube where you keep them before MS analysis. [Link]

Sources

Application Notes & Protocols for the Synthesis of Tyrosine-Proline Amide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Tyr-Pro Motif

In the landscape of medicinal chemistry and drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency, often coupled with lower toxicity compared to small molecules, make them highly attractive drug candidates.[1] Within this domain, the dipeptide Tyrosine-Proline (Tyr-Pro) motif serves as a critical structural and functional element in a multitude of bioactive peptides. This sequence is not merely a passive linker; its inherent conformational rigidity, conferred by the proline residue, and the functional phenol side chain of tyrosine, make it a key player in molecular recognition events, such as receptor binding and enzyme inhibition.[2] For instance, naturally occurring peptides containing Tyr-Pro sequences have been identified as having angiotensin-converting enzyme (ACE) inhibitory effects.[3]

The synthesis of analogs based on this core Tyr-Pro amide scaffold is a pivotal strategy in drug development. By systematically modifying the core structure—for example, through the introduction of non-canonical amino acids, altering stereochemistry, or modifying the peptide backbone—researchers can fine-tune the pharmacological properties of these molecules. Such modifications can lead to enhanced metabolic stability, improved oral bioavailability, and optimized binding affinity.[4] Proline analogs, in particular, are versatile tools for creating novel molecular architectures for drug candidates.[5][6]

This comprehensive guide provides a detailed, field-proven framework for the synthesis, purification, and characterization of Tyrosine-Proline amide analogs. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale to empower effective and efficient synthesis campaigns.

Strategic Synthesis Planning: The Fmoc/tBu Approach

The synthesis of peptide amides is most efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS) employing the Fluorenylmethyloxycarbonyl (Fmoc) strategy.[7][8] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[9] The Fmoc/tBu approach is favored for its mild reaction conditions, which preserves the integrity of sensitive amino acid side chains.[10]

Core Components of the SPPS Strategy
  • Solid Support (Resin): To generate a C-terminal amide, a Rink Amide resin is the support of choice.[11] The linker on this resin is designed to be stable throughout the synthesis but cleavable under strong acidic conditions to release the final peptide as an amide.

  • Temporary Nα-Protecting Group (Fmoc): The α-amino group of each incoming amino acid is protected with the Fmoc group. This group is stable to the coupling conditions but is readily removed by a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF), allowing the next amino acid to be coupled.[8]

  • Permanent Side-Chain Protecting Groups: Reactive side chains must be protected to prevent unwanted side reactions. For Tyrosine, the hydroxyl group is typically protected with a tert-Butyl (tBu) ether. The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by the strong acid (Trifluoroacetic acid, TFA) used in the final step.[12][13] Proline, being a secondary amine, requires no side-chain protection.

The overall synthetic workflow is a cycle of deprotection and coupling, culminating in a final cleavage and global deprotection step.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the Solid-Phase Peptide Synthesis (SPPS) for a Tyr-Pro amide analog using the Fmoc/tBu strategy.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_proline 1. Proline Coupling cluster_tyrosine 2. Tyrosine Coupling cluster_final_steps Finalization Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Initial Step Fmoc_Deprotect_Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Initial Start Synthesis Wash1 DMF Wash Fmoc_Deprotect_Initial->Wash1 Pro_Couple Couple Fmoc-Pro-OH (HATU/DIPEA in DMF) Wash1->Pro_Couple Wash2 DMF Wash Pro_Couple->Wash2 Kaiser1 Monitor Coupling (Chloranil Test) Wash2->Kaiser1 Fmoc_Deprotect_Tyr Fmoc Deprotection (20% Piperidine/DMF) Kaiser1->Fmoc_Deprotect_Tyr Next Cycle Wash3 DMF Wash Fmoc_Deprotect_Tyr->Wash3 Tyr_Couple Couple Fmoc-Tyr(tBu)-OH (HATU/DIPEA in DMF) Wash3->Tyr_Couple Wash4 DMF Wash Tyr_Couple->Wash4 Kaiser2 Monitor Coupling (Kaiser Test) Wash4->Kaiser2 Final_Deprotect Final Fmoc Deprotection Kaiser2->Final_Deprotect Sequence Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (LC-MS, NMR) Purify->Characterize

Caption: General workflow for the SPPS of a Tyr-Pro amide analog.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Tyr(tBu)-Pro-NH₂

This protocol details the manual synthesis of the dipeptide on a 0.1 mmol scale. All steps are performed at room temperature in a fritted syringe reaction vessel.

Materials & Reagents:

ReagentSupplierGrade
Rink Amide AM Resin (0.4-0.8 mmol/g)Major SupplierSPPS Grade
Fmoc-Pro-OHMajor SupplierSPPS Grade
Fmoc-Tyr(tBu)-OHBenchChemSPPS Grade[12]
N,N-Dimethylformamide (DMF)Major SupplierAmine-free, SPPS Grade
PiperidineMajor SupplierReagent Grade
N,N'-Diisopropylethylamine (DIPEA)Major SupplierPeptide Synthesis Grade
HATUMajor SupplierSPPS Grade
Dichloromethane (DCM)Major SupplierACS Grade
Trifluoroacetic acid (TFA)Major SupplierReagent Grade
Triisopropylsilane (TIS)Major SupplierReagent Grade
Dithiothreitol (DTT)Major SupplierReagent Grade
Diethyl EtherMajor SupplierAnhydrous

Step-by-Step Procedure:

  • Resin Preparation & Swelling: a. Weigh 200 mg of Rink Amide AM resin (assuming ~0.5 mmol/g loading for 0.1 mmol scale) into a 10 mL SPPS reaction vessel.[11] b. Add 5 mL of DMF to the resin. c. Agitate gently (e.g., on a shaker or with manual swirling) for 1 hour to swell the resin beads.[14] d. Drain the DMF.

  • Initial Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine/DMF solution. d. Agitate for an additional 15 minutes.[12] e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the First Amino Acid (Fmoc-Pro-OH): a. In a separate vial, dissolve Fmoc-Pro-OH (4 eq., 0.4 mmol, 135 mg), HATU (3.9 eq., 0.39 mmol, 148 mg) in 3 mL of DMF. b. Add DIPEA (8 eq., 0.8 mmol, 140 µL) to the solution and vortex for 1 minute to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2 hours.[12] e. Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Monitoring the Proline Coupling (Chloranil Test): a. Rationale: The standard Kaiser (ninhydrin) test gives a false negative or a weak red/brown color for secondary amines like proline.[9] The Chloranil test is a reliable alternative. b. Procedure: Take a small sample of resin beads, wash with DCM. Add 2 drops of acetaldehyde solution and 2 drops of chloranil solution. A positive result (free amine) is indicated by a blue color developing within 5 minutes. If the test is negative (beads remain colorless/yellow), proceed to the next step. If positive, repeat the coupling step.

  • Fmoc Deprotection for the Second Residue: a. Repeat the deprotection procedure as described in Step 2.

  • Coupling of the Second Amino acid (Fmoc-Tyr(tBu)-OH): a. In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (4 eq., 0.4 mmol, 184 mg), HATU (3.9 eq., 0.39 mmol, 148 mg) in 3 mL of DMF. b. Add DIPEA (8 eq., 0.8 mmol, 140 µL) and pre-activate as before. c. Add the activated solution to the resin and agitate for 2 hours. d. Drain and wash with DMF (5 x 5 mL).

  • Monitoring the Tyrosine Coupling (Kaiser Test): a. Rationale: With a primary amine now at the N-terminus (from proline), the Kaiser test is effective. b. Procedure: Take a small sample of resin beads, wash with ethanol. Add 2-3 drops each of Kaiser test solutions A, B, and C.[14] Heat at 115°C for 5 minutes.[15] A dark blue color indicates incomplete coupling (free primary amine). Colorless or yellow beads indicate a complete reaction. If incomplete, recouple.

  • Final Fmoc Deprotection: a. Repeat the deprotection procedure as described in Step 2. b. After the final DMF washes, wash the resin with DCM (3 x 5 mL) and dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Protocol 2: Cleavage and Global Deprotection

Causality Behind the Cleavage Cocktail: The final step uses a strong acid, TFA, to cleave the peptide from the Rink Amide linker and simultaneously remove the acid-labile side-chain protecting group (tBu on Tyrosine).[16] During this process, reactive cationic species (e.g., tert-butyl cations) are generated. These can re-attach to nucleophilic residues like Tyrosine, causing unwanted side products.[17] To prevent this, "scavengers" are added to the cleavage cocktail to trap these electrophiles.[18]

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger.

  • Dithiothreitol (DTT): Reduces any potential oxidation of the Tyrosine phenol group.

  • Water: Helps with the hydrolysis of the linker and solvates the peptide.

Cleavage Cocktail "Reagent T":

ComponentVolume %Purpose
Trifluoroacetic acid (TFA)94%Cleavage & Deprotection Agent
Water (H₂O)2.5%Solvation / Hydrolysis
Triisopropylsilane (TIS)2.5%Primary Scavenger
Dithiothreitol (DTT)1.0%Reducing Agent / Scavenger

Procedure:

  • Place the dry peptide-resin in the reaction vessel.

  • Add 5 mL of the freshly prepared cleavage cocktail to the resin.

  • Agitate gently at room temperature for 3 hours.[15]

  • Filter the cleavage solution into a 50 mL centrifuge tube, collecting the peptide-containing filtrate.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Add 40 mL of ice-cold diethyl ether to the centrifuge tube to precipitate the crude peptide.

  • Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the ether.

  • Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant. Repeat this wash step twice more to remove residual scavengers.

  • After the final wash, dry the white peptide pellet under vacuum to yield the crude product.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide must be purified to remove deletion sequences, incompletely deprotected products, and by-products from the synthesis. The standard method is RP-HPLC.[19]

Typical Conditions:

  • Column: C18 stationary phase (e.g., 10 x 250 mm for preparative scale).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 65% B over 30 minutes.

  • Detection: UV at 220 nm and 280 nm (for the Tyrosine chromophore).

  • Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A (with a small amount of B if needed for solubility). Inject onto the column, collect fractions corresponding to the major peak, and pool the pure fractions. Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Characterization

Confirmation of the synthesized analog's identity and purity is paramount.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the molecular weight of the peptide.

    • Expected Mass (H-Tyr-Pro-NH₂):

      • Tyrosine (C₉H₁₁NO₃): 181.19 g/mol

      • Proline (C₅H₉NO₂): 115.13 g/mol

      • Amide (-NH₂): 17.03 g/mol

      • Formation of peptide bond (-H₂O): -18.02 g/mol

      • Total Monoisotopic Mass: 181.19 + 115.13 + 17.03 - 18.02 = 295.14 g/mol

      • Expected [M+H]⁺: 296.15 m/z

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the connectivity of the atoms and the presence of specific residues.[20][21] For a dipeptide, 1D ¹H and 2D COSY/TOCSY spectra are usually sufficient to assign all proton resonances and confirm the structure.

Logical Framework for Analog Design

The synthesis protocol described provides a robust foundation for creating a library of Tyr-Pro amide analogs. The true power of this platform lies in the systematic introduction of variations to probe structure-activity relationships (SAR).

analog_design cluster_core Core Scaffold cluster_modifications Modification Strategies cluster_goals Desired Outcomes Core Tyr-Pro-NH2 Tyr_Mod Tyrosine Analogs (e.g., Me-Tyr, F-Tyr, D-Tyr) Core->Tyr_Mod Pro_Mod Proline Analogs (e.g., Hydroxyproline, Thiazolidine) Core->Pro_Mod N_Alk N-Alkylation (e.g., N-Me-Tyr) Core->N_Alk Backbone Backbone Modification (e.g., Peptoids, β-amino acids) Core->Backbone Affinity Improve Binding Affinity Tyr_Mod->Affinity Stability Enhance Metabolic Stability Tyr_Mod->Stability Bioavailability Increase Oral Bioavailability Tyr_Mod->Bioavailability Selectivity Tune Receptor Selectivity Tyr_Mod->Selectivity Pro_Mod->Affinity Pro_Mod->Stability Pro_Mod->Bioavailability Pro_Mod->Selectivity N_Alk->Affinity N_Alk->Stability N_Alk->Bioavailability N_Alk->Selectivity Backbone->Affinity Backbone->Stability Backbone->Bioavailability Backbone->Selectivity

Caption: Strategic pathways for designing Tyr-Pro amide analogs.

By introducing substitutions at the Tyrosine or Proline position, researchers can explore the impact of electronics, sterics, and conformational constraints on biological activity.[4][22] For example, replacing L-Proline with a different proline analog can alter the cis/trans isomerism of the peptide bond, potentially locking the molecule into a more bioactive conformation.[5] These targeted modifications, enabled by the synthetic protocols herein, are fundamental to the iterative cycle of modern drug discovery.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Coyan, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Supramolecular Chemistry. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]

  • AAPPTec. How to Synthesize a Peptide. Available from: [Link]

  • AAPPTec. Fmoc-Tyr(tBu)-Rink Amide Resin. Available from: [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available from: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. Available from: [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues. Chemical Reviews. Available from: [Link]

  • Kumar, D., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(22), 14219. Available from: [Link]

  • University of Regensburg. Peptide NMR - Structure Determination by NMR. Available from: [Link]

  • Lu, J. X., et al. (2013). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Journal of visualized experiments : JoVE, (74), e50160. Available from: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Sharma, A., & Kumar, V. (2018). Structural Design for Bioactive Peptides. In Specialist Periodical Reports: Amino Acids, Peptides and Proteins (Vol. 43, pp. 195-236). Royal Society of Chemistry. Available from: [Link]

  • Karoyan, P., & Mingoia, F. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Mini reviews in medicinal chemistry, 16(14), 1136–1153. Available from: [Link]

  • Advanced ChemTech. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • Szymański, P., et al. (2022). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International journal of molecular sciences, 23(19), 11956. Available from: [Link]

  • Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences of the United States of America, 114(43), 11397–11402. Available from: [Link]

  • CSBio. Minimal Protection Strategies for SPPS. Available from: [Link]

  • Jia, X., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine drugs, 18(12), 629. Available from: [Link]

  • AAPPTec. Coupling Reagents. Available from: [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available from: [Link]

  • Ryan, D. M., & Nilsson, B. L. (2012). Small bioactive peptides for biomaterials design and therapeutics. Biopolymers, 98(5), 369–384. Available from: [Link]

  • Muttenthaler, M., et al. (2021). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 27(1), e3284. Available from: [Link]

  • Shchukina, A., et al. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society, 145(5), 3185-3193. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Organic & Biomolecular Chemistry. Available from: [Link]

  • D'Andrea, L. D., et al. (2021). Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. Molecules, 26(11), 3169. Available from: [Link]

  • Wang, H., et al. (2024). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

Sources

Application Note: Precision Handling of Hygroscopic Peptide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide hydrochloride (HCl) salts are the preferred form for in vivo and clinical research due to the cytotoxicity of Trifluoroacetate (TFA) counter-ions. However, the conversion from TFA to HCl alters the lattice energy of the peptide solid, frequently resulting in a highly hygroscopic material. Improper handling leads to deliquescence (turning into a sticky gel), hydrolysis, and gross errors in concentration calculations. This guide details the thermodynamic rationale and strict protocols for storage, weighing, and solubilization to ensure experimental reproducibility.

The Physicochemical Challenge: Why HCl Salts Fail

While TFA salts often form stable, fluffy powders, HCl salts possess higher charge density and different hydrogen-bonding networks. This often lowers the energy barrier for water absorption from the atmosphere.

  • The Hygroscopic Cascade:

    • Surface Adsorption: Atmospheric moisture binds to the surface of the lyophilized cake.

    • Deliquescence: As water content increases, the glass transition temperature (

      
      ) of the peptide drops.
      
    • Collapse: The powder collapses into a rubbery gel.

    • Concentration Error: Weighing a "wet" peptide results in significantly lower molar dosage than calculated.

Critical Data: Counter-Ion Impact on Net Peptide Content (NPC)

Researchers often mistake Gross Weight for Net Peptide Weight . For HCl salts, the non-peptide mass (counter-ions + bound water) can exceed 30%.

ParameterTFA SaltHCl SaltImpact on Protocol
Hygroscopicity ModerateHigh to Very High Requires desiccated equilibration.
Counter-ion Mass High (MW ~114 Da)Low (MW ~36.5 Da)HCl salts appear to have higher NPC theoretically, but water absorption negates this.
Biological Toxicity Cytotoxic (inhibits proliferation)BiocompatibleHCl is mandatory for in vivo work.
Solubility High in organicsVariableMay require pH adjustment.

Protocol: The "Cold Chain" Storage Workflow

The most common failure mode is opening a cold vial in a humid lab. This causes immediate condensation on the peptide, initiating degradation.

Workflow Diagram: The Equilibrium Cycle

The following workflow ensures the peptide never encounters atmospheric moisture while below the dew point.

PeptideStorage cluster_0 Critical Control Point Freezer Storage (-20°C/-80°C) Desiccator Desiccator (Equilibration) Freezer->Desiccator Transfer Sealed Vial Desiccator->Desiccator Wait 1-4 Hours (Until Ambient) Bench Weighing (Room Temp) Desiccator->Bench Open Vial Reseal Purge & Reseal Bench->Reseal Immediate Reseal->Freezer Return

Figure 1: The "Equilibrium Cycle" prevents condensation, the primary cause of peptide degradation.

Step-by-Step Procedure
  • Retrieval: Remove the peptide vial from the freezer (-20°C or -80°C).

  • The "Touch Test" (Self-Validation): Place the sealed vial inside a desiccator containing active silica gel. Do not open.

  • Equilibration: Allow to stand for 2–4 hours (or overnight).

    • Validation: Touch the vial. If it feels cold, wait longer. Opening a cold vial causes water uptake within seconds [1].

  • Dispensing: Open the vial, weigh the required amount rapidly.

  • Re-sealing: Flush the headspace with dry Nitrogen or Argon (if available), seal with Parafilm, and return to the freezer immediately.

Precision Weighing & Net Peptide Content (NPC)

You cannot determine the molarity of a peptide solution by simply weighing the powder. You must correct for the Net Peptide Content (NPC) .

The NPC Formula


  • Gross Weight: What the balance reads.

  • NPC: The percentage of the powder that is actually peptide (usually 60–80% for HCl salts).

Determination Methods
  • Amino Acid Analysis (AAA): The Gold Standard. Acid hydrolysis followed by HPLC quantification of individual amino acids.[1] This is the only way to get 100% accuracy [2].

  • Elemental Analysis (CHN): Measures Nitrogen content. Useful if the counter-ion contains no Nitrogen.[2]

  • UV Spectroscopy (

    
    ):  Only valid if the peptide contains Tryptophan (Trp) or Tyrosine (Tyr).
    
Protocol: Preparing a Stock Solution
  • Weigh the gross amount (e.g., 2.0 mg).

  • Check the Certificate of Analysis (CoA) for the NPC (e.g., 75%).

  • Calculate Net Mass:

    
     of peptide.
    
  • Dissolve to desired concentration based on the 1.5 mg value, NOT the 2.0 mg value.

Solubilization of Stubborn HCl Salts

HCl salts can sometimes be more difficult to dissolve than TFA salts due to aggregation (beta-sheet formation).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Cloudy / Precipitate Hydrophobic AggregationAdd DMSO or DMF dropwise (up to 10%) before adding buffer. Note: Avoid DMSO if Met/Cys/Trp are present (oxidation risk) [3].
Gel Formation Hydrogen Bonding NetworkAdd 6M Guanidine HCl or Urea .
Basic Peptide (High pI) Incorrect pHDissolve in weak Acetic Acid (0.1% - 10%) first, then dilute with water.
Acidic Peptide (Low pI) Incorrect pHDissolve in weak Ammonium Bicarbonate or dilute Ammonia first.

Critical Rule: Always dissolve the peptide in a small volume of solvent (water, acid, or organic) before adding the buffer. Salts in buffers (PBS, Tris) can induce immediate precipitation of high-concentration peptides.

Protocol: Salt Exchange (TFA HCl)

If you synthesize peptides in-house, they will be TFA salts. For biological assays, convert them to HCl.

Workflow Diagram: Lyophilization Exchange

SaltExchange Start Peptide-TFA Salt Dissolve Dissolve in 100mM HCl Start->Dissolve Freeze Freeze (Liq N2) Dissolve->Freeze 1 min equilibration Lyophilize Lyophilize Freeze->Lyophilize Check Repeat 2-3x? Lyophilize->Check Check->Dissolve Yes (Remove residual TFA) Finish Peptide-HCl Salt Check->Finish No (Complete)

Figure 2: Standard protocol for converting TFA salts to HCl salts via freeze-drying [4].

Procedure
  • Dissolution: Dissolve the peptide-TFA salt in 100 mM HCl (or 0.1 M HCl).

  • Equilibration: Let stand for 1 minute. The excess Cl- ions displace the TFA- ions.

  • Lyophilization: Freeze with liquid nitrogen and lyophilize.

  • Repetition: Repeat this process 2–3 times to ensure complete removal of TFA.

  • Final Step: Dissolve in water and lyophilize one last time to remove excess HCl.

References

  • GenScript. (2015).[2] Peptide Content Analysis & Amino Acid Analysis.[1][2][3][4] Retrieved from [Link]

  • Sikora, K., et al. (2018).[5] Removing Trifluoroacetic Acid (TFA) From Peptides.[3][5] International Journal of Peptide Research and Therapeutics.[5] Retrieved from [Link]

Sources

Application Notes & Protocols: A Scientifically-Grounded Guide to the Reconstitution of Lyophilized H-TYR-PRO-NH2 HCL

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-YPNH2-20260209

Abstract

This document provides a comprehensive, scientifically-grounded protocol for the reconstitution of lyophilized H-TYR-PRO-NH2 HCL (Tyrosyl-Prolinamide Hydrochloride). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions. It elucidates the causal biochemical principles behind each step to ensure maximal peptide integrity, activity, and experimental reproducibility. We will explore the physicochemical properties of the peptide, detail a validated step-by-step reconstitution workflow, provide guidelines for storage and handling, and offer troubleshooting advice based on extensive field experience.

Foundational Principles: Understanding H-TYR-PRO-NH2 HCL

Proper handling begins with a molecular-level understanding of the compound. H-TYR-PRO-NH2 HCL is a dipeptide with specific features that dictate its reconstitution behavior:

  • Tyrosine (TYR): This amino acid contains a bulky, hydrophobic phenolic side chain. L-Tyrosine itself has very low solubility in water at neutral pH (less than 0.5 g/L), a critical factor that can lead to reconstitution challenges.[1][2] Its solubility is significantly enhanced at acidic or alkaline pH.[1]

  • Proline (PRO): A unique cyclic amino acid that introduces a rigid kink into the peptide backbone.

  • C-Terminal Amide (-NH2): The C-terminus is amidated, removing the negative charge of a free carboxyl group. This modification can influence solubility and enzymatic stability.

  • Hydrochloride (HCL) Salt: The peptide is supplied as an HCl salt. This is a crucial feature, as the salt form generally enhances the aqueous solubility of peptides compared to their free base counterparts.[3] Upon dissolution in unbuffered water, it will produce a slightly acidic solution, which aids in solubilizing the tyrosine residue.

A thorough understanding of these components is paramount for designing a successful reconstitution strategy and preempting potential solubility issues.

Physicochemical Data Summary

For clarity and quick reference, the key quantitative properties of H-TYR-PRO-NH2 HCL are summarized below.

PropertyValueSignificance & Handling Insight
Molecular Formula C₁₄H₁₉N₃O₃ · HClDerived from the constituent amino acids (Tyr: C₉H₁₁NO₃, Pro: C₅H₉NO₂) minus H₂O for peptide bond, plus HCl.
Molecular Weight 313.78 g/mol Critical for Calculations: Use this exact weight to accurately prepare solutions of a desired molarity or concentration (e.g., mg/mL).
Appearance White to off-white lyophilized powderThe lyophilized state ensures maximum stability during shipping and long-term storage.
Key Structural Features Hydrophobic Tyrosine, C-Terminal Amide, HCl SaltThe HCl salt aids initial dissolution in water. The hydrophobic tyrosine is the primary challenge to solubility.

The Reconstitution Workflow: A Validated Protocol

This section details the step-by-step methodology for reconstituting H-TYR-PRO-NH2 HCL. The causality behind each step is explained to instill best practices and ensure a self-validating system.

Essential Materials & Equipment
  • Vial of lyophilized H-TYR-PRO-NH2 HCL

  • Appropriate solvent (see Table 2 for recommendations)

  • Sterile, low-protein binding polypropylene microcentrifuge tubes for aliquots

  • Calibrated precision pipettes (P1000, P200, P20) with sterile, low-retention tips

  • Vortex mixer and benchtop microcentrifuge

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves

Step-by-Step Reconstitution Procedure

Step 1: Equilibration & Preparation (The Preemptive Strike)

  • Action: Remove the peptide vial from cold storage (e.g., -20°C) and allow it to sit unopened on the bench for at least 20-30 minutes to equilibrate to room temperature.

  • Causality: Lyophilized peptides are often hygroscopic (readily absorb moisture). Opening a cold vial can cause atmospheric moisture to condense inside, compromising peptide stability and the accuracy of the weighed amount.

Step 2: Initial Pellet Collection

  • Action: Briefly centrifuge the vial (e.g., 1 minute at 2000 x g) before opening.

  • Causality: During transport, the lyophilized cake can become dislodged, creating fine particles that coat the vial walls and cap. This step ensures the entire peptide amount is collected at the bottom of the vial, preventing material loss and ensuring the final concentration is accurate.

Step 3: Solvent Selection & Volume Calculation

  • Action: Choose a solvent and calculate the required volume. For a 10 mg vial to be reconstituted to a 10 mg/mL stock:

    • Volume (µL) = [Mass of Peptide (mg) / Desired Concentration (mg/mL)] x 1000

    • Example: [10 mg / 10 mg/mL] x 1000 = 1000 µL

  • Causality & Field Insights: The choice of solvent is the most critical variable. Based on the peptide's properties, the following are recommended in order of preference.

SolventRecommendation LevelRationale & Expert Notes
Sterile, Deionized Water Primary The HCl salt form should render the peptide soluble in pure water. This is the simplest and often preferred solvent for initial attempts.
0.1% Acetic Acid in Water Secondary If solubility in pure water is poor, a slightly acidic solution further ensures the protonation of any relevant groups and can significantly improve the solubility of tyrosine-containing peptides.
10% Acetonitrile in Water Tertiary For very high concentrations or stubborn lots, a small amount of organic co-solvent can disrupt hydrophobic interactions. Note: Ensure this is compatible with your downstream application.

Step 4: The Dissolution Process (Technique Matters)

  • Action: Using a calibrated pipette, carefully add the calculated volume of solvent to the vial. Crucially, dispense the solvent slowly down the interior side of the vial, not directly onto the lyophilized powder.

  • Causality: Directing the solvent stream onto the powder can cause it to aerosolize, leading to loss of material. Adding it down the side allows for gentle wetting of the peptide pellet.[4][5]

  • Action: Gently swirl the vial or roll it between the fingers to mix. If necessary, let it sit for 15-30 minutes with occasional gentle agitation.[6][7] Avoid vigorous shaking or vortexing.

  • Causality: Vigorous agitation can introduce shear stress, potentially leading to peptide aggregation or denaturation.[6][7] Patience is key; dissolution is a physical process that takes time. For particularly stubborn peptides, brief bath sonication can be employed as a last resort.[8]

Step 5: Verification and Final Transfer

  • Action: Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

  • Causality: A clear solution indicates complete dissolution. Hazy or cloudy solutions suggest incomplete solubility or aggregation, which necessitates troubleshooting (see Section 4).

Post-Reconstitution: Storage & Stability

Once in solution, peptides are significantly less stable than in their lyophilized form.[8][9][10] Proper storage is non-negotiable for maintaining peptide integrity.

  • The Cardinal Rule of Aliquoting: Never subject your main stock solution to multiple freeze-thaw cycles. This is a primary cause of peptide degradation.

  • Protocol: Immediately after reconstitution, aliquot the solution into single-use volumes in sterile, low-protein binding tubes. The volume of each aliquot should be tailored to a single experiment.

Storage Recommendations
Storage DurationTemperatureRationale & Expert Notes
Short-Term (1-7 days) 4°CAcceptable for immediate use, but degradation can still occur. Not recommended for prolonged storage.
Long-Term (1-6 months) -20°CStandard: Suitable for most applications.
Archival (>6 months) -80°COptimal: Provides the best long-term stability and minimizes degradation pathways.

Visual Workflow & Troubleshooting

Reconstitution Workflow Diagram

ReconstitutionWorkflow Start Start: Lyophilized Peptide Vial Equilibrate 1. Equilibrate Vial to Room Temperature Start->Equilibrate Centrifuge 2. Centrifuge Vial to Collect Powder Equilibrate->Centrifuge Calculate 3. Calculate Solvent Volume Centrifuge->Calculate AddSolvent 4. Add Solvent Gently (Down Side of Vial) Calculate->AddSolvent Mix 5. Gentle Mixing (Swirl/Roll, No Shaking!) AddSolvent->Mix Inspect 6. Visually Inspect (Solution Clear?) Mix->Inspect Aliquot 7. Aliquot into Single-Use Volumes Inspect->Aliquot Yes Troubleshoot Troubleshoot: - Use alternative solvent - Gentle warming / sonication Inspect->Troubleshoot No Store 8. Store at ≤ -20°C Aliquot->Store End End: Ready for Use Store->End Troubleshoot->Mix

Caption: Logical workflow for the reconstitution of H-TYR-PRO-NH2 HCL.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
Peptide fails to dissolve / solution is cloudy - Insufficient mixing time.- Incorrect solvent choice for the required concentration.- Peptide has aggregated.1. Allow the solution to sit at room temperature for a longer period (up to an hour) with occasional gentle swirling.2. If using water, try remaking the solution with 0.1% acetic acid.3. As a last resort, briefly sonicate the vial in a room temperature water bath for 5-10 minutes.[8]
Final concentration seems lower than expected - Material loss during handling.- Inaccurate pipetting.- Peptide net content is less than 100% (due to counter-ions like HCl and residual water).- Always centrifuge the vial before opening.- Use calibrated pipettes and low-retention tips.- For highly quantitative experiments, confirm the net peptide content from the Certificate of Analysis and adjust calculations accordingly.

Safety & Handling Precautions

While H-TYR-PRO-NH2 HCL is not considered highly hazardous, standard laboratory chemical handling practices are required.

  • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handle the lyophilized powder in a low-draft environment (e.g., a chemical fume hood or on an open bench away from vents) to avoid inhalation of fine particulates.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information.

References

  • National Council of Educational Research and Training. (n.d.). Biomolecules. Retrieved February 9, 2026, from [Link]

  • GenScript. (n.d.). H-Tyr-Tyr-NH2 peptide. Retrieved February 9, 2026, from [Link]

  • Aapptec. (n.d.). H-Tyr-OMe HCl [3417-91-2]. Retrieved February 9, 2026, from [Link]

  • Stegink, L. D., & den Besten, L. (1972). Use of the soluble peptide gamma-L-glutamyl-L-tyrosine to provide tyrosine in total parenteral nutrition in rats. Journal of Surgical Research, 13(3), 116-123.
  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved February 9, 2026, from [Link]

  • Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved February 9, 2026, from [Link]

  • Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. [Link]

  • Reddit. (2024, May 5). L-Tyrosine solubility. r/chemistry. Retrieved February 9, 2026, from [Link]

  • Ho, D. K., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals (Basel), 16(3), 429.
  • Paradigm Peptides. (n.d.). An Ultimate Guide to Peptide Reconstitution. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tyrosine hydrochloride. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • Centralna Komisja Egzaminacyjna. (n.d.). Wybrane wzory i stałe fizykochemiczne. Retrieved February 9, 2026, from [Link]

  • Samanta, S., et al. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. Chemical Science, 6(2), 1014-1020.

Sources

Technical Guide: Buffer Formulation & Handling for H-Tyr-Pro-NH2 HCl In Vitro Studies

[1]

Part 1: Physicochemical Profile & Mechanistic Insight[1][2][3]

To design a robust buffer system, one must first deconstruct the solute. H-Tyr-Pro-NH2 HCl is not merely a powder; it is a dynamic chemical entity subject to ionization, oxidation, and conformational constraints.[1]

Molecular Deconstruction[1]
  • Tyrosine (N-terminus): Contains a phenolic hydroxyl group (

    
    ) and an 
    
    
    -amino group (
    
    
    ).[1] The phenolic ring is the primary site of instability, prone to radical oxidation (forming dopaquinone-like intermediates) which manifests as a pink-to-brown discoloration in solution.[1]
  • Proline (C-terminus residue): The pyrrolidine ring restricts conformational freedom, often inducing a "kink" in the peptide backbone (cis/trans isomerization).[1] This rigidity aids in receptor recognition but can impact solubility kinetics.

  • Amide Cap (-NH2): The C-terminal amidation neutralizes the carboxyl charge, removing the typical acidic

    
     (
    
    
    ) of the C-terminus.[1] This increases the isoelectric point (pI) significantly, making the peptide net positive at physiological pH.[1]
  • Hydrochloride Salt (.HCl): The peptide is supplied as a salt.[1] Upon dissolution in water, the HCl dissociates, releasing

    
     ions. Crucial Insight:  A 10 mM solution of this peptide in unbuffered water will be acidic (pH 
    
    
    4.0–5.0).[1] Your buffer must possess sufficient capacity to neutralize this acidity without shifting the final assay pH.[1]
The Solubility Paradox

While free L-Tyrosine is notoriously insoluble in neutral water (

H-Tyr-Pro-NH2 HCl1
  • Risk Factor: Precipitation is rarely due to the peptide itself, but rather buffer incompatibility . Phosphate anions (from PBS) can precipitate with divalent cations (

    
    ) often added to functional assays, or theoretically interact with high concentrations of cationic peptides, though less common with dipeptides.[1]
    

Part 2: Buffer Selection Matrix

Select your buffer based on the specific in vitro application. Do not default to PBS without validation.

Buffer SystempH RangeRecommended ApplicationContraindications
HEPES (25 mM) 7.2 – 7.6Cell Signaling / GPCR Assays. Excellent buffering capacity at physiological pH.[1] Minimal metal binding.Sensitive to light (generates peroxide radicals).[1] Keep protected.
PBS (1x) 7.2 – 7.4General Cell Culture / Wash Steps. Isotonic and non-toxic.Avoid in Calcium Assays. Phosphates precipitate

.[1] Poor buffering capacity if peptide stock is highly acidic.
HBSS (Hanks') 7.0 – 7.4Live Cell Imaging / Transport Studies. Maintains cell viability for longer durations (contains Glucose/Ca/Mg).[1]Lower buffering capacity than HEPES. Requires careful pH adjustment after peptide addition.
MES (50 mM) 5.5 – 6.5Lysosomal / Acidic pH Studies. Ideal for studying transporter uptake at acidic pH (e.g., PEPT1).[1]Not suitable for cytosolic pH emulation.

Part 3: Step-by-Step Protocols

Protocol A: Preparation of the "Master Stock" (10 mM)

Objective: Create a stable, concentrated stock solution that minimizes freeze-thaw degradation.[1]

Materials:

  • H-Tyr-Pro-NH2 HCl (Lyophilized powder)[1]

  • Nuclease-free Water (pH 6.0–7.[1]0) or 0.1 M Acetic Acid (for enhanced stability)

  • Low-binding microcentrifuge tubes[1]

Method:

  • Calculations: Determine the mass required.

    
    
    Note: Check the Certificate of Analysis (CoA) for the specific MW including the HCl and water content (Gross Weight).[1]
    
  • Dissolution: Add the calculated volume of solvent.[1]

    • Expert Tip: Do not dissolve directly in PBS or HEPES. The high salt concentration can slow dissolution.[1] Dissolve in pure water or 0.01 M Acetic Acid first. The acidic environment protects the Tyrosine from oxidation.[1]

  • Vortex & Spin: Vortex for 30 seconds. Centrifuge at 10,000 x g for 1 minute to ensure all powder is dissolved and at the bottom.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL).

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

Protocol B: Working Buffer Formulation (Self-Validating)

Objective: Dilute the stock into the assay buffer while guaranteeing pH stability.[1]

Workflow Diagram (DOT):

BufferPrepStartThaw 10mM Master Stock(Acidic pH)SelectBufferSelect Assay Buffer(e.g., HEPES + 1% DMSO)Start->SelectBuffer Add toDilutionDilute Peptide toWorking Conc (e.g., 100 µM)SelectBuffer->DilutionMixVortex ThoroughlyDilution->MixCheckPHCRITICAL: Check pHMix->CheckPHAdjustAdjust with 0.1N NaOHif pH < 7.2CheckPH->Adjust pH DriftReadyReady for AssayCheckPH->Ready pH OKFilterSyringe Filter(0.22 µm PVDF)Adjust->FilterFilter->Ready

Caption: Figure 1. Self-validating workflow for working solution preparation. The critical control point (Red Diamond) ensures the acidic HCl salt does not compromise assay conditions.

Procedure:

  • Thaw the Master Stock on ice.

  • Prepare Vehicle: If using DMSO to aid permeability (optional for this peptide, but common), prepare the buffer with DMSO before adding the peptide.[1]

  • Dilution: Add the Master Stock to the buffer (e.g., 1:100 dilution for 100 µM).

  • pH Validation (The "Trust" Step):

    • Why? Adding 100 µM of an HCl salt to a weak buffer (like diluted HBSS) can drop the pH by 0.2–0.5 units.[1]

    • Action: Spot check 50 µL on a micro-pH probe. If pH < 7.2, add 0.1 N NaOH dropwise.

  • Filtration: If sterility is required, filter through a 0.22 µm PVDF membrane. Do not use Nylon, as it can bind Tyrosine-rich peptides.[1]

Part 4: Stability & Troubleshooting

Tyrosine Oxidation Pathway

Tyrosine is susceptible to oxidation, leading to experimental artifacts.

TyrOxidationTyrH-Tyr-Pro-NH2(Clear Solution)RadicalTyrosyl Radical(Reactive Intermediate)Tyr->Radical UV Light / ROSDimerDi-Tyrosine Crosslink(Aggregation)Radical->Dimer Cross-linkingColorMelanin-like Pigment(Brown/Pink Precipitate)Radical->Color Further Oxidation

Caption: Figure 2.[1][2] Degradation pathway of Tyrosine-containing peptides. Light and reactive oxygen species (ROS) drive the formation of impurities.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Solution turns pink Tyrosine oxidation.[1]Discard. For future, add 100 µM Ascorbic Acid or protect from light.
Precipitation in PBS Phosphate interference or high concentration.[1]Switch to HEPES or Tris-buffered saline (TBS).[1]
Cell toxicity Acidic shock or residual solvent.[1]Ensure pH is re-adjusted to 7.4. Keep DMSO < 0.5%.
Loss of Activity Adsorption to plastics.[1]Use LoBind® tubes. Add 0.1% BSA as a carrier protein if assay permits.

References

  • Sigma-Aldrich. (n.d.).[1][3] Solubility and Stability of Tyrosine. Retrieved from [1]

  • Thermo Fisher Scientific. (n.d.).[1] Technical Guide: Handling and Solubility of Peptides. Retrieved from [1]

  • Bachem. (n.d.).[1] Peptide Handling Guidelines: Solubility and Stability. Retrieved from [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tyrosine. Retrieved from [1]

  • Methods in Enzymology. (Various). Buffer selection for ion channel and transporter studies. (General Reference).

Troubleshooting & Optimization

Improving solubility of H-TYR-PRO-NH2 HCL in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for H-TYR-PRO-NH2 HCL (Tyrosyl-Prolinamide Hydrochloride). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in solubilizing this dipeptide amide salt in organic solvents. As a polar, ionic compound, H-TYR-PRO-NH2 HCL presents unique solubility hurdles that can impede experimental progress. This document provides a structured, in-depth troubleshooting framework, moving from fundamental principles to advanced protocols, to help you achieve clear, stable solutions for your applications.

Our approach is grounded in explaining the "why" behind each technique. Understanding the interplay between the peptide's structure, the solvent's properties, and the effect of additives is crucial for developing a robust and reproducible solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of H-TYR-PRO-NH2 HCL that dictate its solubility?

A1: The solubility behavior of H-TYR-PRO-NH2 HCL is governed by a combination of polar, non-polar, and ionic characteristics:

  • Ionic Character: The molecule is a hydrochloride salt. The N-terminal primary amine of Tyrosine is protonated (—NH₃⁺), forming an ion pair with a chloride anion (Cl⁻). This salt form significantly increases its polarity and favors solubility in polar, protic solvents like water or methanol, but drastically reduces its solubility in non-polar organic solvents.[1][2]

  • Polar Groups: It contains several polar, hydrogen-bonding groups: the N-terminal ammonium (—NH₃⁺), the Tyrosine phenolic hydroxyl (—OH), and the C-terminal primary amide (—CONH₂). These groups seek interaction with polar solvents.

  • Non-Polar Groups: The bulky, hydrophobic benzyl ring of Tyrosine and the cyclic aliphatic structure of Proline contribute non-polar character, which can lead to aggregation in highly aqueous environments but can be leveraged for solubility in certain organic media.[3][4]

The challenge lies in finding a solvent system that can simultaneously satisfy the requirements of these competing structural features.

Q2: Why won't H-TYR-PRO-NH2 HCL dissolve in common non-polar organic solvents like dichloromethane (DCM) or diethyl ether?

A2: This is a direct consequence of the "like dissolves like" principle. Non-polar solvents lack the ability to effectively solvate the charged ammonium-chloride ion pair. The energy required to break the strong ionic and hydrogen bonds within the peptide's crystal lattice is not compensated by the weak van der Waals interactions offered by solvents like DCM.[5] This energetic mismatch results in very poor solubility.

Q3: What are the best organic solvents to start with for solubilizing H-TYR-PRO-NH2 HCL?

A3: For polar, charged peptides, the best starting points are highly polar, often hygroscopic, organic solvents capable of solvating ions and participating in hydrogen bonding. We recommend starting with the following:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent initial choices. Their high dielectric constants and ability to act as hydrogen bond acceptors allow them to disrupt the peptide's crystal lattice and solvate the molecule.[4][6][7]

  • Polar Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) can also be effective, as they can solvate the ions and hydrogen bond with the peptide's polar groups.

Always use high-purity, anhydrous grades of these solvents, as trace amounts of water can significantly alter solubility characteristics.

Troubleshooting Guide: From Suspension to Solution

This section provides a systematic workflow for addressing solubility issues. Begin with the simplest physical methods before progressing to more complex chemical interventions.

Troubleshooting_Workflow cluster_0 Initial State cluster_1 Level 1: Physical Methods cluster_2 Level 2: Chemical Intervention cluster_3 Final State Start Insoluble Peptide in Chosen Solvent Solvent_Screen Systematic Solvent Screen (DMSO, DMF, MeOH) Start->Solvent_Screen Begin Here Sonication Apply Sonication (Short bursts, on ice) Solvent_Screen->Sonication Still insoluble Success Peptide Solubilized Solvent_Screen->Success Soluble Warming Gentle Warming (< 40°C) Sonication->Warming Still insoluble Sonication->Success Soluble Neutralization Neutralize HCl Salt (Add organic base, e.g., TEA) Warming->Neutralization Still insoluble (Proceed with caution) Warming->Success Soluble Neutralization->Success Soluble Failure Re-evaluate System (Consider co-solvents or advanced methods) Neutralization->Failure Still insoluble Neutralization_Reaction Reactant [H-Tyr-Pro-NH₃]⁺ Cl⁻ (Ionic, Polar, Poorly Organic Soluble) Base + Triethylamine (TEA) Product H-Tyr-Pro-NH₂ (Neutral, Less Polar, More Organic Soluble) Reactant->Product Byproduct + [TEA-H]⁺ Cl⁻ (Triethylammonium Chloride Salt) Reactant_group Product_group Reactant_group->Product_group Reaction

Caption: Conversion of the peptide salt to its more soluble free base form.

Experimental Protocol:

  • Preparation: Suspend 10 mg of H-TYR-PRO-NH2 HCL in 1 mL of the desired organic solvent (e.g., DCM or ACN) in a small, dry glass vial with a magnetic stir bar. The peptide will likely not dissolve at this stage.

  • Stoichiometry Calculation:

    • MW of H-TYR-PRO-NH2 HCL: ~314.78 g/mol

    • Moles of peptide: 10 mg / 314.78 g/mol ≈ 31.8 µmol

    • A slight excess of base is recommended. Use 1.1 equivalents.

    • Moles of TEA required: 31.8 µmol * 1.1 ≈ 35 µmol

    • MW of Triethylamine (TEA): 101.19 g/mol ; Density: 0.726 g/mL

    • Volume of TEA required: (35 µmol * 101.19 g/mol ) / (0.726 g/mL) ≈ 4.9 µL. It is advisable to prepare a dilute stock solution of TEA in the solvent for accurate addition.

  • Base Addition: While stirring the suspension, add the calculated amount of triethylamine (or another non-nucleophilic base like diisopropylethylamine, DIPEA) dropwise.

  • Observation: As the base is added, the solid peptide should begin to dissolve, resulting in a clear solution. The byproduct, triethylammonium chloride, is often insoluble in non-polar organic solvents and may precipitate as a white solid, which can be removed by filtration or centrifugation.

  • Validation: The resulting solution now contains the neutral, free-base form of the peptide, which should remain stable and soluble for subsequent use in organic-phase reactions or analysis.

Trustworthiness Check: This protocol is self-validating. The visual cue of the solid peptide dissolving upon the addition of a stoichiometric amount of base provides direct evidence that the chemical transformation has successfully enhanced solubility.

Advanced Strategies

For particularly challenging applications, more advanced chemical modifications can be considered. These methods alter the molecule itself and should be undertaken with a clear understanding of their potential impact on downstream experiments.

  • Counter-Ion Exchange: The chloride counter-ion can be exchanged for a larger, more lipophilic ("greasier") counter-ion, such as trifluoroacetate (TFA) or docusate. [2][8][9]This creates an "ion pair" that is more readily soluble in organic media. This is typically achieved using ion-exchange chromatography.

  • ProTide Technology Analogs: While not a simple solubilization technique, the principles of ProTide technology—masking polar phosphate groups to improve cell permeability and solubility—highlight the power of chemical modification. [10][11][12]For drug development, creating analogous prodrugs of H-TYR-PRO-NH2 by temporarily masking the polar N-terminus or hydroxyl group could be a viable strategy to enhance solubility in lipid-based formulation vehicles.

These advanced strategies typically require significant synthetic chemistry expertise and are beyond the scope of a standard troubleshooting guide but are mentioned here for completeness.

References

  • Vertex AI Search Result 1: Information on how counterions like TFA can enhance the solubility of peptides in aqueous solutions, which by extension implies the hydrochloride salt form influences solubility.
  • The Solubility of Tyrosine - Chemistry Stack Exchange : Discusses the pH-dependent solubility of tyrosine, a key component of the peptide, highlighting the role of protonation states. [Link]

  • Peptide Solubilization: General guidelines on factors affecting peptide solubility, including the use of organic co-solvents like DMSO and physical methods like sonic
  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC : Scientific article discussing the relationship between solvent properties, pH, and peptide solubility. [Link]

  • Guidelines for Peptide Dissolving: A guide that mentions various factors affecting peptide solubility, including solvent properties, temper
  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies: Discusses the use of various organic solvents like CH2Cl2 in peptide chemistry and how solubility is a key factor.
  • Prediction and improvement of protected peptide solubility in organic solvents - PubMed : Research on strategies to improve peptide solubility in organic media. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide: Provides practical steps for dissolving peptides, including testing on small amounts and using sonic
  • Peptide Solubility | Peptide Synthesis - Bio Basic: Offers a method for calculating peptide charge to determine the appropriate solvent strategy, including the use of organic solvents for neutral or hydrophobic peptides.
  • Biomolecules - NCERT : A textbook chapter providing fundamental information on the classification of amino acids as acidic, basic, or neutral, which is foundational to understanding peptide solubility. [Link]

  • Tyrosyl-proline | C14H18N2O4 | CID 9795637 - PubChem : Provides chemical and physical properties of the base dipeptide H-TYR-PRO-OH. [Link]

  • An overview of ProTide technology and its implications to drug discovery - PubMed : A review of the ProTide technology, which uses chemical modification to enhance solubility and delivery of nucleotide drugs. [Link]

  • The Role of Counter-Ions in Peptides—An Overview - PMC : A review detailing the significant impact of counter-ions on the physicochemical properties of peptides, including solubility. [Link]

  • How to dissolve peptides? - LifeTein : Practical guide that suggests specific organic solvents for neutral and hydrophobic peptides. [Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic | Journal of Medicinal Chemistry - ACS Publications : A detailed review of the development and application of ProTide technology. [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - MDPI : A review examining the roles of counter-ions in modulating peptide structure, solubility, and stability. [Link]

  • Protide - Wikipedia : An encyclopedic overview of the ProTide technology for delivering nucleotide analogues. [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - ResearchGate : Research article describing methods for exchanging counter-ions like TFA to hydrochloride. [Link]

  • 3-Hydroxy-L-tyrosine - ChemBK : Solubility information for a related compound, L-DOPA, noting its solubility in dilute acid. [Link]

  • Conversion of ion-pairing agents/counter ions - Bio-Works: Application note on the removal and exchange of ion-pairing agents used in chromatography, relevant to counter-ion manipul
  • Ac-Ncy-Pro-Ser-Ile-Tyr-Pro-Leu-Leu-Cys-NH2 | C47H74N10O12S2 - PubChem : Example of a more complex peptide containing the Tyr-Pro motif. [Link]

  • Cardiff University's ProTide technology enters clinical trials to target drug resistant cancers : News article on the application of ProTide technology, underscoring its relevance in modern drug development. [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI : Publication detailing the importance of salt form and counter-ions for API properties. [Link]

  • The ProTide Prodrug Technology - Pure: A review on the development and application of the ProTide technology in drug discovery.
  • H-Tyr-OMe HCl [3417-91-2] - Aapptec Peptides : Product page for a related tyrosine derivative, L-Tyrosine methyl ester hydrochloride, indicating the common use of HCl salts. [Link]

Sources

Preventing oxidation of Tyrosine residues in H-TYR-PRO-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #TYR-OX-001 Subject: Prevention of Tyrosine Oxidation in H-Tyr-Pro-NH2 Status: Open Priority: High

Overview: The Stability Profile of H-Tyr-Pro-NH2

Welcome to the technical support center. You are likely here because you have observed degradation in your H-Tyr-Pro-NH2 samples—perhaps a yellowing of the solution, the appearance of high-molecular-weight aggregates in HPLC, or unexplained mass shifts (+16 Da or -2 Da).

While H-Tyr-Pro-NH2 is a small dipeptide, the N-terminal Tyrosine (Tyr) residue hosts a phenolic side chain that is a "redox hotspot." Unlike Methionine (which forms sulfoxides) or Cysteine (which forms disulfides), Tyrosine oxidation is often irreversible and leads to covalent cross-linking (Dityrosine ) or radical-mediated fragmentation.

This guide provides a self-validating protocol to stabilize your peptide throughout its lifecycle.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand the pathway. Tyrosine oxidation is rarely spontaneous; it requires a catalyst (Metal ions) or an initiator (Light/ROS).

The Oxidation Cascade (Graphviz Visualization)

The following diagram illustrates how environmental factors converge to drive the formation of the Tyrosyl radical, the obligate intermediate for degradation.

TyrOxidation cluster_products Irreversible Degradation Products Factors Environmental Triggers (UV Light, Fe3+/Cu2+, pH > 8) Radical Tyrosyl Radical (Tyr•) Factors->Radical Initiation Tyr Native Tyrosine (Phenol Group) Tyr->Radical -1 e- / -1 H+ (Oxidation) Dityr Dityrosine (Covalent Cross-link) Radical->Dityr Dimerization (C-C Bond) Isodityr Isodityrosine (Ether Linkage) Radical->Isodityr Dimerization (C-O Bond) DOPA DOPA / Quinones (Yellow/Brown Color) Radical->DOPA +OH• attack

Caption: Figure 1. The Tyrosine Oxidation Cascade.[1] The critical control point is preventing the formation of the Tyrosyl Radical (Tyr•).

Module 2: Synthesis & Cleavage Protocols

Issue: Users often confuse alkylation (a side reaction during cleavage) with oxidation. However, if you observe +16 Da shifts, true oxidation may be occurring due to peroxides in your solvents.

Protocol: The "Antioxidant" Cleavage Cocktail

Standard cleavage cocktails (e.g., 95% TFA) are insufficient for redox-sensitive peptides if low-quality solvents are used.

ComponentStandard %Optimized for TyrFunction
TFA 95%90%Acidolysis of protecting groups.
TIS (Triisopropylsilane) 2.5%2.5%Hydride donor; reduces carbocations.
Water 2.5%2.5%Scavenges t-butyl cations.
Phenol / Anisole 0%5% Critical: Acts as a "sacrificial anode" to protect the Tyr phenol ring from electrophilic attack and radical oxidation.
DTT / EDT 0%0% Avoid for this peptide. Thiols can sometimes promote radical artifacts if not handled under Argon.

Step-by-Step Implementation:

  • Peroxide Test: Test your Ether (used for precipitation) and Dioxane/THF with peroxide test strips. If >5 ppm, discard . Peroxides are the primary source of Tyr oxidation during workup.

  • Argon Blanket: Perform the cleavage reaction under a positive pressure of Argon. Oxygen is a co-substrate for many oxidation pathways.

  • Cold Ether Precipitation: Perform the ether precipitation at -20°C. Lower temperatures kinetically inhibit the radical coupling of Tyrosine.

Module 3: Storage, Handling & Assay Conditions

This is where 90% of Tyrosine oxidation occurs. The combination of Buffer pH and Trace Metals is lethal to H-Tyr-Pro-NH2.

The "Safe-Zone" Matrix
ParameterRisk Zone (Avoid)Safe Zone (Target)Mechanism of Protection
pH > 8.03.0 - 6.0 At pH > 9, Tyr exists as a phenolate anion, which is

times more oxidizable than the protonated phenol.
Buffer Ions Phosphate, CarbonateAcetate, Citrate Phosphate often contains trace iron/copper contaminants unless "mass-spec grade" is purchased.
Additives DMSO (oxidizing)EDTA (1 mM) EDTA chelates

and

, preventing them from catalyzing the Fenton reaction.
Headspace AirArgon / Nitrogen Displaces dissolved

.
Troubleshooting Workflow (Graphviz Decision Tree)

Follow this logic flow to diagnose stability issues in your current experiment.

Troubleshooting Start Start: Peptide Instability Detected CheckColor Is solution Yellow/Brown? Start->CheckColor CheckMass Mass Spec: +16 Da or +32 Da? CheckColor->CheckMass No Res_DOPA Diagnosis: DOPA/Quinone formation. Action: Lower pH, Add Ascorbate. CheckColor->Res_DOPA Yes CheckDimer Mass Spec: 2M - 2H? CheckMass->CheckDimer No Res_MetOx Diagnosis: Peroxide contamination. Action: Change solvents, add Methionine. CheckMass->Res_MetOx Yes (+16) Res_Dityr Diagnosis: Dityrosine Crosslink. Action: Add EDTA, Remove UV light. CheckDimer->Res_Dityr Yes Res_Stable System Stable CheckDimer->Res_Stable No

Caption: Figure 2. Diagnostic logic for identifying the specific mode of Tyrosine degradation.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve H-Tyr-Pro-NH2? A: Use with extreme caution. DMSO is a mild oxidant. If you must use it for solubility, ensure it is fresh, anhydrous, and stored under inert gas. For long-term storage, avoid DMSO; use water/acetonitrile mixtures or lyophilize. If DMSO is required for a biological assay, prepare the stock immediately before use.

Q2: I see a peak at [2M-2H] in my Mass Spec. Is this aggregation? A: This is likely Dityrosine . Unlike non-covalent aggregation (which dissociates in LC-MS), dityrosine is a covalent C-C bond between two peptide chains. This confirms radical-mediated oxidation. You must add a chelator (EDTA) and protect the sample from light.

Q3: Why is my peptide turning yellow at pH 7.4? A: You are likely generating DOPA-quinone species. At neutral/basic pH, trace metals can catalyze the hydroxylation of Tyrosine to DOPA, which then rapidly oxidizes to colored quinones. Lower the pH to < 6.0 for storage, or add 1 mM Methionine or Ascorbic Acid as a scavenger if neutral pH is required.

References

  • Giulivi, C., & Davies, K. J. (2021). Oxidation of tyrosine: Antioxidant mechanism of L-DOPA disclosed. National Institutes of Health (NIH).

  • Malencik, D. A., & Anderson, S. R. (1996). Dityrosine: preparation, isolation, and analysis. Analytical Biochemistry.

  • Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.[2] Z. Naturforsch.

  • Biotage Technical Guide. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[3]

Sources

Technical Support Center: A Troubleshooting Clinic for HPLC Peak Tailing in Amine-Terminal Peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Troubleshooting Clinic. As chromatographers, we strive for perfectly symmetrical, Gaussian peaks. However, when analyzing amine-terminal peptides, achieving this ideal can be challenging. The appearance of tailing peaks is a common symptom that can compromise resolution, integration, and ultimately, the accuracy of your quantitative results.[1] This guide provides a systematic, in-depth approach to diagnosing and treating peak tailing for these basic compounds, moving beyond simple fixes to explain the underlying chemical principles.

Section 1: The Diagnosis - Understanding the "Why" Behind Peak Tailing

Before we can treat the problem, we must understand its origin. For amine-terminal peptides and other basic compounds, peak tailing is most often a symptom of unwanted secondary interactions between the analyte and the stationary phase.

Q1: What is the primary cause of peak tailing for my amine-terminal peptide?

A1: The most common culprit is the interaction between the positively charged amine groups on your peptide and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3][4][5] This is an ion-exchange interaction that acts as a secondary retention mechanism, separate from the intended reversed-phase hydrophobic interactions.[2][6] Molecules that experience this "stick-and-release" effect travel more slowly through the column than the main band, resulting in a skewed or "tailing" peak.[3]

G cluster_0 cluster_1 cluster_2 Peptide Positively Charged Peptide (e.g., -NH3+) Primary Desired Hydrophobic Interaction (Good) Peptide->Primary Interacts with C18 Secondary Secondary Ionic Interaction (Bad) Peptide->Secondary Attracted to Si-O⁻ StationaryPhase Silica Stationary Phase (C18 Chains) Silanol Deprotonated Silanol Group (Si-O⁻) Primary->StationaryPhase Secondary->Silanol Result Peak Tailing Secondary->Result Causes

Caption: Unwanted ionic attraction between peptides and silanol groups.

Section 2: The Treatment Plan - A Systematic Approach to Eliminating Peak Tailing

A logical, step-by-step approach is the most efficient way to solve peak tailing. We will start with the simplest and most common solutions related to the mobile phase before considering changes to the column hardware.

Step 1: Mobile Phase pH Optimization

Controlling the ionization state of both your peptide and the silanol groups is the most powerful tool at your disposal.

Q2: How does mobile phase pH affect peak shape, and what pH should I use?

A2: The pH of your mobile phase directly influences the charge of both your peptide and the silica surface.

  • Silanol Groups: Residual silanols on silica are acidic (pKa ~3.5-4.5). At a pH above this range, they become deprotonated and negatively charged (Si-O⁻), creating active sites for unwanted ionic interactions.[2][5]

  • Amine Groups: The N-terminal and basic side-chain amines (like Lysine, Arginine) on your peptide are basic. At a low pH, they are protonated and positively charged (-NH3⁺).

The Strategy: To minimize the unwanted ionic attraction, you must neutralize at least one of the components. The most common and effective strategy is to lower the mobile phase pH. By operating at a pH of less than 3, you ensure that the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral.[2][3][7] This eliminates the negative sites that capture your positively charged peptide, leading to a dramatic improvement in peak shape.[7]

Protocol 1: Low pH Mobile Phase Preparation

  • Objective: To prepare a mobile phase that suppresses silanol ionization.

  • Reagents: HPLC-grade water, HPLC-grade acetonitrile (ACN), and an acid modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Procedure:

    • For Mobile Phase A: Add 0.1% TFA (v/v) or 0.1% Formic Acid (v/v) to your HPLC-grade water. A 0.1% TFA solution will typically result in a pH of ~2.[4]

    • For Mobile Phase B: Add the same concentration (0.1%) of the same acid to your HPLC-grade acetonitrile.

  • Equilibration: Before analysis, flush the column with at least 10-20 column volumes of the new mobile phase to ensure the pH is consistent throughout the system.

  • Senior Scientist's Note: While both TFA and Formic Acid lower the pH, TFA also acts as an ion-pairing agent, which can further improve peak shape for peptides.[8] However, TFA is a known ion-suppressor in mass spectrometry (MS). If MS detection is your goal, Formic Acid is the preferred choice.

Step 2: Mobile Phase Additives - Buffers and Competitors

If adjusting the pH alone is not sufficient, or if you cannot operate at a very low pH, the next step is to use mobile phase additives.

Q3: My peak is still tailing slightly at low pH. What else can I add to the mobile phase?

A3: You can introduce other molecules that compete with your peptide for the active silanol sites or that mask these sites altogether.

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate, acetate) at a higher concentration (25-50mM) can help saturate the charged silanol sites, effectively out-competing your peptide for these secondary interactions.[3] Ensure the buffer is soluble in your mobile phase mixture and that you operate within the optimal pH range for the buffer.

  • Add a Competing Base: A small amount of a basic amine, like triethylamine (TEA), can be added to the mobile phase. The TEA molecules will preferentially bind to the acidic silanol sites, effectively shielding your peptide analyte from these interactions.[9] Caution: TEA is not volatile and is generally not compatible with MS detection.

  • Use Ion-Pairing Reagents: Ion-pairing reagents like TFA are anions that can pair with the positively charged sites on your peptide.[10] This has a dual effect: it neutralizes the peptide's positive charge, reducing its attraction to silanol sites, and it can also increase the peptide's overall hydrophobicity, improving retention in reversed-phase mode.[11][12] More aggressive ion-pairing agents like heptafluorobutyric acid (HFBA) can be used for very basic peptides but are harder to remove from the column.[13]

Table 1: Comparison of Common Mobile Phase Modifiers for Amine-Terminal Peptides

ModifierTypical ConcentrationMechanism of ActionMS CompatibilityKey Advantage
Formic Acid (FA) 0.1%pH reductionExcellentVolatile, good for MS
Trifluoroacetic Acid (TFA) 0.05% - 0.1%pH reduction, Ion-pairingPoor (causes ion suppression)Excellent peak shape, volatile
Phosphate Buffer 20 - 50 mMpH buffering, Ionic shieldingPoor (non-volatile)Strong pH control
Triethylamine (TEA) 0.1%Competing BasePoor (non-volatile)Masks silanol sites effectively
Step 3: Column Selection and Hardware Considerations

If mobile phase optimization does not fully resolve the issue, the problem may lie with the column itself or other hardware components.

Q4: I've optimized my mobile phase, but the tailing persists. Should I consider a different column?

A4: Yes. Not all C18 columns are created equal. The root cause of the problem is active silanols, so selecting a column designed to minimize these sites is a crucial step.

  • Use a Modern, High-Purity Silica Column: Older columns were often based on lower-purity silica with a higher concentration of acidic silanols. Modern columns use high-purity silica with fewer metal contaminants and a less acidic surface.

  • Choose an End-Capped Column: End-capping is a chemical process where the manufacturer treats the silica after bonding the C18 chains to convert most of the remaining free silanol groups into less reactive, non-polar groups. A well end-capped column is essential for analyzing basic compounds.[1][3]

  • Consider Alternative Stationary Phases: If a standard end-capped C18 is still problematic, consider phases with unique properties:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface, reducing silanol interactions.[1]

    • Hybrid Silica Particles: Columns based on hybrid organic/inorganic silica particles often exhibit lower silanol activity and can be more stable across a wider pH range.

  • Check for Extra-Column Volume: Tailing can also be a physical problem caused by dead volume in your system. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly connected to minimize dispersion.[1] A void or contaminated frit at the head of the column can also cause peak distortion.[9][14]

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust Mobile Phase to pH 2-3 using 0.1% TFA or Formic Acid Check_pH->Adjust_pH No Check_Additive Is an Ion-Pairing Agent or Competing Base Used? Check_pH->Check_Additive Yes Adjust_pH->Check_Additive Add_Additive Increase Buffer Strength or Add Competing Base (e.g., TEA) Check_Additive->Add_Additive No Check_Column Is the Column Modern, High-Purity, and End-Capped? Check_Additive->Check_Column Yes Add_Additive->Check_Column Change_Column Switch to a High-Purity End-Capped, Polar-Embedded, or Hybrid Column Check_Column->Change_Column No Check_Hardware Check for Extra-Column Volume (Tubing, Fittings, Column Void) Check_Column->Check_Hardware Yes Change_Column->Check_Hardware Fix_Hardware Optimize Tubing and Fittings; Backflush or Replace Column Check_Hardware->Fix_Hardware Potential Issue End Symmetrical Peak Achieved Check_Hardware->End No Issue Found Fix_Hardware->End

Caption: A decision tree for systematically troubleshooting peak tailing.

Section 3: Frequently Asked Questions (FAQs)

Q5: Can I just increase the column temperature to fix tailing? A5: Increasing temperature can sometimes improve peak shape by increasing mass transfer kinetics, but it is generally a less effective tool for fixing tailing caused by strong chemical interactions with silanols. However, optimizing temperature can be an important parameter for improving selectivity between closely eluting peptides.[8]

Q6: I'm overloading my column. Could this be the cause of the tailing? A6: Yes, mass overload can cause peak distortion, but it typically results in a "shark-fin" or fronting peak shape for basic compounds in reversed-phase chromatography, not tailing. If you suspect overload, try injecting a 1:10 dilution of your sample. If the peak shape improves and becomes more symmetrical, overload was a contributing factor.[9]

Q7: Why is a shallow gradient recommended for peptide analysis? A7: Peptides are large molecules, and their retention can be very sensitive to small changes in the concentration of the organic modifier. A shallow gradient (e.g., a slow increase in acetonitrile) provides better resolution between peptides with similar hydrophobicities and can improve peak shape.[15][16]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 53-76). Humana Press.
  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics.
  • LCGC International. (2022). Tips for Improved Peptide Mapping: Navigating Past Pitfalls to Achieve New Peaks of Success. [Link]

  • Popa, G., & El-Khoury, P. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 346-350.
  • Google Patents. (n.d.).
  • Gritti, F., & Fornstedt, T. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography.
  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?[Link]

  • ResearchGate. (2018). HPLC Troubleshooting Guide. [Link]

  • D'Hondt, M., Verbeke, F., & De Spiegeleer, B. (2014). Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis. Journal of pharmaceutical analysis, 4(1), 1–11.
  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Swaffer, M. P., et al. (2014). Off-Line High-pH Reversed-Phase Fractionation for In-Depth Phosphoproteomics. Journal of Proteome Research, 13(3), 1647-1652.
  • Chromatography Forum. (2011). pH effect on the separation of peptides on a RP column. [Link]

Sources

Stability of H-TYR-PRO-NH2 HCL at room temperature vs -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-TYR-PRO-NH2 HCL Stability

Welcome to the technical support center for H-TYR-PRO-NH2 HCL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this peptide. Here, we move beyond simple storage instructions to explain the underlying chemical principles and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of lyophilized H-TYR-PRO-NH2 HCL at room temperature versus -20°C?

A1: As a general principle, lyophilized peptides are significantly more stable at -20°C than at room temperature.[1][2] While some peptides can remain stable for a few weeks at room temperature, long-term storage at this temperature is not recommended as it can lead to gradual degradation.[3] For maximal long-term stability, storing the lyophilized powder at -20°C or colder is the best practice.[1][4]

Storage ConditionExpected Stability (Lyophilized Powder)Primary Degradation Risks
Room Temperature (~25°C) Weeks to a few months (highly sequence-dependent)[1][3]Moisture absorption leading to hydrolysis, oxidation of Tyrosine.
-20°C Several years[2]Minimal degradation if kept dry and sealed.

It is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as moisture is a key factor in reducing long-term stability.[1]

Q2: My peptide solution appears cloudy after thawing. What could be the cause and is it still usable?

A2: Cloudiness upon thawing often indicates either poor solubility or aggregation of the peptide. Peptides containing hydrophobic residues can be prone to aggregation, a process that can be accelerated by freeze-thaw cycles.[1]

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution briefly to 37°C to see if the peptide redissolves.

    • Sonication: A short sonication in a water bath can help break up aggregates.

    • pH Adjustment: Verify the pH of your solution. The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility.

If these steps do not resolve the cloudiness, the peptide may have irreversibly aggregated. Using an aggregated peptide solution is not recommended as it can lead to inaccurate concentration measurements and potentially altered biological activity.

Q3: I'm observing a new peak in my HPLC analysis after storing the peptide solution for a week at 4°C. What could this be?

A3: A new peak in the HPLC chromatogram is indicative of chemical degradation. For H-TYR-PRO-NH2 HCL, potential degradation pathways include:

  • Oxidation of Tyrosine: The phenol side chain of Tyrosine is susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.[5][6]

  • Hydrolysis: The peptide bonds, particularly the Tyr-Pro bond, can undergo hydrolysis, breaking the peptide chain.[7]

  • Diketopiperazine Formation: The N-terminal dipeptide (Tyr-Pro) can cyclize to form a diketopiperazine, especially in solution.

Storing peptide solutions, even at 4°C, is not recommended for more than a few days.[1] For longer-term storage, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C.[4]

Troubleshooting Guide: Investigating Peptide Stability

This section provides a structured approach to identifying and resolving stability issues with H-TYR-PRO-NH2 HCL.

Issue 1: Loss of Potency in a Cell-Based Assay
  • Symptom: A previously effective concentration of the peptide no longer elicits the expected biological response.

  • Underlying Cause: This is often the first sign of peptide degradation. The active conformation or the primary sequence of the peptide may have been compromised.

  • Troubleshooting Workflow:

A Loss of Potency Observed B Prepare Fresh Stock Solution from Lyophilized Powder A->B C Test Fresh vs. Old Stock in Parallel B->C D Potency Restored? C->D E YES: Original Stock Degraded. Review Storage Protocol. (e.g., Aliquoting, Freeze-Thaw) D->E Yes F NO: Issue may be with Assay Components or Lyophilized Powder Integrity D->F No G Perform Analytical QC (HPLC/MS) on Lyophilized Powder F->G

Caption: Workflow for troubleshooting loss of peptide potency.

Issue 2: Inconsistent Results Between Experiments
  • Symptom: High variability in experimental outcomes when using the same peptide stock solution over time.

  • Underlying Cause: This can be due to repeated freeze-thaw cycles which accelerate degradation and aggregation.[1] Each cycle can introduce variability into the effective concentration of the active peptide.

  • Preventative Protocol:

    • Upon first use, dissolve the entire vial of lyophilized peptide in a suitable, sterile buffer.

    • Immediately create single-use aliquots in low-protein-binding tubes. The volume of each aliquot should be sufficient for a single experiment.

    • Store these aliquots at -20°C or -80°C.

    • For each experiment, thaw one aliquot and use it immediately. Discard any unused portion of the thawed aliquot.

This practice ensures that each experiment starts with a peptide solution that has undergone the same number of freeze-thaw cycles (i.e., one).

Experimental Protocol: Comparative Stability Analysis by RP-HPLC

This protocol outlines a stability-indicating HPLC method to quantitatively compare the degradation of H-TYR-PRO-NH2 HCL under different storage conditions. This approach is guided by ICH principles for stability testing.[8]

Objective: To determine the rate of degradation of H-TYR-PRO-NH2 HCL in solution when stored at room temperature vs. -20°C.

Materials:

  • H-TYR-PRO-NH2 HCL

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated analytical balance and pH meter

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve H-TYR-PRO-NH2 HCL in HPLC-grade water to a final concentration of 1 mg/mL.

    • Gently vortex to ensure complete dissolution.

  • Sample Aliquoting and Storage:

    • Dispense 100 µL aliquots of the stock solution into two sets of labeled tubes.

    • Set A: Store at room temperature (~25°C), protected from light.

    • Set B: Store at -20°C.

  • Time-Point Analysis (T=0):

    • Immediately analyze an aliquot from the freshly prepared stock solution by RP-HPLC. This will serve as the baseline (100% purity).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 5-65% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm (for Tyrosine)

    • Injection Volume: 20 µL

  • Subsequent Time-Point Analysis:

    • At specified intervals (e.g., 24h, 48h, 72h, 1 week), analyze one aliquot from Set A (room temp).

    • For Set B (-20°C), thaw one aliquot just before analysis at each time point.

    • Record the chromatograms for each analysis.

  • Data Analysis:

    • For each chromatogram, calculate the peak area of the main H-TYR-PRO-NH2 HCL peak.

    • Calculate the percent purity remaining at each time point relative to the T=0 sample:

      • % Purity = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % purity versus time for both storage conditions.

Visualization of the Workflow:

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Peptide Stock Solution B Aliquot into two sets: Set A (Room Temp) Set B (-20°C) A->B C T=0: Analyze fresh stock (Baseline Purity) B->C D Analyze Set A and Set B at scheduled time points (e.g., 24h, 48h, 1 week) C->D E RP-HPLC Analysis D->E F Calculate % Purity Remaining vs. T=0 E->F G Plot % Purity vs. Time for each condition F->G H Compare Degradation Rates G->H

Caption: Workflow for HPLC-based peptide stability study.

References

  • How Long Do Peptides Last at Room Temperature? (No specific source name provided) 3

  • Al-Salami, H., et al. (2018). Strategies for Improving Peptide Stability and Delivery. MDPI. Link

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Link

  • Khattab, M. A., et al. (2014). Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. PubMed. Link

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Link

  • Mevers, E., et al. (2011). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. PMC. Link

  • Manning, M. C., et al. (1994). Solid-state chemical stability of proteins and peptides. PubMed. Link

  • Deng, Y., et al. (2016). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society. Link

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. Link

  • Peptide Storage and Handling Guidelines. GenScript. Link

  • Storage and Handling Synthetic Peptides. Sigma-Aldrich. Link

  • Stability-Indicating HPLC Assay and Stability Study Over Two. Walsh Medical Media. Link

  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich. Link

  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. Link

  • Xing, K., et al. (2013). Hydrolysis of substrates containing proline and its derivatives by... ResearchGate. Link

  • Kalluri, U. C., et al. (2012). Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins. PubMed. Link

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Link

  • Agersø, H., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Link

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Link

  • Handling and Storage Guidelines for Peptides. Bachem. Link

  • Hori, K., et al. (2004). Hydrolysis Mechanism of the Phenylalanine−Proline Peptide Bond Specific to HIV-1 Protease: Investigation by the ab Initio Molecular Orbital Method. Journal of the American Chemical Society. Link

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Link

  • Guryanov, I., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. Link

  • NH2 and acetyl-(Gly-Pro-3(S)Hyp)(10)-NH2 do not form a collagen triple helix. (No specific source name provided) Link

  • Peptide Stability in Solids and Solutions. ResearchGate. Link

  • El-Shabouri, S. R., et al. (2007). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. PubMed. Link

  • Uenoyama, S., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Taylor & Francis. Link

  • Peptide handling & storage guidelines - How to store a peptide? (No specific source name provided) Link

  • Peptide bonds: Formation and cleavage. Khan Academy. Link

  • Zhang, S., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. Link

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (No specific source name provided) Link

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Link

  • Agersø, H., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Link

  • Fornasari, M., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. PubMed Central. Link

  • Peptide Stability in Formulations | R&D Guide for Success. (No specific source name provided) Link

  • (PDF) Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. ResearchGate. Link

  • The Pseudoproline Approach to Peptide Cyclization. ConnectSci. Link

  • H-Met-Tyr-Phe-NH2 peptide. (No specific source name provided) Link

  • Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. PubMed. Link

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (No specific source name provided) Link

  • Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. PMC. Link

  • Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. ResearchGate. Link

  • Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Brieflands. Link

  • Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. ResearchGate. Link

  • Szabó, A., et al. (2023). Enzymatic Phosphorylation of Oxidized Tyrosine Residues. PMC - NIH. Link

  • A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii. Frontiers. Link

  • Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Walsh Medical Media. Link

Sources

Technical Support Center: Synthesis of H-TYR-PRO-NH2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on a critical post-synthetic step: the removal of trifluoroacetic acid (TFA) impurities from the synthetic peptide H-TYR-PRO-NH2 and its conversion to the hydrochloride (HCl) salt. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during this process.

The Critical Need for TFA Removal

Trifluoroacetic acid (TFA) is indispensable in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and in reverse-phase HPLC for purification.[1][2] However, residual TFA, which can be ionically bound to the peptide, presents significant challenges for downstream applications.[3] The presence of TFA as a counterion can alter the peptide's secondary structure, solubility, and biological activity.[1] For peptides intended for in vivo studies or as active pharmaceutical ingredients (APIs), the potential toxicity of TFA is a major concern, making its removal and replacement with a more biologically benign counterion like chloride essential.[1][4] For many sensitive applications, reducing TFA levels to less than 1% is often required.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing TFA from my H-TYR-PRO-NH2 peptide?

The most common and effective methods for TFA removal and conversion to the HCl salt are:

  • Salt Exchange with a Stronger Acid (e.g., HCl) via Lyophilization: This is a widely used technique that involves replacing the TFA counter-ion with a chloride ion.[1]

  • Ion-Exchange Chromatography: This method uses a resin to capture the peptide while the TFA is washed away, followed by elution with a solution containing the desired counterion.[1][5]

  • Precipitation: This involves precipitating the peptide from a solution in which TFA is soluble, thus separating the two.[4]

  • Repeated Lyophilization from Aqueous Solutions: While not effective for removing ionically bound TFA, repeated cycles of dissolving the peptide in water and lyophilizing can help remove residual, unbound TFA.[1]

Q2: How do I decide which TFA removal method is best for H-TYR-PRO-NH2?

The choice of method depends on several factors, including the scale of your synthesis, the required final purity, and the physicochemical properties of your peptide. For routine conversion to the HCl salt, the HCl salt exchange via lyophilization is a robust and effective choice.[1][6] Ion-exchange chromatography is particularly useful for peptides that may be sensitive to the highly acidic conditions of the HCl exchange method.[1][5]

Q3: How can I determine if the TFA has been successfully removed?

Several analytical techniques can be used to quantify residual TFA:

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive and direct method for detecting and quantifying TFA.[2][5]

  • Ion Chromatography (IC): IC is an advantageous method as it is sensitive, simple, and can be automated for the determination of TFA.[7][8]

  • Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): This technique can be used to monitor the removal of TFA.[5]

  • HPLC with an Evaporative Light-Scattering Detector (ELSD): This method can also be employed for TFA quantification.[2]

Troubleshooting Guide

Issue 1: My H-TYR-PRO-NH2 peptide is precipitating during the HCl exchange process.

  • Causality: Changes in pH and counter-ion composition can significantly impact peptide solubility. H-TYR-PRO-NH2 may be less soluble under the highly acidic conditions of the HCl exchange.

  • Solution:

    • Adjust the Solvent: Instead of dissolving the peptide in pure distilled water, consider using a buffer such as 50mM phosphate with 100mM NaCl.[6]

    • Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration to maintain its solubility throughout the exchange process.

    • Conduct a Solubility Screen: If precipitation persists, perform a solubility test with a variety of buffers to identify the optimal conditions for your peptide.

Issue 2: The yield of my H-TYR-PRO-NH2 HCl is very low after TFA removal.

  • Causality: Peptide loss during post-purification manipulations is a common issue.

  • Solution:

    • Minimize Handling Losses: Be meticulous during transfers between vessels and during the lyophilization process. Ensure the peptide is fully dissolved and transferred at each step.

    • Address Precipitation: As noted above, precipitation can lead to significant loss if the precipitated material is not recovered.

    • Account for Inherent Method Losses: Be aware that some methods, like ion-exchange chromatography, can have inherent losses due to irreversible binding to the resin or incomplete elution. Salt exchange procedures can also result in a 20-30% loss of peptide.[1]

Issue 3: After multiple lyophilization cycles with HCl, I still detect residual TFA.

  • Causality: The ionic interaction between the positively charged amino groups of the peptide and the TFA counterion can be very strong, making complete removal challenging.

  • Solution:

    • Increase the Number of Cycles: For peptides with strong TFA binding, it may be necessary to perform more than the standard three lyophilization cycles.

    • Optimize HCl Concentration: Ensure the final concentration of HCl is within the optimal range of 2-10 mM.[6] Concentrations that are too low may result in incomplete exchange.[6]

    • Consider an Alternative Method: If repeated lyophilization is ineffective, ion-exchange chromatography may be a more suitable approach for your peptide.[1]

Experimental Protocols

Protocol 1: TFA Removal via HCl Salt Exchange and Lyophilization

This protocol is a widely adopted method for converting peptide-TFA salts to their corresponding HCl salts. The principle is based on the law of mass action, where a large excess of a stronger acid (HCl, pKa ≈ -7) is used to displace the weaker acid (TFA, pKa ≈ 0).[5][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the H-TYR-PRO-NH2 TFA salt in distilled water at a concentration of approximately 1 mg/mL.[6]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[6] It is crucial to stay within this range, as concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[6]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[6]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[1][6]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[1][6]

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete exchange.[6]

TFA_Removal_HCl_Exchange start Start: H-TYR-PRO-NH2 TFA Salt dissolve 1. Dissolve Peptide (1 mg/mL in H2O) start->dissolve add_hcl 2. Add 100 mM HCl (Final Conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, RT) add_hcl->incubate freeze 4. Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat Repeat Steps 1-5 (2 more times) lyophilize->repeat repeat->dissolve Yes end End: H-TYR-PRO-NH2 HCl Salt repeat->end No

Workflow for TFA Removal via HCl Salt Exchange.
Protocol 2: TFA Removal via Anion Exchange Chromatography

This method is an alternative to the HCl exchange protocol and is particularly useful for peptides that are sensitive to highly acidic conditions. The peptide is bound to an anion exchange resin, and the TFA is washed away. The peptide is then eluted with a solution containing the desired counterion.

Step-by-Step Methodology:

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[4]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[4]

  • Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[4]

  • Sample Loading: Dissolve the H-TYR-PRO-NH2 TFA salt in distilled water and apply it to the prepared column.[1][4]

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.[1]

  • Conversion to HCl Salt (Optional): If the HCl salt is desired, the collected fractions can be pooled and subjected to the HCl exchange protocol described above.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide salt.[1]

TFA_Removal_Ion_Exchange start Start: H-TYR-PRO-NH2 TFA Salt prepare_column 1. Prepare Anion Exchange Column start->prepare_column equilibrate 2. Equilibrate with 1 M Sodium Acetate prepare_column->equilibrate wash 3. Wash with Distilled Water equilibrate->wash load 4. Load Peptide-TFA Salt Solution wash->load elute 5. Elute with Distilled Water load->elute collect 6. Collect Peptide Fractions (Acetate Salt) elute->collect lyophilize 7. Lyophilize collect->lyophilize end End: H-TYR-PRO-NH2 Acetate Salt lyophilize->end

Workflow for TFA Removal via Anion Exchange Chromatography.

Data Presentation

Quantitative Comparison of TFA Removal Methods

The efficiency of TFA removal can vary depending on the chosen method and the specific peptide sequence. The following table provides a general comparison of the expected TFA reduction for the methods described.

MethodTypical TFA ReductionAdvantagesDisadvantages
HCl Salt Exchange via Lyophilization >99%High efficiency, relatively simple procedure.Can be time-consuming, potential for peptide degradation at low pH.[5]
Ion-Exchange Chromatography 95-99%Milder conditions, suitable for acid-sensitive peptides.Can have inherent product loss, more complex setup.[1]
Repeated Lyophilization (from water) Variable (removes unbound TFA)Simple, removes volatile impurities.Ineffective for ionically bound TFA.[1]

Note: The efficiency of TFA removal is peptide-dependent.[1]

References

  • V., Constant, et al. "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches." Journal of Peptide Science, vol. 14, no. 8, 2008, pp. 930-7. [Link]

  • Quora. "How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline." Quora, 14 Jan. 2021. [Link]

  • AAPPTec. "Post Cleavage Purification and Analysis of Peptides; TFA removal." AAPPTec, 2023. [Link]

  • LifeTein. "How to remove TFA from synthetic peptides using HCl?" LifeTein, 27 Mar. 2024. [Link]

  • Google Patents. "A counterion exchange process for peptides.
  • Reddit. "Peptide Synthesis." r/labrats, 10 Jul. 2024. [Link]

  • L., E. M. et al. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation." Pharmaceuticals, vol. 15, no. 8, 2022, p. 957. [Link]

  • GenScript. "TFA Exchange Service." GenScript. [Link]

  • Kaiser, E., and J. Rohrer. "Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography." Journal of Chromatography A, vol. 1039, no. 1-2, 2004, pp. 113-7. [Link]

  • Chromatography Forum. "how to remove residual TFA from peptides after HPLC." Chromatography Forum, 16 Jul. 2009. [Link]

  • ResearchGate. "How do you get rid of TFA from HPLC purified sample?" ResearchGate, 1 May 2014. [Link]

  • LifeTein. "TFA removal service: switch to acetate or HCl salt form of peptide." LifeTein. [Link]

  • SB-PEPTIDE. "TFA removal service." SB-PEPTIDE. [Link]

  • Chromatography Forum. "how to remove residual TFA from peptides after HPLC - Page 2." Chromatography Forum, 4 Nov. 2010. [Link]

  • Google Patents. "Method for salt preparation.
  • Royal Society of Chemistry. "Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery." Faraday Discussions, 2025. [Link]

  • M., D., et al. "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." Molecules, vol. 21, no. 6, 2016, p. 749. [Link]

  • AmbioPharm. "Which salt form should I choose for my peptide?" AmbioPharm. [Link]

  • K., K., et al. "Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach." Amino Acids, vol. 49, no. 9, 2017, pp. 1535-1543. [Link]

Sources

Technical Support Center: H-TYR-PRO-NH2 HCL Stability & Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of H-Tyr-Pro-NH2 HCl (Tyrosyl-Proline Amide Hydrochloride).

As researchers, we often treat dipeptides as simple building blocks, but the specific sequence Tyr-Pro combined with a C-terminal amide creates a "perfect storm" for specific degradation pathways. The presence of Proline (a secondary amine with conformational constraints) and Tyrosine (an electron-rich phenol) dictates a unique stability profile.

This guide moves beyond generic advice, focusing on the causality of degradation—specifically Diketopiperazine (DKP) formation , Oxidative Crosslinking , and Hydrolytic Deamidation —and provides self-validating protocols to troubleshoot them.

Module 1: The Dominant Pathway – Cyclization (DKP Formation)

The Issue

You observe a new peak in your HPLC chromatogram that is non-polar (elutes later on Reverse Phase) and corresponds to a mass loss of 17 Da .

The Mechanism

The most critical instability risk for H-Tyr-Pro-NH2 is the formation of Cyclo(Tyr-Pro) , a diketopiperazine (DKP). Unlike standard hydrolysis, this is an intramolecular cyclization.

  • Trigger: At neutral or basic pH, the N-terminal amine of Tyrosine becomes deprotonated (

    
    ).
    
  • Attack: This nucleophilic amine attacks the carbonyl carbon of the C-terminal Proline amide.

  • Release: The ring closes, expelling Ammonia (

    
    )  as the leaving group.
    
  • Result: A stable, six-membered lactam ring (DKP) is formed.

Why Proline? Proline's cyclic structure forces the peptide backbone into a cis-conformation, bringing the N-terminus and C-terminus into close proximity, significantly lowering the activation energy for this cyclization.

Troubleshooting & Validation
ObservationHypothesisValidation Experiment
Mass Spec: [M-H]⁻ shows -17 Da shift (Loss of

).
DKP FormationpH Stress Test: Incubate sample at pH 8.0 for 4 hours. DKP peak should increase significantly compared to pH 2.0 control.
HPLC: New peak elutes after the main peak (increased hydrophobicity).DKP FormationSolubility Check: DKP derivatives often precipitate in aqueous buffers. Check for turbidity.
Stability: Degradation occurs even in lyophilized powder.Moisture-mediated CyclizationKarl Fischer Titration: Confirm residual moisture content is < 1.0%. Amorphous solids are more prone to this than crystalline forms.
Visualizing the Pathway

DKP_Pathway Linear H-Tyr-Pro-NH2 (Linear) [Protonated Salt Form] Trigger pH Increase (Deprotonation) Linear->Trigger Loss of HCl Intermediate Nucleophilic Attack (N-term amine -> C-term carbonyl) Trigger->Intermediate Conformational Twist DKP Cyclo(Tyr-Pro) (Diketopiperazine) Intermediate->DKP Cyclization Ammonia NH3 Release (-17 Da) Intermediate->Ammonia

Figure 1: The mechanism of spontaneous Diketopiperazine (DKP) formation in Tyrosine-Proline amides.

Module 2: Oxidative Stress (Tyrosine Modification)

The Issue

The solution turns slightly yellow, or you observe "dimer" peaks in the mass spectrum (+190-200 Da range shift) or +16 Da shifts.

The Mechanism

Tyrosine contains a phenolic ring that is highly sensitive to Reactive Oxygen Species (ROS) and UV light .

  • Oxidation (+16 Da): Formation of 3,4-dihydroxyphenylalanine (DOPA).

  • Dityrosine Crosslinking: Under radical stress, two Tyrosyl radicals can couple, forming a covalent C-C bond between rings. This creates an irreversible dimer.

Troubleshooting & Validation
ObservationHypothesisValidation Experiment
Mass Spec: +16 Da or +32 Da adducts.Phenolic OxidationPeroxide Stress: Treat with 0.1%

. If peaks match, oxidation is confirmed.
Fluorescence: New emission at 400-420 nm (Excitation 325 nm).Dityrosine FormationFluorescence Spectroscopy: Dityrosine is highly fluorescent; native Tyrosine is not at these wavelengths.
Appearance: Yellowing solution.Quinone FormationAscorbate Test: Add Ascorbic Acid (Vitamin C). If yellowing is delayed in fresh samples, it is oxidative.

Module 3: Hydrolysis & Deamidation

The Issue

Appearance of a peak with a +1 Da mass shift.

The Mechanism

While DKP is the dominant pathway for Pro-NH2 sequences, standard hydrolysis can occur under extreme acidic or basic conditions.

  • Deamidation: H-Tyr-Pro-NH2 (

    
    ) 
    
    
    
    H-Tyr-Pro-OH (
    
    
    ).
  • Mass Calculation: Loss of

    
     (16) and gain of 
    
    
    
    (17) results in a net +1 Da increase. This is often difficult to resolve on low-resolution MS but clear on high-res Q-TOF or Orbitrap systems.

Analytical Workflow: Step-by-Step Troubleshooting

If you encounter instability, follow this logic gate to identify the root cause.

Troubleshooting_Flow Start Instability Observed CheckMass Check Mass Shift (Delta M) Start->CheckMass M_Minus17 Delta = -17 Da CheckMass->M_Minus17 Loss of NH3 M_Plus16 Delta = +16 Da CheckMass->M_Plus16 Gain of Oxygen M_Plus1 Delta = +1 Da CheckMass->M_Plus1 NH2 -> OH Action_DKP DIAGNOSIS: DKP Formation ACTION: Check pH < 5.0 Reduce Temperature M_Minus17->Action_DKP Action_Ox DIAGNOSIS: Oxidation ACTION: Protect from Light Add Met/EDTA M_Plus16->Action_Ox Action_Deam DIAGNOSIS: Deamidation ACTION: Avoid strong bases Check Buffer pH M_Plus1->Action_Deam

Figure 2: Logical decision tree for identifying degradation products based on Mass Spectrometry data.

Frequently Asked Questions (FAQs)

Q1: Why is the HCl salt form specified for this molecule? A: The Hydrochloride (HCl) salt ensures the N-terminal amine of Tyrosine remains protonated (


). DKP formation requires a neutral nucleophilic amine (

) to attack the C-terminus. By maintaining an acidic environment (low pH), the HCl salt kinetically inhibits this cyclization, significantly extending shelf life [1].

Q2: Can I store H-Tyr-Pro-NH2 in DMSO? A: Use caution. While DMSO is a good solvent, it is hygroscopic and can facilitate oxidation of Tyrosine over time. Furthermore, spontaneous DKP formation has been observed in dipeptides stored in DMSO at room temperature [2]. We recommend storing as a lyophilized powder at -20°C. If solution is necessary, use slightly acidic water (0.1% acetic acid) if compatible with your assay.

Q3: My LC-MS shows a "dimer" peak but I didn't add crosslinkers. A: This is likely dityrosine . Under photostress or presence of trace metal ions (Fe, Cu), Tyrosine radicals form and couple. Ensure your buffers are made with high-quality water (18.2 MΩ) and consider adding 1mM EDTA to chelate trace metals if this persists [3].

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Goolcharran, C., et al. (2000). Peptide and Protein Deamidation and Aggregation. AAPS PharmSciTech. (Discusses general mechanisms including DKP and deamidation). Link

  • Giulivi, C., et al. (2003).[2] Tyrosine oxidation products: analysis and biological relevance.[2][3] Amino Acids.[2][4][5][6][7] (Detailed analysis of dityrosine and oxidative pathways). Link

  • Steinberg, S., et al. (2001). The effect of pH and temperature on the stability of the dipeptide H-Tyr-Pro-OH. (Analogous mechanism study for Tyr-Pro sequences). Link

Sources

Technical Support Center: Optimizing Proline-Tyrosine Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pro-Tyr Optimization Hub

Status: Operational | Topic: Proline-Tyrosine Bond Formation | Context: Solid-Phase Peptide Synthesis (SPPS)

This guide addresses the specific kinetic and thermodynamic challenges of forming peptide bonds between Proline (Pro, P) and Tyrosine (Tyr, Y). Due to Proline's secondary amine structure and Tyrosine's steric bulk, this sequence is prone to sluggish coupling, deletion sequences, and diketopiperazine (DKP) formation.

Part 1: The Kinetic Challenge (Coupling Logic)
Q1: Why is the Pro-Tyr coupling step consistently failing or low-yielding compared to other residues?

A: The failure usually stems from one of two distinct kinetic barriers, depending on the direction of synthesis (N-to-C directionality of SPPS means we couple onto the N-terminus).

Scenario A: Coupling Tyrosine onto N-terminal Proline (The "Hard" Nucleophile)

  • The Problem: Proline is a secondary amine (cyclic pyrrolidine). It is significantly less nucleophilic than primary amines due to steric hindrance around the nitrogen.

  • The Consequence: Standard coupling reagents (like HBTU/DIC) often fail to drive the reaction to completion, leading to "deletion sequences" (missing Tyrosine).

  • The Fix: You must use a high-efficiency coupling reagent that generates a highly reactive activated ester.

    • Recommendation: Switch to HATU or COMU . These generate energetic species (At- or Oxyma-esters) that drive the reaction despite Proline's poor nucleophilicity.

    • Protocol: Use HATU (1:1 eq to AA) / HOAt (1 eq) / DIPEA (2 eq) in NMP. Double couple for 45-60 minutes.

Scenario B: Coupling Proline onto N-terminal Tyrosine (The "Bulky" Electrophile)

  • The Problem: While Tyrosine is a primary amine, it is bulky. Proline, being activated, is also sterically hindered.

  • The Consequence: Slow kinetics, though generally easier than Scenario A.

  • The Fix: Standard strong activation works, but solvent choice is critical to prevent aggregation of the hydrophobic Tyr residue.

    • Recommendation: Use DIC/Oxyma Pure at elevated temperature (50°C) or HATU at room temperature.

Q2: Which coupling reagent system should I strictly avoid for Pro-Tyr bonds?

A: Avoid carbodiimides alone (DCC/DIC) without additives . They are too slow for the Proline secondary amine, leading to extensive unreacted starting material. Also, avoid HBTU/TBTU for difficult Pro-couplings if you require high purity; they are often insufficiently reactive for sterically demanding secondary amines compared to phosphonium (PyBOP) or aminium (HATU) salts.

Part 2: The Thermodynamic Trap (DKP Formation)
Q3: My peptide yield is near zero, and I see a truncated product. Is this a coupling failure?

A: If your sequence involves Proline at the C-terminus (attached to resin) followed by Tyrosine (e.g., Resin-Pro-Tyr-NH2), you are likely the victim of Diketopiperazine (DKP) formation .

The Mechanism:

  • You couple Tyr onto Resin-Pro. Result: Resin-Pro-Tyr-Fmoc.

  • You remove the Fmoc group.[1] Result: Resin-Pro-Tyr-NH2.

  • The Crash: The free amine of Tyrosine attacks the carbonyl ester of the Proline-Resin linkage.

  • The Result: The dipeptide cyclizes and cleaves itself off the resin, forming a soluble DKP byproduct. The peptide chain is lost.

The Solution:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The massive steric bulk of the trityl linker prevents the Tyrosine amine from attacking the ester linkage.

  • Alternative: If using Wang resin, you must perform the Fmoc deprotection of the Tyrosine and the subsequent coupling of the 3rd amino acid in one rapid, continuous workflow, or use "backbone protection" (e.g., Hmb) on the Tyrosine to prevent attack.

Part 3: Optimization Protocol & Decision Matrix
Experimental Workflow: Pro-Tyr Optimization

Step 1: Diagnostic Test (The Chloranil Rule)

  • Stop using the Kaiser Test for N-terminal Proline. The Kaiser test (ninhydrin) detects primary amines.[2] It often gives false negatives (stays yellow) for Proline's secondary amine.

  • Use the Chloranil Test: This is specific for secondary amines.

    • Positive (Uncoupled Pro): Blue/Green beads.

    • Negative (Coupled): Colorless/Amber beads.

Step 2: Reagent Selection Table

VariableStandard ProtocolOptimized for Pro-Tyr Why?
Coupling Reagent HBTU / DIPEAHATU / HOAt / TMP or COMU / Oxyma HATU generates the highly reactive -OAt ester, crucial for Proline's steric bulk.
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) TMP minimizes racemization risks (esp. if Cys/His are nearby) and works well with HATU.
Solvent DMFNMP or DMF/DCM (1:1) NMP solvates aggregated chains better; DCM swells the resin to expose sites.
Temperature Room Temp (25°C)50°C - 60°C (Microwave)Thermal energy overcomes the activation energy barrier of the secondary amine.
Cycles Single Coupling (1 hr)Double Coupling (2 x 45 min) First pass hits accessible sites; second pass forces completion.
Part 4: Visualizing the Logic

The following diagram illustrates the decision logic for troubleshooting Pro-Tyr bond formation, distinguishing between kinetic coupling failures and thermodynamic DKP side reactions.

ProTyrOptimization Start Start: Pro-Tyr Bond Issue CheckSeq Check Sequence Direction Start->CheckSeq Branch1 Coupling Tyr onto N-terminal Pro (Resin-Pro-H) CheckSeq->Branch1 Target: ...Pro-Tyr... Branch2 Coupling Pro onto N-terminal Tyr (Resin-Tyr-H) CheckSeq->Branch2 Target: ...Tyr-Pro... Issue1 Issue: Steric Hindrance (Secondary Amine) Branch1->Issue1 Sol1 Action: Switch to HATU/HOAt Double Couple @ 50°C Issue1->Sol1 Monitor1 Monitor: Chloranil Test (Not Kaiser) Sol1->Monitor1 CheckResin Is Proline the C-terminal residue? Branch2->CheckResin DKPRisk HIGH DKP RISK (Resin-Pro-Tyr-NH2) CheckResin->DKPRisk Yes (Resin-Pro...) Safe Standard Coupling Risk CheckResin->Safe No (Internal) SolDKP Action: Use 2-CTC Resin or Trityl Linker DKPRisk->SolDKP SolStd Action: Standard HATU Ensure Tyr Side Chain Protected (tBu) Safe->SolStd

Caption: Decision tree for optimizing Proline-Tyrosine coupling based on sequence direction and resin interaction.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave synthesis for Pro-Tyr coupling? A: Yes, and it is highly recommended. Proline coupling is endothermic and sterically hindered. Microwave irradiation (typically 75°C for standard AAs, but 50-60°C is safer for Tyr/Pro to avoid side reactions like aspartimide formation if Asp is nearby) significantly accelerates the reaction kinetics.

  • Warning: If Cysteine or Histidine is present in the sequence, keep the temperature <50°C to prevent racemization.

Q: How do I protect the Tyrosine side chain during this coupling? A: Ensure your Fmoc-Tyr-OH is protected with a tert-butyl (tBu) group (Fmoc-Tyr(tBu)-OH).

  • Why? Without protection, the hydroxyl group of Tyrosine can act as a nucleophile, attacking the activated amino acid to form an ester (O-acylation) instead of a peptide bond. This leads to branched peptides. The tBu group is stable to base (piperidine) but removed by TFA during cleavage.

Q: I used HATU but the Chloranil test is still blue. What now? A: If double coupling with HATU fails:

  • Change Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone). NMP disrupts beta-sheet aggregation better than DMF.

  • Magic Mixture: Use LD-SPPS (Lithium Chloride-DCM/DMF) . Adding LiCl (0.4M) helps disrupt hydrogen bonding networks that may be "hiding" the Proline amine.

  • Capping: If it still fails, cap with acetic anhydride to prevent deletion sequences from growing, which simplifies purification later.[2]

References
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Steinauer, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Hydrophobic Peptide Salt Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering aggregation issues with hydrophobic peptide salts. This guide is designed to provide not only practical troubleshooting steps but also a deeper understanding of the underlying physicochemical principles governing peptide solubility and aggregation. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve these common yet complex challenges in your experimental workflows.

Troubleshooting Guide: A Proactive Approach to Peptide Aggregation

Hydrophobic peptide aggregation is a multifaceted issue driven by the inherent physicochemical properties of the peptide sequence, its salt form, and the surrounding solution environment. A systematic, step-by-step approach to solubilization is crucial for success.

Q1: My hydrophobic peptide won't dissolve. What is the first step?

A1: The initial and most critical step is to select an appropriate solvent system based on the peptide's properties.

The amino acid composition of your peptide is the primary determinant of its solubility.[1] Peptides with a high proportion of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Methionine) will inherently resist dissolution in aqueous solutions.[1][2]

Initial Solvent Selection Protocol:

  • Characterize your peptide: Determine the overall charge of your peptide at neutral pH by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[3][4][5]

  • For neutral or highly hydrophobic peptides: It is recommended to start with a small amount of a strong organic solvent.[6]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (ACN).[3][7]

    • Procedure:

      • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture uptake.[3][7]

      • Briefly centrifuge the vial to pellet all the powder.[3]

      • Add a minimal volume of the chosen organic solvent (e.g., 50% v/v in water) to the peptide.[7]

      • Gently vortex or sonicate the mixture to aid dissolution.[3][6][7] Sonication can be particularly effective in breaking up small particles and enhancing solubility.[1][3]

      • Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer of choice dropwise while vortexing to reach the desired final concentration.[6]

      • If the solution becomes turbid, you may have exceeded the peptide's solubility limit in that particular solvent mixture.[6]

Caution: DMSO may oxidize peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues.[3] For these peptides, consider using DMF or ACN.

Q2: I've tried an organic solvent, but my peptide still precipitates when I add my aqueous buffer. What's next?

A2: If initial attempts with organic solvents fail, adjusting the pH of the aqueous solution is the next logical step.

The net charge of a peptide is highly dependent on the pH of the solution.[1] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. By adjusting the pH away from the pI, you can increase the net charge of the peptide, thereby enhancing its solubility in aqueous solutions.

pH Adjustment Strategy:

  • For acidic peptides (net negative charge): Attempt to dissolve the peptide in a basic buffer (pH > 7). If solubility remains an issue, a small amount of a weak base like ammonium hydroxide or 10% ammonium bicarbonate can be added dropwise.[2]

  • For basic peptides (net positive charge): Try dissolving the peptide in an acidic solution (pH < 7). A small amount of 10-30% acetic acid or a very small volume of trifluoroacetic acid (TFA) can be used to aid dissolution.[5]

Peptide Type Initial Solvent Secondary Approach (if needed)
Acidic (Net Charge < 0) Sterile Water or PBS (pH 7.4)Add dilute ammonium hydroxide or ammonium bicarbonate
Basic (Net Charge > 0) Sterile WaterAdd dilute acetic acid or TFA
Neutral/Hydrophobic DMSO, DMF, or ACNUse chaotropic agents or detergents (see Q3)

This table provides a general guideline for initial solvent selection based on peptide charge.

Q3: pH adjustment didn't work, or it's incompatible with my experiment. Are there other options?

A3: Yes, several solubility-enhancing agents can be employed to overcome persistent aggregation issues.

These agents work by disrupting the non-covalent interactions that drive peptide aggregation.

  • Chaotropic Agents: Substances like guanidinium chloride (GdmCl) and urea disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives the aggregation of nonpolar peptide regions.[8]

    • Guanidinium Chloride (GdmCl): A strong denaturant that is effective at disrupting both hydrophobic and ionic interactions.[8] However, being a salt, it can interfere with downstream applications sensitive to ionic strength.

    • Urea: A non-ionic chaotrope that is also very effective at disrupting hydrophobic interactions.[8] A key drawback is its potential to decompose into isocyanate, which can irreversibly modify primary amines on the peptide.[8] Always use fresh, high-quality urea solutions.

  • Detergents: Non-denaturing detergents like CHAPS or Tween-20 can help solubilize aggregates that are held together by hydrophobic patches.[9] The detergent molecules can coat the hydrophobic regions of the peptide, presenting a more hydrophilic surface to the solvent.[9]

  • Amino Acid Excipients: Certain amino acids, such as arginine, can act as aggregation suppressors.[4][10] Arginine is thought to interfere with hydrophobic interactions and impede protein-protein contacts.[10]

Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism of hydrophobic peptide aggregation?

A4: Hydrophobic peptide aggregation is primarily driven by the hydrophobic effect. In an aqueous environment, the hydrophobic side chains of amino acids are thermodynamically driven to minimize their contact with water molecules. This leads to the association of peptide monomers, forming larger, often insoluble aggregates.[11] These aggregates can range from amorphous structures to highly organized amyloid fibrils characterized by a cross-β-sheet structure.[8][12]

The process of fibril formation often follows a sigmoidal kinetic curve, which includes a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase.[8]

PeptideAggregation Monomer Monomer Oligomer Oligomer Monomer->Oligomer Nucleation (Lag Phase) Protofibril Protofibril Oligomer->Protofibril Elongation (Growth Phase) Fibril Fibril Protofibril->Fibril Maturation (Stationary Phase)

Caption: The classical nucleation-polymerization model of amyloid fibril formation.

Q5: How can I detect and quantify peptide aggregation in my samples?

A5: Several biophysical techniques can be used to detect and quantify peptide aggregation.

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[9] This assay is widely used to monitor the kinetics of fibril formation.[8][9]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[13][14] It is a rapid and non-destructive method to detect the presence of aggregates and determine their hydrodynamic radius.[13][15]

  • Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume.[16] Aggregates will elute earlier than the monomeric peptide, allowing for their quantification.[16]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While primarily a purification technique, RP-HPLC can also be used to quantify the amount of soluble peptide remaining in a solution after centrifugation to remove aggregates.[17][18]

Q6: Can the counter-ion of my peptide salt affect its solubility and aggregation?

A6: Absolutely. The counter-ion associated with your peptide can significantly influence its physicochemical properties, including solubility and aggregation tendency.[1] For instance, trifluoroacetate (TFA), a common counter-ion from reverse-phase HPLC purification, can sometimes impact the secondary structure and solubility of peptides. In some cases, exchanging TFA for a different counter-ion, such as acetate or hydrochloride, may improve solubility and reduce aggregation.

Experimental Protocols

Protocol 1: General Step-by-Step Solubilization of a Hydrophobic Peptide
  • Preparation:

    • Allow the lyophilized peptide vial to warm to room temperature in a desiccator.[7]

    • Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all peptide powder is at the bottom.[3]

  • Initial Dissolution:

    • Add a minimal volume of 100% DMSO to the peptide.[3]

    • Vortex gently for 30 seconds.

    • If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds. Repeat up to three times, cooling on ice between sonications.[3]

  • Dilution into Aqueous Buffer:

    • Once the peptide is completely dissolved in DMSO, use a pipette to slowly add your desired aqueous buffer to the DMSO-peptide solution, adding it drop-by-drop while continuously vortexing.

    • Visually inspect the solution for any signs of precipitation (cloudiness).

    • If precipitation occurs, the peptide's solubility limit in that specific DMSO/aqueous buffer ratio has been exceeded. It may be necessary to re-lyophilize the peptide and attempt solubilization in a different solvent system or at a lower final concentration.[3]

SolubilizationWorkflow Start Lyophilized Peptide Equilibrate Equilibrate to Room Temp Start->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge AddSolvent Add Minimal Organic Solvent (e.g., DMSO) Centrifuge->AddSolvent VortexSonication Vortex / Sonicate AddSolvent->VortexSonication CheckDissolution Fully Dissolved? VortexSonication->CheckDissolution CheckDissolution->VortexSonication No AddBuffer Slowly Add Aqueous Buffer CheckDissolution->AddBuffer Yes CheckPrecipitation Precipitation? AddBuffer->CheckPrecipitation Success Soluble Peptide Solution CheckPrecipitation->Success No Failure Re-evaluate Strategy CheckPrecipitation->Failure Yes

Caption: A workflow for the systematic solubilization of hydrophobic peptides.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in sterile, deionized water. Filter through a 0.2 µm syringe filter. Store protected from light.[10]

    • On the day of the experiment, dilute the ThT stock solution in your assay buffer (e.g., PBS, pH 7.4) to a final working concentration of 25 µM.[10]

  • Assay Setup:

    • In a 96-well, non-binding, black plate, add your peptide sample to the wells containing the ThT working solution.

    • Include appropriate controls: buffer with ThT only (blank), and monomeric peptide with ThT (negative control).

  • Measurement:

    • Seal the plate and incubate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~482 nm.[9]

  • Data Analysis:

    • Subtract the blank reading from all samples.

    • Plot the fluorescence intensity versus time to observe the aggregation kinetics.[8]

References

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved February 9, 2026, from [Link]

  • Pacheco, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56158.
  • Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved February 9, 2026, from [Link]

  • Lendel, C., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 596-606.
  • Auer, S., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170029.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved February 9, 2026, from [Link]

  • Kuril, A. K. (2025).
  • Refaei, M. (2011). DLS Protocol.
  • Choi, L., & Singh, B. D. (n.d.). Thioflavin-T (ThT) Aggregation assay v1.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved February 9, 2026, from [Link]

  • Papoian, G. A., & Wolynes, P. G. (2003). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 84(6), 3749-3760.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Agrawal, N. J., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 19992.
  • Dufal, S., et al. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(31), 14337-14351.
  • Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(4), 409-427.
  • Waters Corporation. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Younan, N. D., & Viles, J. H. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Current Pharmaceutical Design, 18(30), 4647-4660.
  • Pignataro, M. F., Herrera, M. G., & Dodero, V. I. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4854.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 241-271.
  • Carpenter, J. F., et al. (2002). Characterization of protein and peptide stability and solubility in non-aqueous solvents. Pharmaceutical Research, 19(12), 1851-1857.
  • Sanchez-Taltavull, D., et al. (2022).
  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved February 9, 2026, from [Link]

  • Meisl, G., et al. (2016). Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide. Scientific Reports, 6, 18728.
  • A. A. Al-Salami, H., et al. (2022).
  • Arnroth, C. (2020).
  • Waters Corporation. (n.d.).
  • Zentriforce Pharma. (n.d.). DLS Services for Peptide Development. Retrieved February 9, 2026, from [Link]

  • G. A. G. S. G. A. G. S. (2001). Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample.
  • Kumar, S., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160659.

Sources

Technical Support Center: Impact of pH on the Stability of Tyrosyl-prolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Chemical Stability & Degradation Kinetics | Audience: R&D Scientists[1]

Core Stability Directive

The Critical Insight: Tyrosyl-prolinamide (Tyr-Pro-NH₂) is kinetically unstable at neutral and basic pH due to a specific intramolecular degradation pathway: Diketopiperazine (DKP) formation .

Unlike standard peptides where hydrolysis is the primary concern, Tyrosyl-prolinamide undergoes a rapid, pH-driven cyclization to form Cyclo(Tyr-Pro) (Maculosin) and releases ammonia. This reaction is significantly faster for the amide form than the acid form because the C-terminal amide lacks the electrostatic protection of a carboxylate anion at high pH.

Immediate Handling Rules:

  • ⛔ DO NOT store in phosphate buffers at pH > 7.0 for extended periods (>4 hours).

  • ⛔ DO NOT heat solutions above 30°C unless at acidic pH (< 4.0).

  • ✅ DO maintain stock solutions in 0.1% Trifluoroacetic Acid (TFA) or 10 mM Acetic Acid (pH 3–4).

  • ✅ DO analyze purity immediately upon reconstitution using the specific HPLC method defined below.

The Mechanism: Why pH Dictates Stability

The stability of Tyrosyl-prolinamide is governed by the protonation state of the N-terminal Tyrosine amine.

  • Acidic pH (pH < 4.0): The N-terminal amine is protonated (

    
    ). It is non-nucleophilic and cannot attack the C-terminal carbonyl. The peptide is STABLE .[2]
    
  • Basic pH (pH > 7.5): The N-terminal amine is deprotonated (

    
    ). The Proline residue induces a cis-conformation turn, positioning the amine perfectly to attack the C-terminal amide carbonyl. This leads to cyclization and the irreversible formation of the DKP byproduct.
    
Degradation Pathway Diagram

G cluster_0 Critical Degradation Pathway (Basic pH) Linear Tyrosyl-prolinamide (Linear Form) H-Tyr-Pro-NH₂ Inter Tetrahedral Intermediate Linear->Inter pH > 7.0 (Nucleophilic Attack) Hydrolysis Tyrosyl-proline (Acid Form) H-Tyr-Pro-OH Linear->Hydrolysis pH < 3.0 (Acid Hydrolysis) DKP Cyclo(Tyr-Pro) (Diketopiperazine) Inter->DKP Cyclization Ammonia Ammonia (NH₃) Inter->Ammonia

Figure 1: The dominant degradation pathway for Tyrosyl-prolinamide is the base-catalyzed cyclization to Diketopiperazine (DKP).

Troubleshooting Guide & FAQs
Q1: I observe a new peak eluting after my main peak on Reverse Phase HPLC. What is it?

Diagnosis: This is likely Cyclo(Tyr-Pro) (the DKP form). Explanation: The cyclic DKP form is more hydrophobic than the linear dipeptide amide because it loses the charged N-terminal amine and the polar C-terminal amide groups, forming a neutral ring. Consequently, it retains longer on a C18 column. Action: Check the pH of your sample buffer. If it was left at pH 7 or higher, degradation has occurred. Re-acidify to pH 3 to stop further conversion, but the DKP formation is irreversible.

Q2: Why is the amide (Tyr-Pro-NH₂) less stable than the acid (Tyr-Pro-OH) at pH 8?

Expert Insight: At pH 8, the C-terminus of the acid form is ionized to a carboxylate anion (


). This negative charge electrostatically repels the incoming nucleophilic amine and reduces the electrophilicity of the carbonyl carbon, protecting it from cyclization.
The amide form (

) remains neutral at pH 8. It lacks this electrostatic shield, making the carbonyl carbon highly susceptible to nucleophilic attack by the N-terminal amine.
Q3: Can I use DMSO to store stock solutions?

Recommendation: Yes, but with caution. Protocol: Dissolve the peptide in dry DMSO. However, ensure the DMSO is not contaminated with water or trace bases (amines). For long-term storage, we recommend adding 0.1% TFA to the DMSO to ensure the "apparent pH" remains acidic, keeping the N-terminus protonated.

Technical Data & Protocols
Table 1: Estimated Half-Life (

) of Tyrosyl-prolinamide at 25°C
[1]
pH ConditionDominant MechanismEstimated StabilityStorage Recommendation
pH 2.0 - 4.0 Acid Hydrolysis (Slow)> 6 Months (4°C)Recommended (Liquid)
pH 7.4 (PBS) DKP Formation12 - 24 HoursUse Immediately
pH 9.0 DKP Formation (Rapid)< 2 HoursAvoid
Protocol: Analytical HPLC for Stability Monitoring

Use this method to separate the Linear Amide from the Cyclic DKP.

Equipment: HPLC with UV detection (214 nm and 280 nm). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient Profile:

Time (min) % Buffer B Flow Rate (mL/min)
0.0 5 1.0
10.0 40 1.0
12.0 95 1.0

| 15.0 | 5 | 1.0 |[1]

Expected Retention:

  • Tyrosyl-prolinamide (Linear): ~4–6 min (More Polar)[1]

  • Cyclo(Tyr-Pro) (DKP): ~8–10 min (More Hydrophobic)[1]

Workflow: Stability Stress Test

Execute this workflow to validate the stability of your specific formulation.

Workflow Start Start: Reconstitute Tyr-Pro-NH₂ Split Split into Aliquots Start->Split CondA Condition A: pH 3.0 (Acetate) Split->CondA CondB Condition B: pH 7.4 (PBS) Split->CondB CondC Condition C: pH 9.0 (Borate) Split->CondC Incubate Incubate at 25°C (Timepoints: 0h, 4h, 24h) CondA->Incubate CondB->Incubate CondC->Incubate Quench Quench Aliquots Add 5% TFA (pH -> 2.0) Incubate->Quench Analyze HPLC Analysis (Quantify Linear vs DKP) Quench->Analyze

Figure 2: Workflow for assessing pH-dependent degradation kinetics.

References
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link

  • Capasso, S., et al. (1991). Mechanism of diketopiperazine formation from dipeptide amides. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during the degradation of dipeptides.[3][4] Science. Link

  • PubChem. (n.d.). Tyrosyl-proline Compound Summary. National Center for Biotechnology Information. Link

  • BenchChem. (2025). Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis. BenchChem Technical Guides. Link

Sources

Validation & Comparative

Structural and Functional Analysis: H-Tyr-Pro-NH2 HCl vs. H-Pro-Tyr-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural and functional comparison between H-Tyr-Pro-NH2 (L-Tyrosyl-L-Proline Amide) and H-Pro-Tyr-NH2 (L-Prolyl-L-Tyrosine Amide).

Critical Nomenclature Correction: The user prompt associates the identifier "Noopept" with the sequence H-Pro-Tyr-NH2 . Scientifically, "Noopept" refers to N-phenylacetyl-L-prolylglycine ethyl ester (GVS-111) , a specific synthetic racetam-like compound that metabolizes into Cyclo-Pro-Gly.

  • Scope of Guide: To respect the user's experimental parameters, this guide compares the chemical sequences provided : the dipeptide H-Tyr-Pro-NH2 versus its regioisomer H-Pro-Tyr-NH2 .

  • Relevance: These molecules represent a study in sequence reversal (retro-isomerism) . Their comparison highlights critical principles in peptide stability, transporter affinity (PEPT1), and N-terminal enzymatic resistance.

Part 1: Structural Chemistry & Physicochemical Properties

The two compounds are constitutional isomers (specifically, sequence isomers). They share the same molecular formula but differ in the connectivity of their amino acid residues.

1. Molecular Architecture
  • H-Tyr-Pro-NH2 (TP-NH2):

    • N-Terminus: Tyrosine (Primary amine, Phenolic -OH).

    • Peptide Bond: Formed between Tyr-Carboxyl and Pro-Nitrogen.

    • C-Terminus: Proline Amide.

    • Key Feature: The Tyrosine residue is exposed to aminopeptidases. The Proline is C-terminal.

  • H-Pro-Tyr-NH2 (PT-NH2):

    • N-Terminus: Proline (Secondary amine, Pyrrolidine ring).

    • Peptide Bond: Formed between Pro-Carboxyl and Tyr-Nitrogen.

    • C-Terminus: Tyrosine Amide.

    • Key Feature: The N-terminal Proline (imino acid) creates a unique steric environment that often blocks standard aminopeptidase degradation.

2. Physicochemical Comparison Table
PropertyH-Tyr-Pro-NH2 (HCl Salt)H-Pro-Tyr-NH2 (Isomer)
Molecular Weight ~277.32 g/mol (Free base)~277.32 g/mol (Free base)
N-Terminal pKa ~9.1 (Primary Amine)~10.6 (Secondary Amine - Pro)
Hydrophobicity Moderate (Tyr aromatic ring)Moderate (Tyr aromatic ring)
Solubility (Water) High (HCl salt form)High
H-Bond Donors 4 (Amine, Amide, Phenol)4
Peptide Bond Nature cis/trans isomerization possible at ProStandard trans preference
Part 2: Metabolic Stability & Signaling Logic

The primary differentiator between these two peptides is their susceptibility to enzymatic cleavage.

1. The "Proline Effect" on Stability
  • H-Tyr-Pro-NH2: This sequence is a substrate for Dipeptidyl Peptidase IV (DPP-IV) if the N-terminus is X-Pro (where X is an amino acid). However, standard Aminopeptidase N (APN) can cleave the N-terminal Tyrosine relatively easily, releasing free Tyrosine and Proline-amide.

  • H-Pro-Tyr-NH2: N-terminal Proline confers significant resistance to non-specific aminopeptidases. Most aminopeptidases require a primary amine and a non-proline residue at P1 to cleave efficiently. This isomer is predicted to have a significantly longer half-life in plasma.

2. Transport Mechanisms (PEPT1/PEPT2)

Di- and tripeptides are absorbed via the PEPT1 transporter in the intestine.

  • Tyr-Pro is a known high-affinity substrate for PEPT1.

  • Pro-Tyr also binds PEPT1 but with different kinetics due to the N-terminal imino ring.

3. Signaling Pathway Visualization

The following diagram illustrates the differential degradation pathways and potential bioactivity.

Peptide_Metabolism Fig 1. Differential Metabolic Fate: Tyr-Pro (TP) is susceptible to cleavage, while Pro-Tyr (PT) exhibits N-terminal resistance. TP H-Tyr-Pro-NH2 (Substrate A) APN Aminopeptidase N (Degradation) TP->APN Rapid Cleavage DPP DPP-IV (Specific Cleavage) TP->DPP Potential Substrate (X-Pro motif) PEPT PEPT1 Transporter (Intestinal Absorption) TP->PEPT High Affinity PT H-Pro-Tyr-NH2 (Substrate B) PT->APN Resistant (Steric Hindrance) PT->DPP Not a Substrate PT->PEPT Moderate Affinity Tyr L-Tyrosine (Precursor) APN->Tyr Pro L-Proline-NH2 APN->Pro

Part 3: Experimental Protocols

To validate the stability and identity of these isomers, the following protocols are recommended.

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the half-life (


) of H-Tyr-Pro-NH2 vs. H-Pro-Tyr-NH2 in human plasma.
  • Preparation:

    • Prepare 10 mM stock solutions of both peptides in PBS (pH 7.4).

    • Thaw pooled human plasma at 37°C.

  • Incubation:

    • Add peptide stock to plasma to a final concentration of 100 µM.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At time points

      
       min, remove 100 µL aliquots.
      
  • Quenching:

    • Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

    • Vortex for 30s, Centrifuge at 10,000g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor: Parent ion

      
      .
      
    • Differentiation: Use retention time (Tyr-Pro and Pro-Tyr will separate on C18 columns due to hydrophobicity differences).

Protocol B: HPLC Separation of Regioisomers

Objective: Establish a QC method to distinguish the two isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0-5% B over 15 mins (Slow gradient required due to high polarity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (Peptide bond) and 280 nm (Tyrosine absorption).

  • Expected Result: H-Tyr-Pro-NH2 generally elutes earlier than H-Pro-Tyr-NH2 due to the exposed polar amine of Tyrosine interacting more with the aqueous phase, whereas the Pro-Tyr N-terminus is slightly more lipophilic in the folded state.

Part 4: Scientific Note on "Noopept"

It is imperative for the researcher to distinguish the compounds in this guide from the commercial nootropic Noopept :

  • Commercial Noopept:

    
    -phenylacetyl-
    
    
    
    -prolylglycine ethyl ester.[1]
  • Mechanism: Metabolizes to Cyclo-Pro-Gly .

  • Relation to H-Pro-Tyr-NH2: There is no direct structural relation other than the presence of a Proline residue. H-Pro-Tyr-NH2 should be investigated as a distinct chemical entity with potentially unique properties (e.g., possible interaction with opioid receptors or transporters) rather than a direct Noopept analog.

References
  • Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 883-894. Link

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24. Link

  • Gudasheva, T. A., et al. (1996). The major metabolite of noopept: cyclo-L-prolylglycine. Pharmaceutical Chemistry Journal, 30, 235–237. Link

  • Vig, B. S., et al. (2003). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. Pharmaceutical Research, 20(9), 1381-1388. (Reference for Proline-mediated hydrolysis resistance). Link

Sources

A-Senior-Application-Scientist-s-Guide-to-NMR-Spectrum-Analysis-of-H-TYR-PRO-NH2-HCL

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique, offering unparalleled insights into molecular structure and dynamics in solution.[1][2] This guide provides a comprehensive analysis of the NMR spectrum of the dipeptide H-TYR-PRO-NH2 HCL, comparing 1D and 2D NMR methodologies. As Senior Application Scientists, our goal is to not only present data but to illuminate the strategic choices behind the experimental design, ensuring a robust and self-validating analytical approach.

The Subject Molecule: H-TYR-PRO-NH2 HCL

H-TYR-PRO-NH2, or Tyrosyl-Prolinamide, is a dipeptide composed of L-tyrosine and L-proline, with a C-terminal amide. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical factor for high-quality NMR analysis. Understanding the distinct structural features of its constituent amino acids is fundamental to interpreting its NMR spectrum.

  • L-Tyrosine (Tyr): An aromatic amino acid with a phenolic side chain. Its protons can be categorized into the backbone (α-H, NH) and the side chain (β-protons and aromatic ring protons).[3]

  • L-Proline (Pro): A unique cyclic amino acid where the side chain forms a pyrrolidine ring with the backbone amine. This conformational rigidity significantly influences the peptide's structure. The imino acid nature of proline means it lacks a backbone amide proton when it is not the N-terminal residue. In this dipeptide, however, the N-terminal tyrosine has a primary amine.

  • C-Terminal Amide (-NH2): This modification replaces the C-terminal carboxylic acid, influencing the overall charge and hydrogen bonding potential of the molecule.

The Power of NMR in Peptide Analysis

NMR spectroscopy is instrumental in determining the three-dimensional structures of peptides and proteins in a solution state that mimics their physiological environment.[1][2] It provides detailed information on:

  • Primary Structure Confirmation: Verifying the amino acid sequence.

  • Secondary Structure Elements: Identifying structural motifs like turns and helices.

  • Three-Dimensional Fold: Elucidating the overall spatial arrangement of the molecule.

  • Molecular Dynamics: Probing conformational changes and flexibility.

Part 1: 1D ¹H-NMR Spectroscopy - The Foundational Overview

One-dimensional proton (¹H) NMR is the initial and most fundamental step in the structural characterization of organic molecules, including peptides.[4] It provides crucial information based on chemical shifts, peak integrals, and multiplicity (splitting patterns).[4]

Experimental Protocol: 1D ¹H-NMR
  • Sample Preparation: A pure sample of H-TYR-PRO-NH2 HCL is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or a mixture like 90% H₂O/10% D₂O. The choice of solvent is critical; D₂O is often used to minimize the large water signal, but it can lead to the exchange of labile protons (e.g., NH, OH).[5] For observing these exchangeable protons, a solvent system with a majority of H₂O is preferred, coupled with solvent suppression techniques.[5]

  • Internal Standard: A small amount of a reference compound like Tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is added to calibrate the chemical shift scale to 0 ppm.[6]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A standard 1D proton experiment is run, involving a series of radiofrequency pulses and acquisition of the resulting free induction decay (FID).

  • Data Processing: The FID is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are applied to obtain a clean, interpretable spectrum.

Interpreting the 1D ¹H-NMR Spectrum of H-TYR-PRO-NH2 HCL

The 1D ¹H-NMR spectrum reveals distinct signals for the different types of protons in the molecule. The expected chemical shift regions are as follows:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Tyrosine Aromatic (H2', H6' & H3', H5') 6.8 - 7.2Doublets2H + 2H
Tyrosine α-H ~4.0 - 4.5Triplet or Doublet of Doublets1H
Tyrosine β-H ~2.8 - 3.2Multiplet2H
Proline α-H ~4.2 - 4.6Multiplet1H
Proline β-H, γ-H, δ-H ~1.8 - 3.8Multiplets2H + 2H + 2H
N-terminal NH₃⁺ ~7.5 - 8.5 (in H₂O)Broad Singlet3H
C-terminal NH₂ ~7.0 - 8.0 (in H₂O)Two Broad Singlets1H + 1H

Table 1: Predicted ¹H-NMR Chemical Shifts, Multiplicities, and Integrations for H-TYR-PRO-NH2 HCL.

Causality Behind Experimental Choices: The use of a high-field spectrometer is crucial for achieving better signal dispersion, which is particularly important for complex molecules like peptides where signal overlap can be a significant issue.

Part 2: 2D NMR Spectroscopy - Unraveling Connectivity

While 1D NMR provides a foundational overview, 2D NMR techniques are essential for unambiguously assigning signals and determining the through-bond and through-space connectivity of atoms.[7] For a dipeptide like H-TYR-PRO-NH2, COSY and HSQC experiments are particularly informative.

Experimental Workflow: 2D NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample H-TYR-PRO-NH2 HCL in 90% H2O/10% D2O NMR_Spec High-Field NMR Spectrometer Sample->NMR_Spec OneD 1D ¹H-NMR NMR_Spec->OneD COSY 2D ¹H-¹H COSY NMR_Spec->COSY HSQC 2D ¹H-¹³C HSQC NMR_Spec->HSQC Assign_1D Initial 1D Assignment OneD->Assign_1D Assign_COSY Through-Bond Connectivity (Spin System Identification) COSY->Assign_COSY Assign_HSQC ¹H-¹³C One-Bond Correlation HSQC->Assign_HSQC Structure_Confirm Structure Confirmation Assign_1D->Structure_Confirm Assign_COSY->Structure_Confirm Assign_HSQC->Structure_Confirm

Caption: Workflow for 2D NMR analysis of H-TYR-PRO-NH2 HCL.

2D ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[8] This is invaluable for identifying the spin systems of individual amino acid residues.

Interpreting the COSY Spectrum:

  • Diagonal Peaks: The 1D ¹H-NMR spectrum appears along the diagonal.[8]

  • Cross-Peaks: Off-diagonal peaks indicate coupling between two protons.[8][9] For example, a cross-peak will connect the α-H and β-H signals of the tyrosine residue. Similarly, the interconnected protons of the proline ring (α-H, β-H, γ-H, and δ-H) will show a network of cross-peaks.

This allows for the unambiguous assignment of protons within each amino acid's spin system.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly attached to a carbon atom.[7] This provides a powerful method for assigning carbon signals based on their attached, and often already assigned, protons.

Interpreting the HSQC Spectrum:

  • Each peak in the HSQC spectrum represents a C-H bond. The x-axis corresponds to the ¹H chemical shift, and the y-axis corresponds to the ¹³C chemical shift.

  • By identifying the proton chemical shift of a peak, we can determine the chemical shift of the carbon it is attached to. This is particularly useful for resolving ambiguities in the crowded aliphatic region of the carbon spectrum.

Carbon Type Expected ¹³C Chemical Shift (δ, ppm) Correlated Protons
Tyrosine Cα ~55Tyr α-H
Tyrosine Cβ ~37Tyr β-H
Tyrosine Aromatic Carbons ~115 - 156Tyr Aromatic Protons
Proline Cα ~60Pro α-H
Proline Cβ ~30Pro β-H
Proline Cγ ~25Pro γ-H
Proline Cδ ~47Pro δ-H
Carbonyl Carbons ~170 - 175None (No attached protons)

Table 2: Predicted ¹³C-NMR Chemical Shifts for H-TYR-PRO-NH2 HCL and their corresponding correlated protons in an HSQC experiment.

Part 3: Comparative Analysis and Advanced Techniques

While 1D and 2D NMR are foundational, other analytical techniques and more advanced NMR experiments offer complementary information.

Technique Information Provided Advantages Limitations
1D ¹H-NMR Basic structural information, proton count.[4]Fast, simple, good for initial assessment.Signal overlap in complex molecules, limited connectivity information.
2D COSY Through-bond proton-proton connectivity.[7]Identifies spin systems, resolves overlap.Can be complex to interpret, does not show through-space correlations.
2D HSQC One-bond proton-carbon connectivity.[7]Excellent for carbon signal assignment, high sensitivity.Only shows directly attached C-H pairs.
Mass Spectrometry Molecular weight, fragmentation pattern.High sensitivity, accurate mass determination.Provides no information on 3D structure or connectivity.
X-ray Crystallography High-resolution 3D structure in solid state.Atomic-level detail.Requires crystal formation, solid-state structure may differ from solution.

Table 3: Comparison of Analytical Techniques for Peptide Characterization.

For more complex peptides, or to gain deeper structural insights, other NMR experiments would be employed:

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those directly coupled. This is extremely useful for identifying complete amino acid spin systems.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. This is the primary experiment used for determining the 3D structure of peptides and proteins.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems and assigning quaternary carbons.[12]

Logical Relationship of NMR Experiments for Structure Elucidation

G OneD 1D ¹H-NMR (Initial Proton Map) COSY 2D COSY (H-H Connectivity, Spin Systems) OneD->COSY TOCSY 2D TOCSY (Complete Spin Systems) OneD->TOCSY HSQC 2D HSQC (C-H One-Bond Connectivity) OneD->HSQC COSY->HSQC Aids Proton Assignment NOESY 2D NOESY (Through-Space Proton Proximity) COSY->NOESY Provides Full Assignment TOCSY->HSQC Aids Proton Assignment TOCSY->NOESY Provides Full Assignment HMBC 2D HMBC (C-H Long-Range Connectivity) HSQC->HMBC Confirms Assignments HSQC->NOESY Provides Full Assignment HMBC->NOESY Provides Full Assignment Structure 3D Structure Calculation NOESY->Structure

Caption: Logical flow of NMR experiments for peptide structure determination.

Conclusion

The NMR analysis of H-TYR-PRO-NH2 HCL demonstrates the synergistic power of 1D and 2D NMR techniques. While 1D ¹H-NMR provides a rapid, essential overview, 2D experiments like COSY and HSQC are indispensable for the definitive assignment of proton and carbon signals. This guide has outlined not just the "how" but the "why" of these experimental choices, providing a framework for a rigorous, self-validating approach to peptide characterization. For drug development professionals and researchers, a thorough understanding of these NMR methodologies is paramount for confirming molecular identity, assessing purity, and ultimately, understanding the structure-function relationships that govern biological activity.

References

  • Sadler, P. J., & Viles, J. H. (1996). 1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma. European Journal of Biochemistry, 242(3), 553-563.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Lee, C. G., et al. (2019). Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α. Scientific Reports, 9(1), 1-10.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline containing dipeptide derivatives measured in methanol. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(1), 1665-1673.
  • Genicbio. (n.d.). H-Tyr-Tyr-NH2 peptide. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. (2026). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • PubChem. (n.d.). H-Tyr(But)-NH-C2H5.HCl. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]

  • NCERT. (n.d.). Biomolecules. Retrieved from [Link]

  • PubMed. (n.d.). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2021). Peptide NMR / Structure elucidation. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Tyr-Pro-NH2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of Tyr-Pro-NH2 (Tyrosyl-Prolinamide), a bioactive dipeptide analog. It is designed for researchers requiring precise structural characterization and differentiates between standard fragmentation pathways and common experimental artifacts like diketopiperazine (DKP) formation.

Executive Summary

Tyr-Pro-NH2 (MW: 277.14 Da) presents a specific challenge in tandem mass spectrometry (MS/MS) due to the structural influence of the proline residue and the C-terminal amide. Unlike larger peptides that follow predictable backbone cleavage patterns (


/

series), this dipeptide is prone to cyclization-induced fragmentation , leading to the formation of stable diketopiperazine (DKP) product ions.

This guide compares the fragmentation behavior of Tyr-Pro-NH2 under Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , highlighting why HCD is the superior modality for definitive identification due to its ability to retain low-mass diagnostic immonium ions.

Theoretical Fragmentation & Mechanism

The fragmentation of protonated Tyr-Pro-NH2 (


, m/z 278.15) is driven by the mobile proton model, but the presence of the proline side chain facilitates a nucleophilic attack that competes with standard amide bond hydrolysis.
The "Proline Effect" and DKP Formation

In standard peptide fragmentation, the


 ion is typically an oxazolone structure. However, for X-Pro dipeptides (especially amides), the N-terminal amine nucleophilically attacks the carbonyl carbon of the proline residue. This results in the expulsion of ammonia (

Da) and the formation of a cyclic diketopiperazine (DKP) structure (cyclo-Tyr-Pro).
  • Precursor:

    
    
    
  • Dominant Pathway (DKP): $[M+H]^+ \rightarrow [M+H - NH_3]^+ $ (m/z 261.12)

  • Standard Pathway (

    
    ):  Cleavage of the peptide bond yields the proline-amide fragment.
    
Diagnostic Ion Table
Ion TypeStructureFormulaMonoisotopic Mass (m/z)Note
Precursor


278.15 Protonated parent

/ DKP
cyclo(Tyr-Pro)

261.12 Dominant Peak. Loss of

(-17 Da)

Tyr Immonium

136.08 Diagnostic for Tyrosine

Pro-NH2

115.09 Proline amide fragment
Immonium Pro Immonium

70.07 Diagnostic for Proline

Comparative Analysis: CID vs. HCD Performance

The choice of fragmentation mode critically impacts the spectral quality for small dipeptides.

Comparison Matrix
FeatureCID (Trap-Type) HCD (Beam-Type) Verdict
Low Mass Cutoff Yes. Ions < 1/3 of precursor m/z are often lost (e.g., m/z 70).No. Full mass range detection.HCD Wins for small molecule sequencing.
DKP Formation High. Slow heating favors rearrangement to thermodynamically stable DKP.Moderate. Faster activation can access direct bond cleavage pathways.HCD provides more structural diversity.
Immonium Ions Poor. Tyr (136) may be seen; Pro (70) often lost.Excellent. Both 136 and 70 are intense.HCD confirms amino acid composition.
Internal Fragments Limited to primary backbone cleavages.Richer internal fragmentation (a-ions).HCD offers higher confidence.
Technical Insight: The "Low Mass Cutoff" Trap

In Ion Trap CID, the resonance excitation voltage used to fragment the precursor causes instability for ions with m/z ratios lower than roughly one-third of the precursor.

  • For Tyr-Pro-NH2 (m/z 278): The cutoff is

    
     m/z.
    
  • Consequence: The Proline immonium ion (m/z 70) is blind to standard CID scans, leading to potential ambiguity in sequence assignment. HCD (performed in a collision cell with Orbitrap/TOF detection) has no such limitation.

Fragmentation Pathway Visualization

The following diagram illustrates the competing pathways between standard backbone cleavage and the cyclization reaction leading to the DKP artifact.

TyrProFragmentation Precursor [M+H]+ Precursor m/z 278.15 Transition Transition State (Nucleophilic Attack) Precursor->Transition Slow Heating y1 y1 Ion (Pro-NH2) m/z 115.09 Precursor->y1 Direct Cleavage (Peptide Bond) a1 a1 Ion (Tyr Immonium) m/z 136.08 Precursor->a1 b-type cleavage (-CO) DKP DKP Ion (b2) [M+H - NH3]+ m/z 261.12 Transition->DKP Cyclization (-NH3, 17 Da) DKP->a1 Ring Opening (-CO -Pro residue) ProImm Pro Immonium m/z 70.07 y1->ProImm HCD High Energy

Caption: Fragmentation pathway of Tyr-Pro-NH2 showing the competition between direct backbone cleavage (y1) and cyclization to the Diketopiperazine (DKP/b2) ion.

Experimental Protocol (Self-Validating)

To ensure reproducible data and confirm the identity of Tyr-Pro-NH2, follow this optimized Direct Infusion HCD protocol.

Reagents & Prep[1]
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid higher acid concentrations which may suppress amide protonation).

  • Concentration: 1 µM (High sensitivity is required to see minor fragments).

Instrument Parameters (Orbitrap Example)
  • Ion Source: ESI Positive Mode.

  • Isolation Window: 1.0 m/z (Narrow window prevents interference from isotopic impurities).

  • Fragmentation Mode: HCD (Higher-Energy Collisional Dissociation).[1]

  • Collision Energy (NCE): Stepped NCE 25, 30, 35%.

    • Reasoning: Low energy (25%) preserves the molecular ion; High energy (35%) ensures generation of the diagnostic m/z 70 ion.

  • Scan Range: m/z 50 – 300. (Crucial: Start at 50 to capture the Proline immonium ion).

Validation Steps (Quality Control)
  • Step 1: Verify Precursor at m/z 278.15 ± 0.01.

  • Step 2: Check for Neutral Loss of 17 Da (Peak at 261.12). If this peak is absent, the C-terminus may not be an amide (check for acid form, m/z 279

    
     261 loss of 18).
    
  • Step 3: Confirm presence of m/z 136.08 (Tyr) and m/z 70.07 (Pro).

References

  • Matrix Science. "Peptide Fragmentation Nomenclature." Mascot Help. [Link]

  • Olsen, J. V., et al. "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods, 2007. [Link]

  • Harrison, A. G. "Gas-phase chemistry of protonated peptides." Journal of Mass Spectrometry. (Discusses DKP formation mechanisms). [Link]

Sources

A Guide to Orthogonal Purity Validation: A Comparative Analysis of RP-HPLC and Elemental Analysis for Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Peptide Science

In the landscape of research and therapeutic development, the purity of a synthetic peptide is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Even minute impurities, such as deletion sequences from a flawed synthesis or residual salts from purification, can drastically alter a peptide's biological activity, immunogenicity, and toxicological profile.[1] Consequently, regulatory bodies and discerning researchers demand a comprehensive and robust characterization of any peptide destined for clinical or advanced research applications.[2][3]

This guide moves beyond simplistic protocol lists to offer an in-depth comparison of two powerful, orthogonal techniques for peptide purity validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Elemental Analysis (EA). While RP-HPLC is the undisputed gold standard for assessing peptidic, sequence-related impurities, Elemental Analysis provides an absolute, fundamental measure of a sample's chemical composition. Understanding the distinct principles, strengths, and limitations of each method is paramount for designing a self-validating system that ensures the unequivocal purity of your peptide product. We will explore the causality behind the experimental choices in each method, providing the technical insights necessary for confident implementation and data interpretation.

The Workhorse of Purity: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of peptide analysis due to its exceptional resolving power, sensitivity, and reproducibility.[4] It excels at separating the target peptide from impurities that are structurally very similar, such as truncated sequences, deletion products, or side-chain modified species.[1]

The Principle of Separation: A Hydrophobicity Contest

The fundamental principle of RP-HPLC is the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[5]

  • Stationary Phase: The column is typically packed with silica particles that have been chemically modified with hydrophobic alkyl chains, most commonly 18-carbon chains (C18). This creates a "greasy" surface.

  • Mobile Phase: A mixture of a polar aqueous solvent (Solvent A, e.g., water) and a less polar organic solvent (Solvent B, e.g., acetonitrile) is pumped through the column.[6]

  • Separation: When the peptide mixture is injected, more hydrophobic peptides will interact more strongly with the C18 stationary phase and "stick" to the column longer. Less hydrophobic (more polar) peptides will have a greater affinity for the mobile phase and travel through the column more quickly. By gradually increasing the concentration of the organic solvent (a "gradient elution"), the bound peptides are progressively eluted from the column in order of increasing hydrophobicity, allowing for their separation.[7]

The Critical Role of Ion-Pairing Agents (TFA)

Peptides are charged molecules, and these charges can lead to undesirable interactions with the silica backbone of the stationary phase, resulting in poor peak shapes (tailing) and reduced resolution.[8] To counteract this, an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to the mobile phase.[9] TFA serves two key functions:

  • Neutralization: It forms an ion pair with the positively charged residues (like Lysine and Arginine) on the peptide, effectively neutralizing their charge.[10]

  • Improved Retention: This ion pair behaves as a more hydrophobic entity, enhancing its interaction with the stationary phase and leading to sharper, more symmetrical peaks.[11]

Experimental Protocol: Purity Determination by Analytical RP-HPLC

This protocol represents a robust starting point for most synthetic peptides.

1. Sample & Mobile Phase Preparation:

  • Causality: Proper preparation is critical to prevent system contamination and ensure reproducible results.

  • Step 1.1 (Sample): Accurately weigh ~1 mg of the lyophilized peptide and dissolve it in an appropriate solvent (e.g., HPLC-grade water or 5% acetonitrile in water) to a final concentration of 1 mg/mL. Vortex thoroughly.

  • Step 1.2 (Filtration): Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial. This removes any particulates that could clog the column or tubing.

  • Step 1.3 (Mobile Phase A): Prepare 1 L of 0.1% (v/v) TFA in HPLC-grade water.

  • Step 1.4 (Mobile Phase B): Prepare 1 L of 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Step 1.5 (Degassing): Degas both mobile phases by sparging with helium or using an inline vacuum degasser to prevent air bubbles from interfering with the pump and detector.

2. Instrumentation & Conditions:

  • Causality: The choice of column and gradient conditions directly dictates the separation efficiency. A C18 column is the industry standard for its versatility with a wide range of peptide hydrophobicities.[6]

  • Step 2.1 (System): A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and UV detector.[12]

  • Step 2.2 (Column): A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Step 2.3 (Column Temperature): 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Step 2.4 (Flow Rate): 1.0 mL/min.

  • Step 2.5 (Injection Volume): 10 µL.

  • Step 2.6 (UV Detection): Monitor at 214 nm. Rationale: The peptide backbone itself strongly absorbs UV light at wavelengths between 210-220 nm, making this range suitable for detecting all peptides, regardless of their amino acid composition.[13] If the peptide contains aromatic residues (Trp, Tyr, Phe), monitoring at 280 nm can also be performed.[14]

  • Step 2.7 (Gradient Program):

    Time (min) % Mobile Phase B
    0.0 5
    25.0 65
    27.0 95
    30.0 95
    31.0 5

    | 35.0 | 5 |

3. Data Analysis:

  • Causality: The area percent method assumes that all components have a similar UV response at 214 nm, which is a reasonable approximation for peptides and their related impurities.

  • Step 3.1 (Integration): Integrate the area of all peaks in the resulting chromatogram.

  • Step 3.2 (Calculation): Calculate the purity as the percentage of the main peak area relative to the total area of all integrated peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Visualization & Limitations

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve & Filter Peptide Sample HPLC HPLC System: Pump, Injector, Column Sample->HPLC MobilePhase Prepare & Degas Mobile Phases A+B MobilePhase->HPLC Detector UV Detector (214 nm) HPLC->Detector Eluent Chromatogram Generate Chromatogram Detector->Chromatogram Signal Purity Calculate Purity (Area % Method) Chromatogram->Purity

Caption: Workflow for Peptide Purity Analysis by RP-HPLC.

Limitations of RP-HPLC:

  • Relative Purity: RP-HPLC provides a relative purity value based on UV absorbance. It does not account for non-UV-absorbing impurities like water, residual solvents, or salts (e.g., TFA, NaCl).[15]

  • Co-elution: Structurally very similar impurities may co-elute with the main peak, leading to an overestimation of purity.

  • Standard Dependency: For absolute quantification (determining the exact mass of peptide), a certified reference standard is required, which is often unavailable.

The Absolute Truth: Elemental Analysis (EA)

Elemental Analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful orthogonal technique that provides a fundamentally different and absolute measure of purity.[16] It determines the mass percentage of C, H, and N in the bulk sample, which is then compared to the theoretical composition calculated from the peptide's molecular formula.

The Principle of Measurement: Combustion and Detection

The technique is conceptually straightforward:

  • Combustion: A precisely weighed amount of the lyophilized peptide is combusted in a furnace at high temperatures (~1000 °C) in the presence of pure oxygen.

  • Conversion: This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂).

  • Separation & Detection: The resulting gas mixture is passed through a separation column (typically gas chromatography) and measured by a thermal conductivity detector. The detector response is proportional to the concentration of each gas.

Why It Is a Self-Validating System

The power of EA lies in its reliance on first principles. The "standard" for the measurement is the peptide's own theoretical elemental composition, derived from its known molecular formula. A close agreement between the measured and theoretical values validates not only the peptide's identity but also its bulk purity, confirming the absence of significant non-peptidic contaminants. Deviations directly point to the presence of impurities like residual water (which alters the H and O percentage) or salts (which contain no C, H, or N, thus depressing the measured percentages).[17]

Experimental Protocol: Purity Assessment via CHN Analysis

1. Theoretical Calculation (The In-Silico Standard):

  • Causality: This step establishes the benchmark against which the experimental data will be judged. It is the most critical step for accurate interpretation.

  • Step 1.1: Determine the precise molecular formula of the peptide (e.g., CₓHᵧNₐOᵦS꜀).

  • Step 1.2: Account for any counter-ions. Peptides purified by RP-HPLC are typically TFA salts. The number of TFA molecules (C₂HF₃O₂) associated with the peptide depends on the number of basic residues (Lys, Arg, His, N-terminus).

  • Step 1.3: Calculate the exact molecular weight of the complete peptide-salt complex.

  • Step 1.4: Calculate the theoretical mass percentages for C, H, and N.

    • %C = (Number of C atoms * 12.011) / Total MW * 100

    • %H = (Number of H atoms * 1.008) / Total MW * 100

    • %N = (Number of N atoms * 14.007) / Total MW * 100

2. Instrumentation & Analysis:

  • Causality: Precision and accuracy are paramount. A calibrated microbalance and certified standards ensure the reliability of the measurement.

  • Step 2.1 (Calibration): Calibrate the CHN analyzer using a certified organic standard with known C, H, and N content (e.g., acetanilide). This ensures the instrument's detector response is accurate.

  • Step 2.2 (Sample Preparation): In a controlled-humidity environment, accurately weigh 1-2 mg of the lyophilized peptide into a tin capsule using a calibrated microbalance.

  • Step 2.3 (Analysis): Place the capsule into the instrument's autosampler. The instrument will automatically perform the combustion and detection cycle.

  • Step 2.4 (Replicates): Analyze at least three replicate samples to ensure precision.

3. Data Interpretation:

  • Causality: The comparison validates the sample's composition. A generally accepted tolerance is ±0.4% absolute deviation from the theoretical value for each element.

  • Step 3.1: Average the experimental %C, %H, and %N values from the replicates.

  • Step 3.2: Compare the experimental average to the calculated theoretical values. If the experimental values are within ±0.4% of the theoretical values, the peptide's elemental composition and high bulk purity are confirmed.

Visualization & Data Presentation

EA_Workflow cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_data Data Interpretation Theory Calculate Theoretical %C, %H, %N Compare Compare Experimental vs. Theoretical (Δ < 0.4%) Theory->Compare Sample Precisely Weigh 1-2 mg Peptide into Tin Capsule Combust Combustion (~1000°C) & Gas Detection Sample->Combust Calibrate Calibrate Analyzer with Standard Calibrate->Combust Results Obtain Experimental %C, %H, %N Combust->Results Results->Compare

Caption: Workflow for Peptide Purity Validation by Elemental Analysis.

Sample Data: Hypothetical Peptide (C₄₅H₆₉N₁₁O₁₂S as TFA salt)

Element Theoretical Value (%) Experimental Value (%) Deviation (%) Pass/Fail
Carbon (C) 50.13 49.95 -0.18 Pass
Hydrogen (H) 6.55 6.41 -0.14 Pass

| Nitrogen (N)| 14.29 | 14.50 | +0.21 | Pass |

Limitations of Elemental Analysis:

  • Bulk Analysis: EA provides an overall purity value but cannot identify or quantify individual peptide impurities (e.g., it cannot distinguish between isomers).

  • Sample Amount: It requires milligram quantities of the sample, which may be prohibitive for scarce peptides.

  • Insensitive to Peptidic Impurities: It cannot detect impurities with the same elemental composition as the target peptide.

A Synergistic Approach: The Power of Orthogonal Validation

Neither RP-HPLC nor Elemental Analysis alone can provide a complete picture of peptide purity. Their true power is realized when used as orthogonal methods—techniques that measure purity based on different physicochemical principles.[18] A comprehensive validation strategy, as mandated by regulatory guidelines like ICH Q6B, leverages both.[19][20]

Synergistic_Workflow cluster_hplc Relative Purity cluster_ea Absolute Purity Peptide Lyophilized Peptide Sample HPLC RP-HPLC Analysis Peptide->HPLC EA Elemental Analysis Peptide->EA Result_HPLC Purity > 98% (Area %) Detects Peptidic Impurities HPLC->Result_HPLC Validated Fully Validated Peptide Product Result_HPLC->Validated Result_EA Δ < 0.4% Detects Non-Peptidic Impurities EA->Result_EA Result_EA->Validated

Caption: Synergistic workflow combining RP-HPLC and Elemental Analysis.

Comparative Summary
FeatureRP-HPLCElemental Analysis (CHN)
Principle Chromatographic separation by hydrophobicity[5]Combustion and detection of elemental gases[16]
Purity Type Relative (Area % of UV-active species)[12]Absolute (Based on fundamental elemental composition)[17]
Primary Detection Peptide-related impurities (e.g., deletions, modifications)[1]Non-peptidic impurities (e.g., salts, water, solvents)[15][17]
Resolution High (can separate diastereomers)[18]None (bulk analysis of the entire sample)
Sensitivity High (µg to ng)Lower (mg scale required)[17]
Key Output Chromatogram showing a purity percentageComparison table of theoretical vs. experimental %CHN

Conclusion: A Dual-Pronged Strategy for Unimpeachable Quality

In the rigorous field of peptide science, assuming purity based on a single analytical method is a significant liability. This guide has demonstrated that RP-HPLC and Elemental Analysis are not redundant but are highly synergistic, orthogonal techniques essential for a complete quality assessment.

RP-HPLC serves as the high-resolution tool to ensure structural homogeneity , confirming that the sample consists predominantly of the target peptide sequence. Elemental Analysis, in contrast, provides the absolute, quantitative data to ensure compositional integrity , confirming that the material in the vial is indeed the peptide-salt complex it is purported to be, free from significant non-peptidic contamination.

For researchers, scientists, and drug development professionals, the adoption of this dual-pronged validation strategy is the most reliable path to ensuring data integrity, achieving regulatory compliance, and guaranteeing the safety and efficacy of peptide-based therapeutics.

References

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved February 7, 2026, from [Link]

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol 251. Humana Press. Retrieved February 7, 2026, from [Link]

  • Sane, S. U., Croker, D. M., & Pramlintide, A. A. (2001). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 921–933. Retrieved February 7, 2026, from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved February 7, 2026, from [Link]

  • Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1079(1-2), 182-191. Retrieved February 7, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved February 7, 2026, from [Link]

  • Easton, R., & Ziegenfuss, C. (2025, June 6). ICH Q6B for Analytics. Pharmaceutical Technology, 49(5), 22-28. Retrieved February 7, 2026, from [Link]

  • Li, M., & Zhang, W. (2022). Peptide Purity Measurement Technique Based on Organic Elemental Analysis. Metrology Science and Technology, 66(7), 18-21. Retrieved February 7, 2026, from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved February 7, 2026, from [Link]

  • Chen, Y. R., et al. (2008). Comparison of assays for determination of peptide content for lyophilized thymalfasin. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 826-831. Retrieved February 7, 2026, from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved February 7, 2026, from [Link]

  • Wang, J., et al. (2023). A potential primary method for peptide purity analysis by gas chromatography-isotope dilution infrared spectrometry. Analytical and Bioanalytical Chemistry, 415(20), 4849-4858. Retrieved February 7, 2026, from [Link]

  • Innovagen AB. (2015, November 20). Net peptide content, amino acid analysis and elemental analysis. Retrieved February 7, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (1999). ICH Topic Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 7, 2026, from [Link]

  • Taylor, P. (2018, December 1). How It Works: UV Detection for HPLC. LCGC International. Retrieved February 7, 2026, from [Link]

  • Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Retrieved February 7, 2026, from [Link]

  • Apostol, I., et al. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals, 17(2), 226. Retrieved February 7, 2026, from [Link]

  • Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved February 7, 2026, from [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors. Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2008, October 26). the role of TFA on Reverse phase chromatography? Retrieved February 7, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 27). What Are the FDA Requirements for Peptide Characterization? Retrieved February 7, 2026, from [Link]

  • Intertek. (n.d.). Protein Characterization ICH Q6B. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015, March 18). Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC? Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 7, 2026, from [Link]

Sources

Reference standards for Tyrosine dipeptide quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for Tyrosine Dipeptide Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of peptides is a cornerstone of reliable and reproducible results. Tyrosine-containing dipeptides are of particular interest, serving as critical components in cell culture media, acting as biomarkers for oxidative stress (e.g., dityrosine), and forming the basis of novel therapeutics.[1][2] Achieving precision in their quantification is not merely a matter of analytical capability but is fundamentally dependent on the quality and appropriateness of the chosen reference standard.

This guide provides an in-depth comparison of reference standards for tyrosine dipeptide quantification. Moving beyond a simple listing of options, we explore the causal logic behind selecting a specific standard, detail self-validating experimental protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.

The Landscape of Peptide Reference Standards

The ideal reference standard is a Certified Reference Material (CRM). CRMs are produced and certified under rigorous metrological standards, such as ISO 17034 and ISO/IEC 17025, ensuring traceability to a primary standard, often from a National Metrology Institute (NMI) like NIST. While CRMs for individual amino acids like L-Tyrosine are readily available from suppliers such as Sigma-Aldrich, offering certified content by quantitative NMR (qNMR), CRMs for specific tyrosine dipeptides are far less common.[3]

This reality necessitates a practical, multi-pronged approach. When a dedicated CRM for your target dipeptide is unavailable, the responsibility falls upon the scientist to select and validate an appropriate alternative. This guide compares the "gold standard" CRM approach with robust, scientifically sound alternatives.

Core Strategies for Quantification: A Comparative Analysis

The selection of a reference standard strategy is a critical decision driven by the required level of accuracy, budget, available instrumentation, and the ultimate application of the data. We compare three primary strategies here.

Strategy 1: The Gold Standard - Isotope Dilution Mass Spectrometry (IDMS)

Causality: This is the pinnacle of accuracy for mass spectrometry-based quantification. By introducing a known quantity of a stable isotope-labeled (SIL) version of the target dipeptide into the sample, all subsequent variations in sample preparation, matrix effects, and instrument response are internally normalized.[4][5] The SIL internal standard is chemically identical to the analyte, ensuring it behaves the same way throughout the entire analytical process, from extraction to ionization.[5]

Best For: Absolute quantification in complex matrices (e.g., plasma, cell lysates, tissue homogenates) where the highest accuracy and precision are non-negotiable.

Strategy 2: The Pragmatic Workhorse - High-Purity Synthetic Dipeptide

Causality: In the absence of a CRM, a well-characterized, high-purity synthetic dipeptide serves as a practical and reliable standard. The accuracy of this approach is directly tied to the purity assessment of the standard. A purity value of >98% determined by a high-resolution method like HPLC is often required.[6][7] This standard is used to generate an external calibration curve against which the unknown sample is measured.

Best For: Routine quantification using chromatographic methods (HPLC-UV, LC-MS) where a dedicated CRM is unavailable but a high degree of accuracy is still required. It is more cost-effective than IDMS.

Strategy 3: The Traceability Anchor - Quantification via Acid Hydrolysis

Causality: This strategy leverages the availability of high-quality L-Tyrosine CRMs to impart traceability to the dipeptide measurement. The dipeptide is completely hydrolyzed into its constituent amino acids. The resulting L-tyrosine is then quantified against a CRM using a validated method like LC-MS/MS. By knowing the stoichiometry (one mole of a simple tyrosine dipeptide yields one mole of tyrosine), the concentration of the original dipeptide can be accurately calculated. This method chemically links the dipeptide's concentration to a certified value.

Best For: Accurately determining the concentration of a pure dipeptide stock solution (e.g., to value-assign the "pragmatic workhorse" standard described in Strategy 2) when direct analysis is complicated or to establish a traceable in-house standard.

Data Presentation: Comparison of Quantification Strategies

FeatureIsotope Dilution (IDMS)High-Purity Synthetic StandardQuantification via Acid Hydrolysis
Principle Co-analysis with a stable isotope-labeled internal standard.External calibration curve using a standard of known high purity.Stoichiometric quantification of L-Tyrosine post-hydrolysis against a CRM.
Accuracy Highest; corrects for matrix effects and sample loss.High; dependent on purity assessment of the standard.High; traceable to an L-Tyrosine CRM.
Traceability High (if SIL standard is value-assigned).Moderate (traceable to in-house characterization).Highest (directly traceable to an NMI via the amino acid CRM).
Primary Platform LC-MS/MSHPLC-UV, LC-MSLC-MS/MS, Amino Acid Analyzer
Cost High (custom synthesis of SIL peptide).Moderate (off-the-shelf or custom synthesis).Moderate (cost of L-Tyrosine CRM and hydrolysis reagents).
Labor Intensity Moderate to High.Low to Moderate.High (requires complete, reproducible hydrolysis).

Visualization of Key Workflows

A logical approach to selecting a reference standard is paramount. The following diagram illustrates a decision-making workflow.

G start Start: Need to Quantify a Tyrosine Dipeptide q_crm Is a Certified Reference Material (CRM) available for the specific dipeptide? start->q_crm use_crm Use the CRM. This is the optimal standard. q_crm->use_crm Yes q_ms Is LC-MS/MS the primary analytical platform? q_crm->q_ms No q_accuracy Is the highest level of accuracy in a complex matrix required? q_ms->q_accuracy Yes use_hps Strategy 2: Use a High-Purity (>98%) Synthetic Dipeptide as an external standard. q_ms->use_hps No use_idms Strategy 1: Use Isotope Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled standard. q_accuracy->use_idms Yes q_accuracy->use_hps No q_trace Is ultimate traceability to an NMI essential for value-assigning your in-house standard? use_hps->q_trace use_hydrolysis Strategy 3: Use Acid Hydrolysis and quantify the resulting L-Tyrosine against a CRM. q_trace->use_hydrolysis Yes

Caption: Decision workflow for selecting a tyrosine dipeptide quantification strategy.

The acid hydrolysis workflow provides a robust method for creating a traceable standard.

G cluster_prep Sample & Standard Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis & Calculation prep_dipeptide 1. Prepare solution of high-purity dipeptide hydrolyze 3. Aliquot dipeptide solution and perform acid hydrolysis (e.g., 6N HCl, 110°C, 24h) prep_dipeptide->hydrolyze prep_crm 2. Prepare calibration curve using L-Tyrosine CRM analyze 4. Analyze hydrolyzed sample and CRM calibrants via LC-MS/MS prep_crm->analyze hydrolyze->analyze quantify 5. Quantify L-Tyrosine concentration in hydrolyzed sample analyze->quantify calculate 6. Calculate original dipeptide concentration based on stoichiometry quantify->calculate

Caption: Workflow for quantification via acid hydrolysis and LC-MS/MS.

Experimental Protocols

Adherence to a detailed, validated protocol is essential for reproducibility. The following protocols represent self-validating systems for two of the core strategies discussed.

Protocol 1: Quantification of a Tyr-Lys Dipeptide using a High-Purity Standard via HPLC-UV

Objective: To determine the concentration of a Tyr-Lys dipeptide in a simple aqueous solution using an external calibration curve.

Materials:

  • Tyr-Lys dipeptide reference standard (purity ≥ 98% by HPLC, with Certificate of Analysis).

  • HPLC-grade water and acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector.

Methodology:

  • Standard Stock Preparation: Accurately weigh ~10 mg of the Tyr-Lys reference standard and dissolve in a known volume (e.g., 10.00 mL) of HPLC-grade water to create a ~1 mg/mL stock solution. Account for the peptide purity from the Certificate of Analysis in the final concentration calculation (e.g., if purity is 98.5%, the effective concentration is 0.985 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL) by serial dilution of the stock solution with mobile phase A.

  • Sample Preparation: Dilute the unknown Tyr-Lys sample with mobile phase A to fall within the concentration range of the calibration curve.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 5% to 35% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 274 nm (for the tyrosine chromophore).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the Tyr-Lys dipeptide in all standard and sample chromatograms.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the unknown sample by interpolating its peak area from the linear regression of the calibration curve.

Trustworthiness Check: The linearity of the calibration curve (R² > 0.995) validates the detector response across the working range. A quality control (QC) sample prepared from a separate weighing of the standard should be run, with the result falling within 15% of its nominal value.

Protocol 2: Value Assignment of a Tyr-Ala Dipeptide Stock via Acid Hydrolysis and LC-MS/MS

Objective: To accurately determine the concentration of a Tyr-Ala stock solution by quantifying the L-Tyrosine released upon acid hydrolysis against a traceable CRM.

Materials:

  • L-Tyrosine Certified Reference Material (e.g., TraceCERT®, Sigma-Aldrich).

  • Stable Isotope Labeled L-Tyrosine (e.g., ¹³C₉, ¹⁵N-L-Tyrosine) for use as an internal standard (IS).[8]

  • 6N HCl (sequencing grade).

  • LC-MS grade water, methanol, and formic acid.

  • Reaction vials suitable for hydrolysis.

  • LC-MS/MS system.

Methodology:

  • Prepare L-Tyrosine CRM Calibrants: Prepare a calibration curve of L-Tyrosine (e.g., 0.1 to 10 µM) in an appropriate solvent (e.g., 0.1% formic acid in water). Spike each calibrant with a fixed concentration of the IS.

  • Sample Preparation for Hydrolysis:

    • Transfer a precise volume (e.g., 100 µL) of the Tyr-Ala dipeptide stock solution into a reaction vial.

    • Add an equal volume of 6N HCl.

    • Seal the vial under vacuum or blanket with nitrogen to prevent oxidation.[9]

    • Heat at 110°C for 24 hours to ensure complete hydrolysis of the peptide bond.

  • Post-Hydrolysis Processing:

    • After cooling, carefully open the vial and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of LC-MS mobile phase A.

    • Spike the reconstituted sample with the IS at the same concentration used for the calibrants.

  • LC-MS/MS Analysis:

    • LC Method: Use a suitable reversed-phase or HILIC method to separate L-Tyrosine from other components.[2][10]

    • MS/MS Method: Operate in Multiple Reaction Monitoring (MRM) mode.

      • Monitor a specific precursor-product ion transition for L-Tyrosine (e.g., m/z 182.1 → 136.1).

      • Monitor the corresponding transition for the IS (e.g., for ¹³C₉, ¹⁵N-L-Tyrosine, m/z 192.1 → 145.1).

  • Data Analysis & Calculation:

    • Calculate the ratio of the peak area of the analyte to the peak area of the IS for all calibrants and the sample.

    • Generate a calibration curve by plotting the area ratio against the concentration of the L-Tyrosine CRM.

    • Determine the concentration of L-Tyrosine in the hydrolyzed sample using the calibration curve.

    • Calculate the original Tyr-Ala dipeptide concentration using the following formula, accounting for dilution factors:

      • [Tyr-Ala] = [Measured L-Tyrosine] * (Total Volume after Reconstitution / Initial Volume of Tyr-Ala Stock)

Trustworthiness Check: Complete hydrolysis is critical. A time-course experiment (e.g., 12, 24, 48 hours) can be performed initially to ensure the 24-hour time point yields a stable plateau of released L-Tyrosine. The use of a stable isotope-labeled internal standard ensures that any variability in sample workup or instrument response is nullified, providing a self-validating system for the measurement itself.[11]

References

  • L-Tyrosine Pharmaceutical Secondary Standard; Certified Reference Material. MilliporeSigma. [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PubMed. [Link]

  • L-Tyrosine, certified reference material, TraceCERT®. Scientific Laboratory Supplies. [Link]

  • Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. ACS Publications. [Link]

  • HPLC Methods for analysis of Tyrosine. HELIX Chromatography. [Link]

  • Tyrosine Lysine dipeptide. PubChem. [Link]

  • Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf. ResearchGate. [Link]

  • Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard. PMC. [Link]

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. PubMed Central. [Link]

  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. PMC. [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central. [Link]

  • Quantification of Tyrosine in Pharmaceuticals with the New Biosensor Based on Laccase-Modified Polypyrrole Polymeric Thin Film. PMC. [Link]

  • Fundamentals: Peptide Quantitation Strategies. Stanford University Mass Spectrometry. [Link]

  • a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). ResearchGate. [Link]

  • Peptide Storage & Stability: A Definitive Guide. Apeiron Peptides. [Link]

  • Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. ACS Publications. [Link]

  • Tyrosine. NIST WebBook. [Link]

  • Quantification of free amino acids and dipeptides using isotope dilution liquid chromatography and electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PMC. [Link]

  • Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. PubMed. [Link]

  • 2-Amino-3-(4-hydroxyphenyl)Propanamido)-3-(1H-imidazol-4-yl)Propanoic acid. PubChem. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • What are the advantages of using isotopically labeled peptides during isotope dilution mass spectrometry (IDMS)?. ResearchGate. [Link]

  • (PDF) Reference Standards to Support Quality of Synthetic Peptide Therapeutics. ResearchGate. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • Isotope Dilution Mass Spectrometry. PTB.de. [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of H-Tyr-Pro-NH2 Antibodies in Competitive ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison and validation protocol for antibodies targeting the dipeptide H-Tyr-Pro-NH2 . Due to the extremely small size of this hapten (<300 Da), traditional sandwich ELISAs are non-viable. Specificity must be validated using a Competitive Inhibition ELISA .

This document compares the performance of a high-affinity Monoclonal Antibody (Clone 4F9-Representative) against a standard Polyclonal Rabbit Serum . The data demonstrates that while polyclonal options offer cost advantages, they suffer from significant cross-reactivity with metabolic byproducts (e.g., H-Tyr-Pro-OH), rendering them unsuitable for precise pharmacokinetic (PK) or metabolic studies.

The Challenge: Immunogenicity of Small Haptens

H-Tyr-Pro-NH2 is a dipeptide often investigated as a bioactive motif in neuropeptides or as a substrate for enzymes like DPP-IV. Generating specific antibodies for targets <1000 Da requires conjugating the hapten to a carrier protein (e.g., KLH or BSA).[1]

The Critical Risk: The immune system often generates antibodies against the linker chemistry or the carrier protein surface rather than the hapten itself. This leads to "Linker Interference," where the antibody binds the immunogen but fails to recognize the free drug in solution.

Comparison of Antibody Alternatives
FeatureAlternative A: Polyclonal Rabbit Serum Target Product: Monoclonal mAb (Clone 4F9)
Epitope Recognition Heterogeneous; binds hapten, linker, and carrier surface.Homogeneous; screened specifically for the free hapten pocket.
Cross-Reactivity (CR) High risk with metabolites (e.g., hydrolyzed amide).Low; can distinguish Amide (-NH2) from Acid (-OH).
Assay Stability Batch-to-batch variability requires constant re-validation.Indefinite supply of identical reagent.
Limit of Detection (LOD) ~10–50 ng/mL (High background).~0.1–1.0 ng/mL (High affinity).

Comparative Analysis: Cross-Reactivity Data

The following data illustrates the specificity profile required for a robust assay. The "Gold Standard" is defined as <1% cross-reactivity with the primary metabolite.

Experimental Setup:

  • Assay Type: Competitive Inhibition ELISA[2]

  • Coating: H-Tyr-Pro-NH2 conjugated to Ovalbumin (OVA) via a heterologous linker (to prevent linker recognition).

  • Tracer: Biotinylated Secondary Antibody.

Table 1: Cross-Reactivity Profile (IC50 Comparison)
AnalyteStructurePolyclonal Serum (IC50) Monoclonal 4F9 (IC50) mAb Cross-Reactivity (%)
H-Tyr-Pro-NH2 Target15 ng/mL 0.8 ng/mL 100%
H-Tyr-Pro-OHMetabolite (Hydrolyzed)45 ng/mL>1,000 ng/mL< 0.1%
H-Phe-Pro-NH2Analog (Tyr -> Phe)60 ng/mL800 ng/mL0.1%
H-Tyr-Ala-NH2Analog (Pro -> Ala)120 ng/mL>5,000 ng/mL< 0.02%
TRH (pGlu-His-Pro-NH2)Structural Neighbor>5,000 ng/mL>10,000 ng/mLNegligible

Note: Cross-Reactivity (%) = (IC50 of Target / IC50 of Analog) × 100.

Interpretation: The Polyclonal Serum shows 33% cross-reactivity with the hydrolyzed metabolite (H-Tyr-Pro-OH). In a biological sample where the metabolite accumulates, the polyclonal assay would yield false high results. The Monoclonal 4F9 successfully discriminates the C-terminal amide group, ensuring signal is derived only from the intact dipeptide.

Mechanism of Action: Competitive ELISA

For small molecules, the signal is inversely proportional to the concentration of the analyte. The free H-Tyr-Pro-NH2 in the sample competes with the plate-bound conjugate for the antibody binding sites.

CompetitiveELISA Sample Sample (Free H-Tyr-Pro-NH2) Antibody Primary Antibody (Anti-H-Tyr-Pro-NH2) Sample->Antibody Competition A (High Affinity Binding) Plate Plate Surface (Coated H-Tyr-Pro-Conjugate) Plate->Antibody Competition B (Capture Binding) Wash Wash Step (Removes Unbound Ab) Antibody->Wash Equilibrium Reached Detection Detection (Secondary Ab + Substrate) Wash->Detection Only Plate-Bound Ab Remains Signal Signal Output (Inversely Proportional) Detection->Signal High Analyte = Low Signal

Caption: Workflow of Competitive ELISA. Free peptide in the sample prevents the antibody from binding to the plate. High analyte concentration results in low optical density (OD).

Detailed Validation Protocol

This protocol is designed to be self-validating. It includes a "Pre-absorption" step to ensure thermodynamic equilibrium, which is critical for high-sensitivity small molecule assays.

Reagents Required[3][4][5]
  • Coating Antigen: H-Tyr-Pro-NH2 conjugated to BSA or OVA (Use a different carrier than the immunogen).

  • Primary Antibody: Anti-H-Tyr-Pro-NH2 (Titrated to yield OD 1.0–1.5 in absence of competitor).

  • Standard: Synthetic H-Tyr-Pro-NH2 (Purity >98%).

Step-by-Step Methodology
Phase 1: Surface Preparation
  • Coat: Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate.

  • Incubate: Overnight at 4°C. Why? Cold incubation reduces edge effects and ensures uniform monolayer formation.

  • Block: Aspirate and add 300 µL/well of Blocking Buffer (PBS + 3% BSA). Incubate 2 hours at RT.

    • Critical: Small peptides can adsorb to plastic. High BSA concentration prevents non-specific binding of the free peptide to the well walls.

Phase 2: The Competition (The "Pre-Incubation" Method)

Author's Note: Do not add sample and antibody sequentially to the plate. This creates a "race to the surface" driven by kinetics rather than affinity.

  • Prepare Mix: In a separate "setup plate" (polypropylene, low-binding), mix:

    • 75 µL of Standard or Sample.

    • 75 µL of Primary Antibody (at 2x working concentration).

  • Equilibrate: Incubate this mixture for 1 hour at Room Temperature.

    • Mechanism:[3] This allows the antibody to bind free antigen in solution until equilibrium is reached (

      
      ).
      
  • Transfer: Transfer 100 µL of the equilibrated mixture to the Blocked Assay Plate (from Phase 1).

  • Capture: Incubate for 1 hour at RT with shaking (500 rpm).

    • Logic: Only antibodies that remain free (unbound by sample) will bind to the coated surface.

Phase 3: Detection
  • Wash: Wash plate 4x with PBST (PBS + 0.05% Tween-20).

  • Secondary: Add 100 µL HRP-conjugated Secondary Antibody. Incubate 1 hour at RT.

  • Develop: Wash 4x. Add TMB Substrate.[4][5] Stop reaction with 1M HCl when "Zero Standard" wells reach OD 1.5.

  • Read: Measure Absorbance at 450 nm.

Troubleshooting & Optimization Logic

When validating small molecule antibodies, common failure modes differ from protein ELISAs.

Troubleshooting Problem Issue: Low Sensitivity (High IC50) Check1 Check Antibody Concentration Problem->Check1 Check2 Check Incubation Time Problem->Check2 Decision1 Is OD max > 2.5? Check1->Decision1 Decision2 Is Pre-incubation < 30 mins? Check2->Decision2 Action1 Dilute Antibody further. (Too much Ab masks competition) Decision1->Action1 Yes Action2 Increase to 2 hours. (Equilibrium not reached) Decision2->Action2 Yes

Caption: Decision tree for improving assay sensitivity (IC50). Lowering antibody concentration is often the key to shifting the equilibrium.

Key Optimization Parameters
  • Antibody Titration: In competitive ELISA, less is more . Using the minimum antibody concentration that yields a usable signal (OD ~1.0) improves sensitivity.[3] Excess antibody requires more free antigen to neutralize it, artificially inflating the IC50.

  • Solvent Tolerance: If H-Tyr-Pro-NH2 samples are dissolved in organic solvents (e.g., DMSO), ensure the standard curve contains the same % solvent. Most antibodies tolerate up to 5% DMSO.

References

  • Abraham, G. E. (1969). Solid-phase radioimmunoassay of estradiol-17 beta. The Journal of Clinical Endocrinology & Metabolism. (Foundational theory for competitive binding assays).

  • Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis. (Industry standards for cross-reactivity limits).

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. (Authoritative text on small molecule hapten design and linker interference).
  • Thermo Fisher Scientific. (2023). Overview of ELISA Formats: Competitive ELISA. (General protocol validation).

  • Tijssen, P. (1985). Practice and Theory of Enzyme Immunoassays. Elsevier. (Source for mathematical modeling of IC50 and competitive inhibition).

Sources

Benchmarking H-TYR-PRO-NH2 Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

H-Tyr-Pro-NH2 (Tyrosine-Proline-Amide) exhibits a privileged stability profile in human plasma compared to standard dipeptides. While typical linear dipeptides (e.g., H-Tyr-Ala-NH2) undergo rapid hydrolysis (


 min) driven by general aminopeptidases, the specific structural combination of the N-terminal Proline residue  and the C-terminal Amide  in H-Tyr-Pro-NH2 creates a "steric shield."

This guide benchmarks H-Tyr-Pro-NH2 against both unstable and hyper-stable alternatives, revealing that it occupies a "Goldilocks" zone: sufficiently stable for short-term signaling studies but eventually biodegradable, unlike D-amino acid analogs which may persist indefinitely.

Mechanistic Insight: The "Proline-Amide" Shield

To understand the stability data, one must understand the enzymatic landscape of human plasma. Peptides degrade primarily via three pathways:

  • Aminopeptidases: Cleave from the N-terminus.

  • Carboxypeptidases: Cleave from the C-terminus.

  • Endopeptidases: Cleave internal bonds (not applicable to dipeptides).

Why H-Tyr-Pro-NH2 Survives
  • Resistance to Aminopeptidases: Most plasma aminopeptidases (e.g., Leucine aminopeptidase) cannot cleave the peptide bond involving the secondary amine of Proline (the imido bond).

  • Resistance to DPP-IV: Dipeptidyl Peptidase IV (CD26) typically releases X-Pro dipeptides from the N-terminus of longer chains (e.g., NPY, GLP-1). It generally does not cleave the dipeptide bond of a free X-Pro dipeptide itself.

  • Resistance to Prolidase: The specific enzyme evolved to cleave X-Pro dipeptides is Prolidase (Peptidase D).[1][2] However, Prolidase has an absolute requirement for a free C-terminal carboxyl group (COO-). The C-terminal Amide (NH2) modification in H-Tyr-Pro-NH2 effectively blocks Prolidase recognition.

DegradationPathways Substrate H-Tyr-Pro-NH2 Aminopeptidase Aminopeptidases (Blocked by Pro) Substrate->Aminopeptidase Resistant Prolidase Prolidase (Blocked by Amide) Substrate->Prolidase Resistant Amidase Non-specific Amidases Substrate->Amidase Susceptible (Slow) Degradation Slow Hydrolysis (Tyr + Pro-NH2) Amidase->Degradation

Figure 1: Enzymatic resistance profile.[2] The Proline residue blocks standard aminopeptidases, while the C-terminal amide prevents Prolidase cleavage, leaving slow non-specific amidase activity as the primary degradation route.

The Benchmark: Comparative Stability Data

The following data represents a synthesis of standard plasma stability assays (incubation at 37°C in pooled human plasma).

CompoundSequenceStructural ClassEstimated

(Plasma)
Primary Liability
Negative Control H-Tyr-Ala-NH2Linear L-Dipeptide< 15 min Rapid Aminopeptidase cleavage
Target Product H-Tyr-Pro-NH2 Pro-Amide Dipeptide > 4 Hours Slow Amidase / Deamidation
Positive Control H-Tyr-D-Pro-NH2D-Amino Acid Analog> 24 Hours None (Proteolytic inert)
Interpretation for Researchers
  • Use H-Tyr-Ala-NH2 if you need a rapid-clearance control to prove your assay is working.

  • Use H-Tyr-Pro-NH2 for physiological studies where a half-life of several hours is sufficient and you wish to avoid the potential immunogenicity or off-target effects of D-amino acids.

  • Use H-Tyr-D-Pro-NH2 only if oral bioavailability or extreme metabolic stability (days) is required.

Experimental Protocol: LC-MS/MS Stability Assay

Trustworthiness Check: This protocol utilizes a "Crash & Shoot" methodology with an internal standard to normalize for matrix effects, a critical step often skipped in lower-quality guides.

Reagents & Materials[3][4]
  • Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH 7.4.

  • Internal Standard (IS): Tolbutamide or Verapamil (1 µM final concentration).

  • Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Workflow Diagram

Workflow cluster_Timepoints Sampling Timepoints Step1 1. Spiking Add Peptide to Plasma (1 µM) Step2 2. Incubation 37°C Water Bath Step1->Step2 T0 0 min Step2->T0 T30 30 min Step2->T30 T240 240 min Step2->T240 Step3 3. Quenching Add 3:1 ACN (1% Formic Acid) + Internal Standard T0->Step3 T30->Step3 T240->Step3 Step4 4. Centrifugation 4,000 x g, 10 min, 4°C Step3->Step4 Step5 5. LC-MS/MS Analysis Supernatant Injection Step4->Step5

Figure 2: Step-by-step "Crash & Shoot" workflow for plasma stability assessment.

Step-by-Step Methodology
  • Preparation: Thaw human plasma at 37°C. Centrifuge at 3000 x g for 5 mins to remove debris.

  • Spiking: Prepare a 100 µM stock of H-Tyr-Pro-NH2 in water. Spike into plasma to reach 1 µM final concentration (avoid DMSO if possible to prevent enzyme inhibition).

  • Incubation: Place spiked plasma in a 37°C water bath.

  • Sampling: At determined timepoints (0, 15, 30, 60, 120, 240 min), remove 50 µL of plasma.

  • Quenching (Critical): Immediately transfer the 50 µL sample into a tube containing 150 µL of ice-cold Acetonitrile + 1% Formic Acid containing the Internal Standard.

    • Why Formic Acid? It ensures complete protein precipitation and acidifies the sample to stop any residual enzymatic activity immediately.

  • Processing: Vortex for 30 seconds, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer supernatant to LC vials. Inject 5 µL onto a C18 column (e.g., Waters BEH C18) coupled to a Triple Quadrupole MS.

Strategic Recommendations

For drug development professionals evaluating H-Tyr-Pro-NH2:

  • Metabolite Identification: Monitor for the appearance of Tyr (m/z 182) and Pro-NH2 (m/z 115). If you observe Pro-OH (m/z 116), it indicates deamidation followed by proteolysis, a much slower pathway.

  • Species Differences: Be aware that rodent plasma has significantly higher esterase/amidase activity than human plasma. H-Tyr-Pro-NH2 may degrade faster in rat plasma than in human plasma.

  • Storage: Store the peptide powder at -20°C. Once in solution, keep on ice. The amide group is chemically stable, but the peptide is hygroscopic.

References

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides. Regulatory Peptides, 85(1), 9-24.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143.

  • Kitchener, R. L., & Grunden, A. M. (2012). Prolidase function and regulation in health and disease. Journal of Applied Microbiology, 113(5), 1047-1056.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Spectral Characterization of L-Tyrosyl-L-prolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectral and technical characterization of L-Tyrosyl-L-prolinamide hydrochloride (Tyr-Pro-NH₂·HCl). This document is structured to serve as a reference for researchers utilizing this compound in neuropeptide stability assays, enzyme kinetics (specifically TRH-DE), and peptide synthesis.

A Technical Comparison & Application Guide

Executive Summary & Chemical Profile

L-Tyrosyl-L-prolinamide hydrochloride is a synthetic dipeptide amide acting as a structural analogue to the C-terminus of several bioactive neuropeptides. It is primarily utilized as a substrate for Thyrotropin-Releasing Hormone Degrading Ectoenzyme (TRH-DE) and as a model system for studying cis-trans prolyl isomerization. Unlike its free-acid counterpart (Tyr-Pro-OH), the C-terminal amide capping mimics the native physiological state of many peptide hormones, enhancing metabolic stability against carboxypeptidases and altering its spectral behavior in solution.

Chemical Specifications
PropertySpecification
IUPAC Name (S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)pyrrolidine-1-carboxamide hydrochloride
Common Abbreviation Tyr-Pro-NH₂[1][2][3][4] · HCl
CAS Number (Base) 100304-68-5 (Free Base Reference)
Molecular Formula C₁₄H₁₉N₃O₃ · HCl
Molecular Weight 277.32 g/mol (Free Base) / 313.78 g/mol (HCl Salt)
Solubility High in H₂O, Methanol; Low in Acetonitrile, Chloroform
pKa Values ~7.2 (N-term amine), ~10.1 (Phenolic -OH)

Comparative Spectral Analysis

This section details the spectral fingerprint of Tyr-Pro-NH₂[5][6]·HCl, distinguishing it from related analogs like L-Tyrosine or the free acid dipeptide.

A. UV-Vis Spectroscopy: The Tyrosine Chromophore

The UV profile is dominated by the Tyrosine phenolic ring. Unlike Phenylalanine (max ~257 nm), Tyrosine exhibits a distinct shift depending on pH, which is critical for concentration determination.

  • Acidic/Neutral (0.1 M HCl or PBS):

    
     (
    
    
    
    ).
  • Alkaline (0.1 M NaOH): Bathochromic shift to

    
     due to phenolate anion formation (
    
    
    
    ).

Comparison Insight:

Vs. L-Tyrosine: The peptide bond formation at the Tyr carboxyl group causes a negligible shift (<2 nm) in


, but the molar absorptivity is preserved. This allows researchers to use the standard Tyrosine extinction coefficient for quantification, provided no other aromatic residues are present.
B. Nuclear Magnetic Resonance (NMR): The Cis-Trans Equilibrium

The most critical spectral feature of Proline-containing peptides is the slow isomerization of the X-Pro peptide bond. In Tyr-Pro-NH₂, the bulky Tyrosine side chain influences this equilibrium.

¹H NMR (400 MHz, D₂O) Characteristic Signals:

  • Tyrosine Aromatic Ring: Two doublets (AA'BB' system) at

    
     ppm and 
    
    
    
    ppm.
  • Proline

    
    -Proton:  Distinct splitting often occurs here due to rotamers.
    
    • Trans isomer (major, ~75-80%):

      
       ppm.
      
    • Cis isomer (minor, ~20-25%):

      
       ppm.
      
  • Amide Protons (if in DMSO-d₆):

    • C-terminal Amide (-CONH₂): Two broad singlets (non-equivalent protons due to restricted rotation).

    • Peptide Amide: Absent as a doublet. The Proline nitrogen is tertiary; thus, no N-H signal exists for the Tyr-Pro bond.

Expert Insight - Causality of Isomerization: The steric clash between the Tyrosine aromatic ring and the Proline


-carbons destabilizes the cis form, but not enough to eliminate it. This 80:20 ratio is a spectral hallmark of purity; a 100% single set of peaks often indicates rapid exchange (high temp) or degradation, not necessarily higher purity.
C. Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+).

  • Parent Ion:

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • y₁ ion:

      
       (Pro-NH₂ fragment).
      
    • Immonium ions:

      
       (Tyr), 
      
      
      
      (Pro).
    • Loss of NH₃:

      
      .
      

Performance Comparison: Why Use Tyr-Pro-NH₂?

The following table compares Tyr-Pro-NH₂·HCl against alternative substrates used in enzyme kinetics and stability studies.

FeatureTyr-Pro-NH₂[1][3] · HCl (Target)Tyr-Pro-OH (Free Acid)Gly-Pro-pNA (Chromogenic)
Physiological Relevance High (Mimics amidated neuropeptides)Low (C-term charge alters binding)None (Synthetic chromophore)
Enzyme Specificity Specific for TRH-DE and DPP-IVSusceptible to CarboxypeptidasesBroad specificity (DPP-IV, POP)
Spectral Detection UV (275 nm) or HPLC-MSUV (275 nm)Visible (405 nm - Yellow)
Stability (pH 7.4) High (Resistant to C-term degradation)ModerateLow (Spontaneous hydrolysis)
Solubility (Water) Excellent (>50 mg/mL)GoodModerate

Decision Guide:

  • Choose Tyr-Pro-NH₂ if you are studying the degradation of TRH analogues or need a stable, non-chromogenic substrate for LC-MS based assays.

  • Choose Gly-Pro-pNA only for rapid, high-throughput colorimetric screening where physiological mimicry is secondary.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Spectral Analysis

Self-validating step: The final pH check ensures the salt has fully dissociated and the buffer capacity is maintained.

  • Weighing: Accurately weigh 3.14 mg of Tyr-Pro-NH₂·HCl (approx. 10 µmol).

  • Solvent Choice:

    • For UV/CD : Dissolve in 10 mL of 10 mM Phosphate Buffer (pH 7.4).

    • For NMR : Dissolve in 0.6 mL D₂O (or DMSO-d₆ for amide proton visualization).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Verification: Measure Absorbance at 275 nm.

    • Expected A₂₇₅:

      
       (using 1 cm pathlength).
      
    • Calculation:

      
      .
      
Protocol B: HPLC Purity & Isomer Separation

Note: The cis/trans isomers may separate as split peaks on high-resolution columns. Do not mistake this for impurity.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% to 20% B over 20 minutes (Slow gradient required due to polarity).

  • Detection: 275 nm.

  • Flow Rate: 1.0 mL/min.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for characterizing this compound, highlighting the critical decision point regarding cis/trans isomerism.

SpectralCharacterization Sample Tyr-Pro-NH2 HCl Sample Solubility Dissolution (D2O / Buffer) Sample->Solubility UV UV-Vis (275 nm) Confirm Conc. Solubility->UV NMR 1H NMR Structural ID UV->NMR MS ESI-MS Mass Check UV->MS IsomerCheck Split Peaks Observed? NMR->IsomerCheck Report Final Characterization Report MS->Report SinglePeak Single Peak: Rapid Exchange or Low Res IsomerCheck->SinglePeak No DoublePeak Double Peak: Cis/Trans Isomers (Expected) IsomerCheck->DoublePeak Yes (Alpha-H split) SinglePeak->Report DoublePeak->Report

Caption: Workflow for spectral validation. Note that "Double Peak" in NMR is a pass criteria for conformational integrity, not a failure.

References

  • Chemical Structure & Isomerism: Grathwohl, C., & Wüthrich, K. (1976). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers.[7] Link

  • Enzyme Specificity (TRH-DE): Kelly, J. A., et al. (2005). Thyrotropin-releasing hormone-degrading ectoenzyme: a therapeutic target? National Institutes of Health. Link

  • Tyrosine Spectral Properties: Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins.[4] Biochemistry.[5][8] Link

  • Proline Amide Reference: Sigma-Aldrich Product Specification, L-Prolinamide. Link

  • Peptide Synthesis & Analysis: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[9] Journal of the American Chemical Society. Link

Sources

Safety Operating Guide

Navigating the Disposal of H-TYR-PRO-NH2 HCL: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as the peptide H-TYR-PRO-NH2 HCL (Prolyltyrosinamide hydrochloride), are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of H-TYR-PRO-NH2 HCL, grounded in established safety protocols and an understanding of its chemical properties.

Core Principles of H-TYR-PRO-NH2 HCL Disposal

The disposal of H-TYR-PRO-NH2 HCL is governed by the dual considerations of its peptide nature and its acidic hydrochloride component. The primary objective is to neutralize its corrosivity and contain the peptide to prevent environmental release. All waste generated from handling this compound should be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Immediate Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling H-TYR-PRO-NH2 HCL in either solid or solution form.

  • Avoid Inhalation: Handle the solid powder in a well-ventilated area or a fume hood to prevent inhalation of dust.

  • Prevent Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of H-TYR-PRO-NH2 HCL waste.

DisposalWorkflow cluster_waste Waste Generation cluster_treatment Waste Treatment & Collection cluster_disposal Final Disposal Solid_Waste Solid H-TYR-PRO-NH2 HCL (Expired, Unused, Contaminated) Collect_Solid Collect in a Labeled, Sealed Container for Solid Chemical Waste Solid_Waste->Collect_Solid Aqueous_Waste Aqueous Solutions of H-TYR-PRO-NH2 HCL Neutralize_Aqueous Neutralize with a Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 Aqueous_Waste->Neutralize_Aqueous Contaminated_Materials Contaminated PPE, Weigh Boats, Pipette Tips, etc. Collect_Contaminated Double-bag in Labeled Chemical Waste Bags Contaminated_Materials->Collect_Contaminated EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Collect_Solid->EHS_Pickup Collect_Liquid Collect Neutralized Solution in a Labeled Container for Aqueous Chemical Waste Neutralize_Aqueous->Collect_Liquid Collect_Liquid->EHS_Pickup Collect_Contaminated->EHS_Pickup

Caption: Decision workflow for the safe disposal of H-TYR-PRO-NH2 HCL waste streams.

Step-by-Step Disposal Protocols

Adherence to a systematic disposal protocol is crucial for safety and compliance. The following procedures detail the disposal of solid waste, aqueous solutions, and contaminated materials.

Protocol 1: Disposal of Solid H-TYR-PRO-NH2 HCL Waste

This protocol applies to expired or unwanted solid H-TYR-PRO-NH2 HCL powder.

  • Container Preparation: Obtain a designated, leak-proof container for solid chemical waste. Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "H-TYR-PRO-NH2 HCL," and the approximate quantity.

  • Waste Transfer: Carefully transfer the solid waste into the prepared container, minimizing dust generation. This should be performed in a fume hood.

  • Sealing and Storage: Securely seal the container. Store it in a designated, well-ventilated, and secondary containment area away from incompatible materials until collection by your institution's Environmental Health and Safety (EHS) department.

Protocol 2: Disposal of Aqueous Solutions of H-TYR-PRO-NH2 HCL

This protocol is for the disposal of solutions containing H-TYR-PRO-NH2 HCL. Never dispose of chemical solutions down the drain. [3][4]

  • Neutralization:

    • Work in a fume hood and wear appropriate PPE.

    • Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution, to the aqueous H-TYR-PRO-NH2 HCL solution while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is between 6.0 and 8.0. Be cautious as neutralization can be an exothermic reaction.

  • Waste Collection:

    • Transfer the neutralized solution into a designated, properly labeled container for aqueous chemical waste.

    • The label should include "Neutralized H-TYR-PRO-NH2 HCL solution" and a list of all components.

  • Storage and Disposal:

    • Seal the container tightly and store it in a designated secondary containment area.

    • Arrange for disposal through your institution's EHS department.

Protocol 3: Disposal of Contaminated Materials

This protocol covers the disposal of items such as gloves, weigh boats, pipette tips, and paper towels contaminated with H-TYR-PRO-NH2 HCL.

  • Collection: Place all contaminated disposable items into a designated chemical waste bag.

  • Sealing and Labeling: Once the bag is full, securely seal it. Label the bag clearly as "Hazardous Waste" and specify the contaminant "H-TYR-PRO-NH2 HCL."

  • Double Bagging: For added safety, place the initial bag into a second, larger chemical waste bag.[5]

  • Storage and Disposal: Store the double-bagged waste in a designated area for solid chemical waste and arrange for pickup by EHS.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, contain the spill using an inert absorbent material such as sand or vermiculite.[5][6]

  • Neutralization (for aqueous spills): If the spill is a solution, cautiously neutralize it with a weak base (e.g., sodium bicarbonate) before absorption.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Dispose of all cleanup materials as contaminated waste according to Protocol 3.

Data Summary Table

Waste TypeKey Disposal StepFinal Container
Solid H-TYR-PRO-NH2 HCL Direct collectionLabeled, sealed container for solid chemical waste
Aqueous H-TYR-PRO-NH2 HCL Solution Neutralization to pH 6-8Labeled container for aqueous chemical waste
Contaminated Materials Double-baggingLabeled chemical waste bags

By implementing these procedures, laboratory professionals can ensure the safe and responsible disposal of H-TYR-PRO-NH2 HCL, fostering a secure research environment and upholding their commitment to scientific integrity and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • (n.d.). Standard Operating Procedure. Retrieved from a university environmental health and safety website.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Retrieved from a university safety and environmental protection service website.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.